(12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C51H82N7O17P3S |
|---|---|
Molekulargewicht |
1190.2 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (12Z,15Z,18Z,21Z,24Z,27Z)-triaconta-12,15,18,21,24,27-hexaenethioate |
InChI |
InChI=1S/C51H82N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-42(60)79-35-34-53-41(59)32-33-54-49(63)46(62)51(2,3)37-72-78(69,70)75-77(67,68)71-36-40-45(74-76(64,65)66)44(61)50(73-40)58-39-57-43-47(52)55-38-56-48(43)58/h5-6,8-9,11-12,14-15,17-18,20-21,38-40,44-46,50,61-62H,4,7,10,13,16,19,22-37H2,1-3H3,(H,53,59)(H,54,63)(H,67,68)(H,69,70)(H2,52,55,56)(H2,64,65,66)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t40-,44-,45-,46+,50-/m1/s1 |
InChI-Schlüssel |
CPVCHMGNFDZZTI-OOTIUQQPSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Biological Significance of (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA: A Technical Guide for Researchers
Authored by a Senior Application Scientist
Abstract
(12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA (C30:6-CoA) is a very long-chain polyunsaturated fatty acyl-CoA that represents a frontier in our understanding of lipid biochemistry and its intersection with cellular signaling and disease. As the activated form of triacontahexaenoic acid, this molecule is situated at the nexus of specialized metabolic pathways and is implicated in the intricate functioning of highly specialized tissues. This technical guide provides a comprehensive overview of the current understanding of C30:6-CoA, including its biosynthesis, inferred biological roles, and association with disease. We further present detailed, field-proven methodologies for its study, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to investigate this rare and significant lipid metabolite.
Introduction: Unveiling a Novel Class of Bioactive Lipids
The field of lipidomics continues to uncover an ever-expanding diversity of lipid molecules with profound biological activities. Among these, the very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as having 24 or more carbon atoms, are emerging as critical players in cellular structure and function. This compound (C30:6-CoA) is a particularly noteworthy member of this class, distinguished by its 30-carbon chain and six double bonds in an omega-3 configuration. Its CoA thioester form designates it as a metabolically active intermediate, primed for incorporation into complex lipids or participation in various enzymatic reactions.
The study of C30:6-CoA is intrinsically linked to the function of highly specialized cells, particularly in the retina, brain, and testes, where VLC-PUFAs are uniquely enriched. Deficiencies in the biosynthesis of these lipids are associated with severe pathologies, most notably Stargardt-like macular dystrophy, underscoring their indispensable roles in maintaining tissue integrity and function. This guide will synthesize the current, albeit nascent, knowledge of C30:6-CoA and provide a technical framework for its further exploration.
Biochemical Landscape of this compound
Nomenclature and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-butanoyl]amino]propanoylamino]ethyl] (12Z,15Z,18Z,21Z,24Z,27Z)-triaconta-12,15,18,21,24,27-hexaenethioate | MedChemExpress[1] |
| Molecular Formula | C51H82N7O17P3S | MedChemExpress[1] |
| Molecular Weight | 1190.22 g/mol | MedChemExpress[1] |
| Canonical SMILES | CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C2N=CN=C3N)O">C@HOP(=O)(O)O)O | Inferred from structure |
| Physical State | Not explicitly defined, likely a solid or viscous oil at room temperature. | N/A |
| Solubility | Expected to be soluble in organic solvents and aqueous solutions containing detergents due to its amphipathic nature. | N/A |
The Biosynthetic Pathway: A Journey of Elongation
The synthesis of C30:6-CoA is a multi-step process that occurs primarily on the cytosolic face of the endoplasmic reticulum membrane.[2] It begins with essential omega-3 fatty acids obtained from the diet and involves a series of elongation and desaturation reactions. The key enzyme responsible for the final, and defining, elongation steps is Elongation of Very Long Chain Fatty Acids 4 (ELOVL4).[3][4]
The proposed biosynthetic pathway is as follows:
-
Precursor Elongation and Desaturation: The pathway initiates with shorter-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA, 20:5n-3) or docosahexaenoic acid (DHA, 22:6n-3). These precursors undergo successive rounds of two-carbon elongation and desaturation, catalyzed by a suite of elongase and desaturase enzymes, to form very long-chain intermediates.
-
The Critical Role of ELOVL4: The enzyme ELOVL4 exhibits a unique substrate specificity, catalyzing the elongation of fatty acyl-CoAs with 26 or more carbons.[3][4] It is therefore the pivotal enzyme in the synthesis of C30:6-CoA, likely acting on a C28:6-CoA precursor.
-
Final Elongation Step: The condensation of C28:6-CoA with malonyl-CoA, catalyzed by ELOVL4, is the rate-limiting step in the formation of the 30-carbon backbone. Subsequent reduction, dehydration, and a second reduction, carried out by other components of the fatty acid elongation machinery, yield the final product, this compound.
Caption: Biosynthesis of C30:6-CoA via the ELOVL4-mediated elongation cycle.
Biological Significance: A Tale of Specialized Tissues
The highly restricted tissue distribution of VLC-PUFAs, including the precursor to C30:6-CoA, points towards highly specialized functions.
The Retina: A Critical Component of Vision
The retina, particularly the photoreceptor outer segments, is exceptionally rich in VLC-PUFAs. These lipids are integral components of the disc membranes, where the machinery of phototransduction resides. It is hypothesized that the unique biophysical properties conferred by these exceptionally long and unsaturated fatty acyl chains are critical for:
-
Membrane Fluidity and Curvature: The numerous double bonds in C30:6-CoA would significantly increase membrane fluidity, which is essential for the rapid conformational changes of rhodopsin and the diffusion of signaling molecules within the disc membrane.[5][6]
-
Protein-Lipid Interactions: The specific structure of C30:6-CoA may facilitate optimal interactions with transmembrane proteins involved in the visual cycle, such as rhodopsin and transducin.
-
Cellular Protection: There is emerging evidence that VLC-PUFAs may serve as precursors to novel signaling molecules with neuroprotective and anti-inflammatory properties in the retina.
A deficiency in ELOVL4, and consequently C30:6-CoA and other VLC-PUFAs, leads to Stargardt-like macular dystrophy, a condition characterized by progressive vision loss due to photoreceptor degeneration.[7] This strongly implicates C30:6-CoA in the long-term survival and function of retinal cells.
The Brain: Modulating Neuronal Function
The brain is another site of significant VLC-PUFA enrichment. Here, these lipids are incorporated into neuronal membranes and are thought to play a role in:
-
Synaptic Transmission: The fluidity and composition of synaptic membranes are critical for neurotransmitter release and receptor function. VLC-PUFAs likely contribute to the specialized lipid microdomains that organize synaptic proteins.[8]
-
Neuronal Signaling: As in the retina, VLC-PUFAs in the brain may be precursors to signaling molecules that modulate neuronal activity, neuroinflammation, and neuronal survival.[5][6]
-
Myelination: While less studied, the incorporation of VLC-PUFAs into the myelin sheath could influence its insulating properties and stability.
The Testes: A Role in Spermatogenesis
The presence of VLC-PUFAs in the testes suggests a role in sperm development and function. These lipids are found in the membranes of sperm cells and may be important for:
-
Membrane Fluidity and Flexibility: The high degree of membrane flexibility required for sperm motility may be influenced by the presence of VLC-PUFAs.
-
Acrosome Reaction: The fusion events of the acrosome reaction, which are essential for fertilization, are dependent on membrane dynamics that could be modulated by these unique lipids.
Experimental Protocols for the Study of this compound
The study of C30:6-CoA presents analytical challenges due to its low abundance and potential for oxidation. The following protocols provide a framework for its extraction, quantification, and the characterization of its biosynthetic machinery.
Extraction and Quantification by LC-MS/MS
This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs and is designed for high sensitivity and specificity.[9][10]
Materials:
-
Tissue or cell samples
-
Internal standard (e.g., C27:0-CoA or a stable isotope-labeled C30:6-CoA)
-
Extraction solvent: 2:1:0.8 (v/v/v) methanol:chloroform:water
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Homogenization: Homogenize ~20-50 mg of tissue or 1-5 million cells in 1 mL of ice-cold extraction solvent.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.
-
Phase Separation: Add 250 µL of chloroform and 250 µL of water, vortex, and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Extraction: Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for C30:6-CoA and the internal standard.
-
Caption: Workflow for the quantification of C30:6-CoA.
In Vitro ELOVL4 Elongase Assay
This assay is designed to measure the enzymatic activity of ELOVL4 in converting a C28:6-CoA substrate to C30:6-CoA.[11]
Materials:
-
Microsomal fractions from cells or tissues expressing ELOVL4
-
C28:6-CoA substrate
-
[14C]-Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein, C28:6-CoA, and reaction buffer.
-
Initiation: Start the reaction by adding [14C]-Malonyl-CoA and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding a solution of 2.5 M KOH in 75% ethanol.
-
Saponification and Extraction: Saponify the lipids, acidify the mixture, and extract the fatty acids with hexane.
-
Analysis: Analyze the radiolabeled fatty acid products by thin-layer chromatography (TLC) or reverse-phase HPLC with radioactivity detection.
Future Directions and Therapeutic Implications
The study of this compound is in its infancy, and numerous avenues of research remain to be explored. Key future directions include:
-
Elucidation of Specific Signaling Pathways: Identifying the downstream signaling cascades that are modulated by C30:6-CoA or its derivatives is a critical next step. This could involve lipidomic and proteomic approaches in cellular and animal models.
-
Development of Specific Analytical Tools: The synthesis of stable isotope-labeled internal standards for C30:6-CoA and its metabolites will greatly enhance the accuracy of quantitative studies.
-
Therapeutic Potential: A deeper understanding of the role of C30:6-CoA in retinal and neuronal health could pave the way for novel therapeutic strategies for diseases like Stargardt-like macular dystrophy and other neurodegenerative disorders. This could involve dietary supplementation with VLC-PUFA precursors or the development of small molecules that modulate ELOVL4 activity.
Conclusion
This compound stands as a testament to the complexity and elegance of lipid metabolism. While much remains to be discovered, its clear association with the health of vital tissues and its link to debilitating diseases mark it as a molecule of profound biological significance. The technical frameworks provided in this guide are intended to empower researchers to unravel the intricate roles of this fascinating lipid and to translate this knowledge into future therapeutic innovations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. morelife.org [morelife.org]
- 3. Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The role of polyunsaturated fatty acids in restoring the aging neuronal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Contribution of Membrane Lipids to Postsynaptic Protein Organization [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide to the Biosynthesis of C30:6 and Other Very-Long-Chain Polyunsaturated Fatty Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract: Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly those with carbon chains of 24 or more, represent a unique class of lipids with critical functions in specialized tissues such as the retina, brain, and testes. Their biosynthesis is a highly regulated and tissue-specific process, diverging from the more ubiquitous pathways of shorter-chain fatty acid synthesis. This guide provides a comprehensive technical overview of the biosynthetic pathway leading to C30:6 and other VLC-PUFAs, with a central focus on the pivotal role of the ELOVL4 elongase. We will delve into the enzymatic machinery, precursor molecules, and regulatory aspects of this pathway. Furthermore, this document furnishes detailed experimental protocols for the functional characterization of the enzymes involved and the analysis of their products, offering a robust framework for researchers in the field.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are defined as fatty acids with a carbon chain length of 24 or more and containing multiple double bonds.[1] These molecules are not typically obtained from dietary sources and must be synthesized in situ in the tissues where they are found.[1] VLC-PUFAs are particularly enriched in the phospholipids of photoreceptor outer segments in the retina, spermatozoa, and certain regions of the brain.[1][2] Their unique structure, featuring a long saturated carbon chain at the carboxyl end and a polyunsaturated methyl end, allows for distinct biophysical properties within cell membranes.[1]
The critical biological importance of VLC-PUFAs is underscored by the pathology of certain genetic disorders. Notably, mutations in the ELOVL4 gene, which encodes a key enzyme in VLC-PUFA synthesis, are linked to Stargardt-like macular dystrophy (STGD3), a juvenile-onset form of macular degeneration that leads to progressive vision loss.[2][3][4][5] This genetic link provides compelling evidence for the indispensable role of VLC-PUFAs in maintaining retinal health and function. Understanding the biosynthetic pathway of these specialized lipids is therefore crucial for elucidating their physiological roles and for developing potential therapeutic strategies for diseases associated with their deficiency.
The Core Biosynthetic Pathway of C30:6 and Other VLC-PUFAs
The synthesis of VLC-PUFAs is an extension of the conventional aerobic pathway for long-chain polyunsaturated fatty acid (LC-PUFA) biosynthesis. This foundational pathway involves a series of alternating desaturation and elongation reactions, catalyzed by fatty acid desaturases (Fads) and elongases (Elovl), respectively, to produce LC-PUFAs such as docosahexaenoic acid (DHA, 22:6n-3) from C18 precursors like α-linolenic acid.[6] The biosynthesis of VLC-PUFAs commences from these C20 and C22 LC-PUFA products.
The central enzyme responsible for the significant chain extension beyond C24 is the Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4).[2][5][7] ELOVL4 is a multi-pass transmembrane protein located in the endoplasmic reticulum and exhibits a high degree of substrate specificity and tissue-specific expression, primarily in the retina, brain, and testes.[1][5]
The pathway can be conceptualized as follows:
-
Precursor Elongation to C24: LC-PUFAs such as arachidonic acid (AA, 20:4n-6), eicosapentaenoic acid (EPA, 20:5n-3), and docosapentaenoic acid (DPA, 22:5n-3) are elongated by enzymes like ELOVL2 to their C22 and C24 counterparts.[8][9]
-
ELOVL4-Mediated Elongation: C24 and longer PUFAs serve as substrates for ELOVL4. This enzyme catalyzes the condensation of a two-carbon unit from malonyl-CoA to the acyl-CoA substrate, extending the carbon chain.[2][5] Experimental evidence from gain-of-function studies, where ELOVL4 is expressed in cells that do not endogenously produce VLC-PUFAs, has demonstrated its capacity to synthesize a series of C28 to C38 PUFAs when provided with precursors like EPA or DPA.[2][7]
-
Iterative Elongation Cycles: ELOVL4 is proposed to be involved in the iterative elongation of PUFAs from C26 up to C38. For instance, ELOVL4 is essential for the elongation of a C26:5n-3 to a C28:5n-3 intermediate.[2]
-
Desaturation Steps: The synthesis of hexaenoic (with 6 double bonds) VLC-PUFAs, such as C30:6, from pentaenoic precursors (with 5 double bonds) necessitates the action of a desaturase. While the specific desaturase responsible for acting on VLC-PUFA substrates has not been definitively identified, it is a hypothesized step in the pathway.[2][7]
Below is a diagram illustrating the proposed biosynthetic pathway leading to VLC-PUFAs.
Key Enzymes in VLC-PUFA Biosynthesis
The synthesis of C30:6 and other VLC-PUFAs is orchestrated by a specific set of enzymes with distinct substrate specificities.
| Enzyme | Gene | Substrate(s) | Product(s) | Key Function |
| ELOVL4 | ELOVL4 | C24-C36 PUFA-CoAs | C26-C38 PUFA-CoAs | Primary elongase for VLC-PUFA synthesis.[2][5] |
| ELOVL2 | ELOVL2 | C20-C22 PUFA-CoAs | C22-C24 PUFA-CoAs | Elongation of LC-PUFA precursors for ELOVL4.[8][9] |
| Putative Desaturase | TBD | C28-C36 Pentaenoic PUFAs | C28-C36 Hexaenoic PUFAs | Introduction of the 6th double bond.[2] |
ELOVL4: The Master Elongase for VLC-PUFAs
ELOVL4 is the rate-limiting enzyme for the condensation reaction in the elongation of fatty acids beyond 24 carbons.[1][5] Its catalytic mechanism is proposed to be a ping-pong type, involving the formation of an acyl-enzyme intermediate via a histidine nucleophile within its active site.[10][11] The expression of ELOVL4 is highly restricted, which explains the limited tissue distribution of VLC-PUFAs.[1] The direct link between ELOVL4 mutations and Stargardt's disease highlights its non-redundant and critical role in retinal physiology.[4][5]
ELOVL2: The Precursor Provider
While ELOVL4 is responsible for the dramatic elongation to very long chains, ELOVL2 plays a crucial upstream role. It is highly active towards C20 and C22 PUFA-CoAs, effectively producing the C24 substrates that are preferred by ELOVL4.[8][9] Thus, the coordinated action of ELOVL2 and ELOVL4 is necessary for the efficient synthesis of VLC-PUFAs. Interestingly, the methylation status of the ELOVL2 gene is one of the most robust biomarkers of human aging, suggesting a broader role for this enzyme in age-related metabolic changes.[12]
Experimental Methodologies for Studying VLC-PUFA Biosynthesis
Investigating the VLC-PUFA biosynthetic pathway requires specialized techniques to express the key enzymes and analyze their lipid products.
Functional Characterization of ELOVL4 via Heterologous Expression
This protocol describes a gain-of-function approach to confirm the enzymatic activity of ELOVL4.[2]
Objective: To express ELOVL4 in a non-native cell line and measure its ability to synthesize VLC-PUFAs from exogenously supplied precursors.
Materials:
-
Human retinal pigment epithelium cell line (ARPE-19)
-
Recombinant adenovirus encoding mouse or human ELOVL4 (Ad-ELOVL4)
-
Control adenovirus (e.g., Ad-GFP)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS)
-
PUFA precursors (e.g., 20:5n-3 or 22:5n-3) complexed to fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., methanol, chloroform, iso-octane)
-
Internal standards (deuterated fatty acids)
Protocol:
-
Cell Culture and Transduction:
-
Culture ARPE-19 cells to ~80% confluency in standard medium.
-
Transduce cells with Ad-ELOVL4 or Ad-GFP at a suitable multiplicity of infection (MOI). Incubate for 24-48 hours to allow for protein expression.
-
-
Precursor Feeding:
-
Prepare a stock solution of the PUFA precursor (e.g., 50 µM 22:5n-3) complexed with BSA in serum-free medium.
-
Remove the transduction medium, wash cells with PBS, and add the precursor-containing medium.
-
Incubate for 24-72 hours.
-
-
Sample Harvesting and Lipid Extraction:
-
Saponification and Derivatization:
-
GC-MS Analysis:
-
Analyze the derivatized fatty acids by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the VLC-PUFA products.
-
References
- 1. aocs.org [aocs.org]
- 2. pnas.org [pnas.org]
- 3. Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 6. Biosynthesis of polyunsaturated fatty acids in lower eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ELOVL2 — Early Detection Research Network [edrn.cancer.gov:443]
- 10. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. lipidmaps.org [lipidmaps.org]
An In-Depth Technical Guide to the Natural Occurrence of Triacontahexaenoyl-CoA in Mammalian Tissues
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, physiological significance, and analytical methodologies pertaining to triacontahexaenoyl-CoA (THA-CoA), a member of the very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) family. With a focus on mammalian systems, this document delves into the tissue-specific distribution of THA-CoA, highlighting its prevalence in the retina, testis, brain, and skin. The central role of the ELOVL4 enzyme in the biosynthesis of the C30:6 fatty acid precursor to THA-CoA is discussed in detail, including the four-step elongation cycle. Furthermore, this guide outlines the critical physiological functions of VLC-PUFAs in maintaining retinal integrity, supporting neurological processes, and ensuring proper male reproductive function. Methodological approaches for the extraction, detection, and quantification of THA-CoA from biological matrices are presented, offering researchers and drug development professionals a foundational understanding of this unique class of lipids.
Introduction to Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs (VLC-PUFA-CoAs)
Defining a Unique Class of Lipids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) represent a distinct class of fatty acids characterized by a carbon chain length exceeding 24 carbons and containing three to six double bonds. Their structure is unique, featuring a saturated carboxylic (proximal) region and a polyunsaturated methyl (distal) end. This hybrid structure imparts unusual physicochemical properties, enabling them to span both the hydrophobic and hydrophilic domains of lipid bilayers and associate with membrane proteins, thus contributing to their diverse biological functions.
The Significance of Triacontahexaenoyl-CoA (C30:6-CoA)
Triacontahexaenoyl-CoA (THA-CoA) is the activated form of triacontahexaenoic acid (C30:6), a prominent VLC-PUFA. As a coenzyme A thioester, THA-CoA is the immediate substrate for incorporation into complex lipids, such as phospholipids and sphingolipids, and participates in various metabolic pathways. The study of THA-CoA is critical for understanding the molecular basis of physiological processes in tissues where it is prominently found and for elucidating the pathology of diseases associated with its dysregulation.
The Biosynthetic Pathway of Triacontahexaenoyl-CoA
The synthesis of THA-CoA is a specialized process confined to specific mammalian tissues. It begins with the elongation of shorter dietary essential polyunsaturated fatty acids.
The Central Role of ELOVL4 Elongase
The key enzyme responsible for the synthesis of VLC-PUFAs is Elongation of Very Long Chain Fatty Acids-like 4 (ELOVL4).[1] ELOVL4 is a fatty acid elongase that catalyzes the initial and rate-limiting condensation step in the fatty acid elongation cycle.[2][3] Its expression is highly restricted, which dictates the tissue-specific production of VLC-PUFAs.
The Four-Step Elongation Cycle: A Detailed Mechanism
The elongation of fatty acyl-CoAs in the endoplasmic reticulum is carried out by a multi-enzyme complex that catalyzes a four-step cycle, adding two carbon units in each round:
-
Condensation: Catalyzed by a β-ketoacyl-CoA synthase (in this case, ELOVL4), an acyl-CoA substrate condenses with malonyl-CoA to form a β-ketoacyl-CoA.[4][5]
-
Reduction: The β-ketoacyl-CoA is then reduced by a β-ketoacyl-CoA reductase (KAR) to a β-hydroxyacyl-CoA, utilizing NADPH as a reductant.[4][5]
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to form a trans-2,3-enoyl-CoA.[4][5]
-
Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond to yield an acyl-CoA that is two carbons longer than the original substrate.[4][5]
This cycle is repeated until the desired chain length, such as C30, is achieved.
Precursor Fatty Acids and the Metabolic Cascade
The biosynthesis of VLC-PUFAs, including the C30:6 precursor of THA-CoA, originates from essential fatty acids obtained from the diet, such as linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3). These are first converted to long-chain PUFAs like docosahexaenoic acid (DHA; 22:6n-3) through a series of desaturation and elongation reactions.[5] ELOVL4 then utilizes these long-chain PUFAs as substrates for further elongation to produce VLC-PUFAs.
Diagram of the Biosynthetic Pathway
Caption: Biosynthesis of VLC-PUFA-CoA via the four-step elongation cycle in the ER.
Tissue-Specific Distribution and Cellular Localization
The expression of the ELOVL4 enzyme dictates the tissue-specific presence of THA-CoA.
The Retina: A Primary Site of THA-CoA Synthesis
The retina, particularly the photoreceptor cells, exhibits the highest expression of ELOVL4.[6] Consequently, VLC-PUFAs, including the C30:6 fatty acid, are highly enriched in the retina, where they are crucial components of photoreceptor outer segment membranes.[1]
The Testis: Supporting Spermatogenesis
The testis is another significant site of ELOVL4 expression and VLC-PUFA synthesis.[6][1] These specialized lipids are believed to play a role in spermatogenesis.[5] The expression of genes in the testis is tightly regulated by factors such as retinoic acid, which is essential for normal spermatogenesis.[7][8]
The Brain and Skin: Emerging Roles
Lower levels of ELOVL4 expression are also detected in the brain and skin, suggesting roles for VLC-PUFAs in these tissues as well.[6][1] In the brain, they may be involved in synaptic structure and function, while in the skin, they are likely components of the epidermal barrier.[1][5]
Subcellular Localization and Incorporation into Complex Lipids
VLC-PUFAs are synthesized in the endoplasmic reticulum and are subsequently incorporated into various complex lipids, most notably phosphatidylcholine.[1] These lipids are then transported to their final destinations within the cell, such as the photoreceptor outer segment membranes.
Table Summarizing Tissue Distribution
| Tissue | ELOVL4 Expression Level | Primary Function of VLC-PUFAs |
| Retina | High | Photoreceptor structure and function, synaptic transmission[1] |
| Testis | Moderate | Spermatogenesis[5] |
| Brain | Low | Synaptic structure and function[1] |
| Skin | Low | Formation of the skin barrier[5] |
| Liver | Absent | Not a site of VLC-PUFA synthesis |
| Plasma | Absent | Not transported systemically |
Physiological Functions and Biological Significance
The unique structure of VLC-PUFAs underpins their critical roles in cellular function.
Critical Roles in Retinal Structure and Function
In the retina, VLC-PUFAs are indispensable for the health and function of photoreceptor cells. They are vital for the survival of rod photoreceptors and play a role in synaptic transmission between photoreceptors and the inner retina.[1] Depletion of retinal VLC-PUFAs is associated with juvenile macular degeneration (Stargardt-like macular dystrophy, STGD3) and may be implicated in age-related macular degeneration (AMD).[1][9][10]
Involvement in Neurological Processes
The presence of VLC-PUFAs in the brain suggests their involvement in neuronal function. While less studied than in the retina, they are thought to contribute to the structural integrity of synaptic membranes and may modulate synaptic signaling.[1]
Functions in Male Reproduction
In the testis, VLC-PUFAs are components of lipids essential for spermatogenesis.[5] The precise mechanisms by which they contribute to sperm development and function are an active area of research. Retinoic acid, a key regulator of testicular gene expression, is crucial for this process.[11][12]
Association with Pathophysiological Conditions
Mutations in the ELOVL4 gene leading to dysfunctional ELOVL4 protein are the cause of STGD3, an autosomal dominant form of macular degeneration.[1] This highlights the critical, non-redundant role of ELOVL4 and its VLC-PUFA products in retinal health. A reduction in VLC-PUFA levels has also been observed in the retinas of patients with diabetic retinopathy and AMD.[9][10]
Methodologies for the Study of Triacontahexaenoyl-CoA
The analysis of VLC-PUFA-CoAs like THA-CoA presents challenges due to their low abundance and hydrophobicity.
Extraction of VLC-PUFA-CoAs from Mammalian Tissues: A Step-by-Step Protocol
This protocol is a generalized procedure that can be optimized for specific tissues.
-
Tissue Homogenization: Rapidly homogenize flash-frozen tissue samples in a cold solution of 2:1:0.8 (v/v/v) methanol:chloroform:water to quench metabolic activity and extract lipids and polar metabolites.
-
Phase Separation: Add chloroform and water to the homogenate to induce phase separation. The upper aqueous phase will contain the acyl-CoAs.
-
Solid-Phase Extraction (SPE): Further purify the acyl-CoAs from the aqueous phase using a C18 SPE cartridge.
-
Condition the cartridge with methanol and then with an aqueous buffer.
-
Load the sample and wash with the aqueous buffer to remove hydrophilic impurities.
-
Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the analytical method (e.g., the initial mobile phase for LC-MS).
Analytical Techniques for Detection and Quantification
5.2.1 Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches
Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[13] A combination of reversed-phase and hydrophilic interaction liquid chromatography can be employed for comprehensive analysis of acyl-CoAs of varying chain lengths.[13]
5.2.2 Protocol for UHPLC-ESI-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column suitable for long-chain acyl-CoAs.
-
Mobile Phase A: An aqueous solution with a suitable buffer (e.g., ammonium acetate or formic acid).
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B to elute acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Transitions: Monitor specific precursor-to-product ion transitions for THA-CoA and an appropriate internal standard.
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for the analysis of THA-CoA from mammalian tissues.
Future Directions and Unanswered Questions
While significant progress has been made in understanding the biology of VLC-PUFAs, several questions remain:
-
What are the precise molecular mechanisms by which THA-CoA and VLC-PUFA-containing lipids exert their functions in the retina, testis, and brain?
-
Are there other enzymes or regulatory factors involved in the biosynthesis of THA-CoA?
-
Can dietary supplementation with VLC-PUFA precursors or direct supplementation with VLC-PUFAs mitigate the effects of diseases associated with their deficiency?[14]
-
What is the full spectrum of complex lipids that incorporate the C30:6 fatty acid, and what are their specific functions?
Addressing these questions will be crucial for developing therapeutic strategies for diseases like STGD3 and for a more complete understanding of the roles of these unique lipids in mammalian physiology.
References
- 1. Very long-chain fatty acids support synaptic structure and function in the mammalian retina | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Identification and characterization of an enzyme involved in the elongation of n-6 and n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. aocs.org [aocs.org]
- 7. Retinoic Acid Regulation of Eye and Testis-Specific Transcripts within a Complex Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The action of retinoic acid on spermatogonia in the testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Prepubertal testis development relies on retinoic acid but not rexinoid receptors in Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Retinoic Acid in Spermatogenesis and Its Application in Male Reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Role of ELOVL4 in the Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids
Focus: The Synthesis of Triacontahexaenoyl-CoA (36:6 n-3)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4) is a critical enzyme in lipid biochemistry, distinguished as the only member of the ELOVL family responsible for the biosynthesis of very-long-chain fatty acids (VLC-FAs) with acyl chains of 28 carbons or more.[1][2] This guide provides a detailed examination of the enzymatic function of ELOVL4, a membrane-bound protein of the endoplasmic reticulum, focusing on its indispensable role in the synthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly triacontahexaenoyl-CoA (36:6-CoA). We will dissect the biochemical pathway, provide validated experimental protocols for assessing ELOVL4 function, and discuss the profound physiological and pathophysiological implications of its activity. Mutations in the ELOVL4 gene are linked to a spectrum of tissue-specific human diseases, including Stargardt-like macular dystrophy (STGD3) and spinocerebellar ataxia (SCA34), underscoring the non-redundant and vital function of its VLC-FA products.[1][3]
ELOVL4: A Unique Elongase for Very-Long-Chain Fatty Acids
The mammalian ELOVL family comprises seven members (ELOVL1-7), each catalyzing the initial, rate-limiting condensation step in the fatty acid elongation cycle.[4] While most members exhibit substrate specificity for fatty acids up to ~26 carbons, ELOVL4 is uniquely required for the synthesis of VLC-FAs (≥C28).[1][2] This capability is essential in specific tissues where these lipids play crucial structural and functional roles.
Tissue-Specific Expression and Products: ELOVL4 expression is highly localized, primarily found in:
-
Retina (Photoreceptors): Synthesizes VLC-PUFAs, which are incorporated into phosphatidylcholine, particularly in the light-sensitive photoreceptor outer segment membranes.[1][5]
-
Brain: Predominantly produces very-long-chain saturated fatty acids (VLC-SFAs) that are incorporated into sphingolipids.[1]
-
Skin: Generates VLC-SFAs essential for the formation of ω-O-acylceramides, which are critical for the skin's permeability barrier.[4][6]
-
Testes and Sperm: Produces VLC-PUFAs that are incorporated into sphingolipids.[5]
-
Meibomian Glands: Synthesizes VLC-SFAs.[7]
This tissue-specific production of either VLC-PUFAs or VLC-SFAs suggests that local substrate availability and the cellular context, including potential ELOVL4-interacting proteins, dictate the final product profile.[5]
The Biochemical Pathway of Triacontahexaenoyl-CoA (36:6-CoA) Synthesis
The synthesis of VLC-FAs occurs via a cyclic four-step process within the endoplasmic reticulum, with each cycle extending the fatty acyl chain by two carbons derived from malonyl-CoA.
The Fatty Acid Elongation Cycle
ELOVL4 catalyzes the first reaction in this cycle. The subsequent reduction, dehydration, and second reduction steps are carried out by 3-ketoacyl-CoA reductase (KAR), 3-hydroxyacyl-CoA dehydratase (HACD), and trans-2,3-enoyl-CoA reductase (TER), respectively.[1]
Figure 1: The four-step fatty acid elongation cycle in the ER.
Substrate Specificity and the Path to 36:6-CoA
ELOVL4 initiates the elongation of fatty acyl-CoAs that are C26 or longer for VLC-SFA synthesis.[8] For VLC-PUFA synthesis, however, the pathway begins with shorter precursors. Direct evidence shows that ELOVL4 efficiently elongates eicosapentaenoic acid (20:5n-3, EPA) and docosapentaenoic acid (22:5n-3, DPA) , but not docosahexaenoic acid (22:6n-3, DHA).[4][9]
The synthesis of triacontahexaenoyl-CoA (36:6-CoA) is a multi-step process involving several cycles of elongation by ELOVL4, interspersed with desaturation reactions catalyzed by fatty acid desaturases (FADS). While the precise desaturases have not been definitively identified for these VLC substrates, the pathway is proposed based on the products observed in ELOVL4 expression studies.[9] The generation of 34:6n-3 and 36:6n-3 strongly implies desaturase activity on their VLC precursors.[9][10]
Figure 2: Proposed biosynthetic pathway for 36:6-CoA from DPA (22:5n-3).
Methodologies for Studying ELOVL4 Activity
Assessing the function of ELOVL4 requires robust methodologies capable of tracing the conversion of precursor fatty acids into VLC-FA products. The following protocols represent validated approaches used in foundational ELOVL4 research.
Protocol 1: Cell-Based ELOVL4 Functional Assay
This gain-of-function approach is the cornerstone of ELOVL4 functional analysis. It involves expressing ELOVL4 in a host cell line that lacks endogenous expression (e.g., HEK293T, ARPE-19) and measuring the synthesis of VLC-FAs from supplemented precursors.[9][11]
Experimental Causality: Using a cell line devoid of endogenous ELOVL4 ensures that any observed VLC-FA synthesis (≥C28) is directly attributable to the activity of the exogenously expressed enzyme. Supplementing with specific precursors like 20:5n-3 or 24:0 allows for the direct assessment of substrate preference and product profiles for VLC-PUFAs and VLC-SFAs, respectively.
Step-by-Step Methodology:
-
Cell Culture and Transduction:
-
Plate Human Embryonic Kidney (HEK293T) cells at a density of 2x10⁶ cells per 100-mm dish. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transduce cells with a recombinant adenovirus or transfect with a plasmid vector carrying the mouse or human Elovl4 coding sequence. Use a GFP-expressing vector as a control for transduction efficiency and a non-transduced plate as a negative control.
-
Incubate for 24 hours post-transduction to allow for protein expression.
-
-
Precursor Supplementation:
-
Prepare a stock solution of the desired fatty acid precursor (e.g., 50 mM 20:5n-3 or 24:0 in ethanol).
-
Dilute the precursor in culture media to a final concentration of 50 µM.
-
Replace the existing media on the cells with the precursor-supplemented media.
-
Incubate for an additional 48-72 hours.
-
-
Lipid Extraction:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into a glass tube containing 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Add an internal standard (e.g., heptadecanoic acid, 17:0) for quantification.
-
Vortex thoroughly and incubate at room temperature for 30 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) phase containing the total lipids.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Seal the tube and heat at 100°C for 1 hour.
-
Cool the tube, add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a long, polar capillary column (e.g., 60m) suitable for separating long-chain FAMEs.
-
Identify peaks by comparing their retention times and mass spectra to known standards and library data. Quantify based on the peak area relative to the internal standard.
-
Figure 3: Workflow for the cell-based ELOVL4 functional assay.
Protocol 2: In Vitro Microsomal Elongase Assay
This cell-free assay directly measures the enzymatic activity of ELOVL4 in the microsomal fraction, providing a more direct assessment of the condensation reaction.
Experimental Causality: By isolating the endoplasmic reticulum (microsomes), the assay removes confounding cellular factors like substrate transport and downstream metabolism. Using a radiolabeled substrate, [2-¹⁴C]malonyl-CoA, provides a highly sensitive method to quantify the incorporation of two-carbon units onto an acyl-CoA precursor, directly measuring elongase activity.[12][13]
Step-by-Step Methodology:
-
Microsome Preparation:
-
Homogenize ELOVL4-expressing cells or tissues (e.g., retina, brain) in an ice-cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Perform differential centrifugation: first, centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Elongase Reaction:
-
In a microfuge tube, assemble the reaction mixture: 100 µg of microsomal protein, reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.2), 1 mM NADPH, 1 mM NADH, and the desired fatty acyl-CoA substrate (e.g., 20 µM 26:0-CoA).
-
To specifically measure the condensation step, omit NADPH and NADH from the reaction.[12]
-
Initiate the reaction by adding 50 µM [2-¹⁴C]malonyl-CoA (specific activity ~50 mCi/mmol).
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 2.5 M KOH in 50% ethanol for saponification. Heat at 60°C for 1 hour.
-
Acidify the reaction with concentrated HCl.
-
Extract the fatty acids with hexane.
-
Analyze the radiolabeled products using reverse-phase thin-layer chromatography (TLC) and visualize with a phosphor imager system. The incorporation of radioactivity into fatty acid spots indicates elongase activity.
-
Functional Significance and Pathophysiological Implications
The strict tissue-specific expression of ELOVL4 and the unique properties of its products mean that mutations in the ELOVL4 gene lead to distinct, severe human diseases.
Role in Retinal Health and Stargardt-like Macular Dystrophy (STGD3)
VLC-PUFAs are critical for the structure and function of photoreceptor outer segments, potentially contributing to the high membrane curvature of discs and stabilizing membrane proteins.[14] Autosomal dominant mutations in ELOVL4, typically frameshift mutations in exon 6, lead to a truncated protein that loses its ER retention signal.[8][15] This mutant protein is mislocalized, fails to synthesize VLC-PUFAs, and can exert a dominant-negative effect on the wild-type protein.[13][16] The resulting deficiency in retinal VLC-PUFAs is believed to be the primary cause of photoreceptor cell death and the progressive vision loss characteristic of STGD3.[9][17]
Role in Neurological and Skin Function
Different mutations in ELOVL4 cause other distinct disorders. Missense mutations have been identified that cause Spinocerebellar Ataxia-34 (SCA34), often with associated skin disorders like erythrokeratodermia.[3][7] Intriguingly, these patients do not typically develop the retinal degeneration seen in STGD3. Research suggests that these specific mutations may differentially affect substrate preference, impairing VLC-SFA synthesis (critical for brain and skin) more significantly than VLC-PUFA synthesis (critical for the retina).[3][5] This highlights how different functional impairments of a single enzyme can lead to vastly different clinical outcomes.
| ELOVL4 Mutation Type | Example(s) | Effect on Protein | Impact on VLC-FA Synthesis | Associated Disease | References |
| Autosomal Dominant Truncating | 5-bp deletion in exon 6 | Loss of C-terminal ER retention signal; mislocalization and aggregation. | Complete loss of function; dominant-negative effect on wild-type. No VLC-FA synthesis. | Stargardt-like Macular Dystrophy (STGD3) | [1][11][15] |
| Autosomal Dominant Missense | L168F, W246G | Full-length protein with single amino acid substitution. | Enzymatically active but reduced efficiency; may preferentially impair VLC-SFA synthesis while partially preserving VLC-PUFA synthesis. | Spinocerebellar Ataxia-34 (SCA34), Erythrokeratodermia | [3][7] |
| Autosomal Recessive | Various | Homozygous loss of function. | Systemic loss of VLC-FA synthesis. | Neuro-ichthyotic syndrome (seizures, spasticity, ichthyosis) | [1] |
Conclusion and Future Directions
ELOVL4 is a highly specialized elongase with a non-redundant role in producing fatty acids with 28 or more carbons. Its function is essential for the health of the retina, brain, and skin, with its tissue-specific products—VLC-PUFAs like triacontahexaenoyl-CoA and VLC-SFAs—serving unique structural and signaling roles. The study of ELOVL4 not only illuminates a unique branch of lipid metabolism but also provides a clear example of how defects in a single enzyme can lead to a range of distinct genetic disorders.
Future research should focus on:
-
Identifying the specific desaturases that act on ELOVL4 products to create hexaenoic species like 36:6-CoA.
-
Elucidating the precise molecular functions of VLC-PUFAs in photoreceptor membranes and VLC-SFAs in neuronal signaling.
-
Exploring therapeutic strategies for ELOVL4-related diseases, which could include gene replacement therapy or dietary supplementation with downstream lipid products to bypass the enzymatic defect.
Understanding the intricate role of ELOVL4 continues to be a key area of research for developing treatments for certain forms of blindness, neurodegeneration, and skin disease.
References
- 1. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 2. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering Mutant ELOVL4 Activity in Different Disease Phenotypes - ProQuest [proquest.com]
- 4. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. ELOVL4 Mutations That Cause Spinocerebellar Ataxia-34 Differentially Alter Very Long Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Deciphering mutant ELOVL4 activity in autosomal-dominant Stargardt macular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medlineplus.gov [medlineplus.gov]
- 16. Mutant ELOVL4 That Causes Autosomal Dominant Stargardt-3 Macular Dystrophy Is Misrouted to Rod Outer Segment Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
Whitepaper: The Pivotal Role of (12Z,15Z,18Z,21Z,24Z,27Z)-Triacontahexaenoyl-CoA in the Structure and Function of Retinal Photoreceptors
Executive Summary
The vertebrate retina harbors a unique and complex lipid milieu, essential for the demanding processes of phototransduction and neural signaling. Among the most specialized of these lipids are the very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as having acyl chains of 26 carbons or more. This guide focuses on a critical n-3 series VLC-PUFA, (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoic acid (C30:6n-3), and its metabolically active form, triacontahexaenoyl-CoA. Synthesized almost exclusively in photoreceptor cells by the enzyme ELOVL4, this molecule is not a mere bystander but a fundamental component in maintaining the structural integrity and functional fidelity of photoreceptor outer segment disc membranes.[1][2] Deficiencies in its synthesis, often linked to mutations in the ELOVL4 gene, lead to severe retinal pathologies, including Stargardt-like macular dystrophy (STGD3), and its depletion is associated with prevalent conditions like age-related macular degeneration (AMD).[3][4][5] This document provides an in-depth exploration of the biosynthesis of triacontahexaenoyl-CoA, its precise molecular functions, its implications in disease, and the state-of-the-art methodologies for its study, offering a comprehensive resource for professionals dedicated to vision science and therapeutic development.
Introduction: The Unique Lipid Landscape of the Retina
The retina is one of the most metabolically active tissues in the body, with photoreceptor cells (rods and cones) bearing the highest energy demand.[6] A significant portion of this energy is dedicated to the constant renewal of photoreceptor outer segments (POS), a process that involves the synthesis of vast quantities of lipids. The POS are composed of tightly stacked disc membranes, enriched in unique phospholipid species that are critical for vision.
While long-chain polyunsaturated fatty acids (LC-PUFAs) like docosahexaenoic acid (DHA) are well-known for their abundance and importance in the retina, the VLC-PUFAs represent a smaller but functionally indispensable class of lipids.[7][8] These molecules, with chain lengths extending up to 38 carbons, are found in only a few specialized tissues, including the retina, brain, skin, and testes.[2][5] In photoreceptors, they are predominantly esterified into the sn-1 position of phosphatidylcholine (PC), creating highly unusual and specific phospholipid molecules.[8] The focus of this guide, C30:6n-3, is a prominent member of this family, and its activated thioester, triacontahexaenoyl-CoA, is the direct precursor for its incorporation into these vital membrane structures.
Biosynthesis of (12Z,15Z,18Z,21Z,24Z,27Z)-Triacontahexaenoyl-CoA
The synthesis of VLC-PUFAs is a localized, multi-step enzymatic process occurring within the endoplasmic reticulum (ER) of photoreceptor inner segments.[5] The pathway is an extension of the conventional fatty acid elongation cycle, but it relies on a specialized elongase, ELOVL4.
Precursor: The primary substrate for the synthesis of n-3 VLC-PUFAs is Docosahexaenoic acid (DHA; C22:6n-3). DHA is either obtained from the diet or synthesized from its precursor, eicosapentaenoic acid (EPA), and is selectively taken up by photoreceptor cells.[9][10][11]
Elongation Cascade:
-
Activation: DHA is first activated to its coenzyme A thioester, DHA-CoA, by an acyl-CoA synthetase.
-
Elongation by ELOVL4: The key step is the sequential addition of two-carbon units to the growing acyl chain, a process catalyzed exclusively by the ELOVL4 enzyme.[3][5] This enzyme performs the initial and rate-limiting condensation reaction of the elongation cycle.
-
Intermediate Steps: Each two-carbon addition is followed by a reduction, dehydration, and a second reduction step to form a saturated bond, extending the chain while preserving the original double bonds from the DHA precursor.
-
Final Product: Through four successive elongation cycles, DHA-CoA (C22:6) is converted into C24:6, C26:6, C28:6, and finally C30:6, which is (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoic acid. The final activated form is the CoA thioester.
This pathway underscores the singular importance of ELOVL4. Mutations that truncate this protein or abolish its enzymatic activity directly halt the production of VLC-PUFAs, leading to disease.[5]
Caption: Biosynthesis pathway of this compound in photoreceptors.
Molecular Functions in Photoreceptor Outer Segments
Once synthesized, triacontahexaenoyl-CoA is rapidly esterified into phospholipids by acyltransferases. Its primary destination is the sn-1 position of phosphatidylcholine (PC), often paired with DHA at the sn-2 position. This creates a unique PC species, sn-1-VLC-PUFA/sn-2-DHA-PC, which imparts distinct biophysical properties to the photoreceptor disc membranes.
Structural Roles
-
Membrane Curvature and Stability: The outer segment discs are characterized by highly curved rim regions. The unique "hairpin" structure of VLC-PUFAs, with a saturated proximal end and a flexible polyunsaturated distal end, is hypothesized to be critical for inducing and maintaining this high membrane curvature.[4] This structure is essential for the proper stacking of discs and the overall architecture of the outer segment.
-
Inter-disc Cohesion: The extreme length of the C30 acyl chain may allow it to interdigitate with opposing disc membranes, contributing to the precise, tight packing of the disc stack and enhancing its mechanical stability.
Functional Roles
-
Facilitation of Phototransduction: The unique lipid environment created by VLC-PUFAs is thought to be optimal for the function of rhodopsin, the primary visual pigment. The membrane fluidity and thickness modulated by these lipids may influence the conformational changes rhodopsin undergoes during photoactivation and its subsequent interaction with downstream signaling partners like transducin.
-
Synaptic Transmission: VLC-PUFAs have also been implicated in facilitating synaptic transmission at the photoreceptor terminal.[4] The biophysical properties they confer upon synaptic vesicles may be important for efficient vesicle fusion and neurotransmitter release.
| Property | Description | Implication for Photoreceptor Function |
| Acyl Chain Length | 30 carbons | Spans a significant portion of the lipid bilayer, potentially interacting with transmembrane proteins and influencing membrane thickness. |
| Unsaturation | 6 cis-double bonds | Confers high flexibility to the distal end of the chain, contributing to membrane fluidity and accommodating protein conformational changes. |
| Esterification Position | Predominantly sn-1 of PC | Creates highly asymmetric phospholipids that are potent inducers of membrane curvature, essential for disc rim formation. |
Pathophysiological Relevance: When Synthesis Fails
The critical nature of triacontahexaenoyl-CoA is most evident in diseases caused by its absence.
-
Stargardt-like Macular Dystrophy (STGD3): This autosomal dominant juvenile macular degeneration is directly caused by mutations in the ELOVL4 gene.[3][5] The mutations typically lead to a truncated, non-functional protein that is unable to synthesize VLC-PUFAs. The resulting deficiency leads to progressive photoreceptor degeneration, lipofuscin accumulation, and central vision loss.[3]
-
Age-Related Macular Degeneration (AMD) & Diabetic Retinopathy: Retinas from patients with AMD and diabetic retinopathy show significantly depleted levels of VLC-PUFAs.[1][2][7] While the cause is likely multifactorial and not due to a primary ELOVL4 mutation, this depletion suggests that a loss of these critical structural lipids contributes to the pathogenesis of these diseases, potentially by increasing photoreceptor susceptibility to oxidative stress and cellular dysfunction.
Methodologies for Studying Triacontahexaenoyl-CoA
Investigating the function of this molecule requires specialized analytical and experimental techniques. The following protocols provide a framework for its extraction, identification, and functional characterization.
Protocol: Extraction and Quantification of VLC-PUFAs from Retinal Tissue
Objective: To accurately isolate and measure the levels of C30:6 and other VLC-PUFAs from retinal tissue samples.
Rationale: This protocol employs a modified Folch extraction, optimized for quantitative recovery of a broad range of lipid species. Subsequent transesterification to fatty acid methyl esters (FAMEs) is necessary for analysis by gas chromatography-mass spectrometry (GC-MS), a gold-standard technique for fatty acid profiling.
Step-by-Step Methodology:
-
Tissue Homogenization:
-
Excise and immediately flash-freeze retinal tissue in liquid nitrogen. Store at -80°C until use.
-
Weigh the frozen tissue (~10-20 mg) and place it in a 2 mL glass Dounce homogenizer on ice.
-
Add 1 mL of ice-cold 2:1 (v/v) chloroform:methanol containing an internal standard (e.g., C23:0 FAME) for quantification.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
-
Lipid Extraction (Folch Method):
-
Transfer the homogenate to a 15 mL glass tube with a Teflon-lined cap.
-
Add an additional 1 mL of 2:1 chloroform:methanol and vortex for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Three phases will form: an upper aqueous phase, a protein interface, and a lower organic phase containing lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a clean glass tube.
-
-
Transesterification to FAMEs:
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block. Causality Note: This step cleaves the fatty acids from the glycerol backbone and simultaneously methylates them, creating volatile FAMEs suitable for GC analysis.
-
Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of HPLC-grade water. Vortex vigorously.
-
Centrifuge at 1,000 x g for 5 minutes. The upper hexane layer now contains the FAMEs.
-
Transfer the hexane layer to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample onto a GC-MS system equipped with a long, polar capillary column (e.g., SP-2560, 100m).
-
Use a temperature gradient optimized to resolve the long retention times of VLC-PUFA FAMEs.
-
Identify the C30:6 FAME peak based on its retention time relative to standards and its characteristic mass spectrum.
-
Quantify the peak area relative to the internal standard.
-
Caption: Experimental workflow for VLC-PUFA analysis from retinal tissue.
Functional Studies Using Human iPSC-Derived Retinal Organoids
Objective: To model VLC-PUFA synthesis and function in a human-relevant system.
Rationale: Human induced pluripotent stem cell (iPSC)-derived retinal organoids (ROs) develop laminated retinal structures, including photoreceptors that express ELOVL4 and synthesize VLC-PUFAs.[4] This model is invaluable for studying the effects of ELOVL4 mutations (using CRISPR/Cas9-edited iPSCs) and for testing therapeutic interventions like VLC-PUFA supplementation.[4]
Abbreviated Workflow:
-
iPSC Culture & Differentiation: Culture iPSCs (wild-type or ELOVL4-knockout) and differentiate them into 3D retinal organoids over a period of 30+ weeks.
-
Maturation: Allow organoids to mature until photoreceptors develop distinct inner and outer segments.
-
Intervention (Optional): Supplement the culture medium with synthetically produced C30:6 or other VLC-PUFAs to test for uptake and functional rescue.[12]
-
Analysis: Harvest mature organoids for:
-
Lipidomics: Perform VLC-PUFA quantification as described in Protocol 5.1.
-
Immunohistochemistry: Stain for photoreceptor markers (e.g., Rhodopsin, Recoverin) and ELOVL4 to assess cellular structure and protein localization.
-
Electron Microscopy: Examine the ultrastructure of photoreceptor outer segments to assess disc morphology and stacking.
-
Therapeutic Perspectives and Future Directions
The central role of triacontahexaenoyl-CoA in photoreceptor health makes its biosynthetic pathway a prime target for therapeutic intervention.
-
Supplementation: Studies in mouse models of Stargardt disease have shown that dietary supplementation with synthetic VLC-PUFAs can be taken up by the retina and can improve visual function.[12] This represents a promising, non-invasive therapeutic strategy for STGD3 and potentially for slowing progression in AMD.
-
Gene Therapy: For monogenic diseases like STGD3, adeno-associated virus (AAV)-mediated gene replacement therapy to deliver a functional copy of the ELOVL4 gene to photoreceptors is a viable and actively pursued strategy.
Unanswered Questions:
-
What are the specific protein-lipid interactions between VLC-PUFA-containing phospholipids and rhodopsin?
-
Do VLC-PUFAs have direct signaling roles, or do they serve as precursors to signaling molecules?
-
What is the precise mechanism by which VLC-PUFA deficiency leads to photoreceptor cell death?
Conclusion
This compound is far more than a minor curiosity in the lipidome of the retina. It is a purpose-built molecule, synthesized in situ to perform an essential structural and functional role in photoreceptor outer segments. Its presence is fundamental to the high-curvature architecture of disc membranes and the overall integrity of the light-sensing apparatus. Understanding its synthesis, function, and the consequences of its absence has not only illuminated the basic biology of vision but has also opened new and exciting avenues for the development of therapies to combat debilitating retinal diseases. Continued research into the nuanced roles of this and other VLC-PUFAs is critical for advancing our ability to preserve and restore sight.
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health [mdpi.com]
- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - ProQuest [proquest.com]
- 3. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Current Progress in Deciphering Importance of VLC-PUFA in the Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoreceptor metabolic reprogramming: current understanding and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of long-chain and very-long-chain polyunsaturated fatty acids in macular degenerations and dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preferential uptake and metabolism of docosahexaenoic acid in membrane phospholipids from rod and cone photoreceptor cells of human and monkey retinas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Very-Long-Chain Polyunsaturated Fatty Acids Improve Vision in Mice with a Form of Stargardt Disease — Foundation Fighting Blindness [fightingblindness.org]
An In-depth Technical Guide to Triacontahexaenoyl-CoA and its Critical Role in the Pathophysiology of Stargardt-like Macular Dystrophy
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Stargardt-like macular dystrophy (STGD3) is an autosomal dominant juvenile-onset retinal degenerative disease characterized by progressive central vision loss.[1][2] The genetic underpinning of STGD3 lies in mutations within the ELOVL4 gene, which encodes a critical enzyme in the biosynthesis of very long-chain polyunsaturated fatty acids (VLC-PUFAs).[3][4] This guide delves into the intricate relationship between the ELOVL4 enzyme, its substrate Triacontahexaenoyl-CoA, and the molecular pathology of STGD3. We will explore the dual-pathogenic hypotheses—loss-of-function versus toxic gain-of-function—and detail the experimental methodologies employed to dissect these mechanisms. Finally, we will survey the emerging therapeutic landscape, offering insights for future drug development and research.
The Clinical and Genetic Landscape of Stargardt-like Macular Dystrophy (STGD3)
Stargardt-like macular dystrophy, or STGD3, is a distinct genetic disorder from the more common recessive Stargardt disease (STGD1), which is caused by mutations in the ABCA4 gene.[5][6] STGD3 is an early-onset condition, with symptoms typically appearing within the first two decades of life.[2]
Clinical Manifestations:
-
Progressive Loss of Central Vision: The hallmark of the disease, stemming from the degeneration of the macula, the central region of the retina responsible for high-acuity vision.[1][2]
-
Macular Atrophy: A "beaten bronze" appearance of the macula is often observed during fundus examination.[7][8]
-
Lipofuscin Accumulation: The presence of yellowish flecks, which are deposits of the waste product lipofuscin, accumulate in the retinal pigment epithelium (RPE).[1][2][7]
Genetic Basis: The disease is inherited in an autosomal dominant fashion and is caused by mutations in the ELOVL4 gene, located on chromosome 6q14.[2][9] Most identified pathogenic mutations are truncating, such as a 5-base-pair deletion in exon 6.[4][10][11] These mutations result in a premature stop codon, leading to the synthesis of a truncated ELOVL4 protein that lacks its C-terminal domain.[4][11]
The Central Role of ELOVL4 in VLC-PUFA Biosynthesis
The ELOVL4 protein is a fatty acid elongase, an enzyme that catalyzes the rate-limiting step in the synthesis of very long-chain fatty acids (VLC-FAs).[9] It is distinguished by its unique ability to elongate fatty acid chains beyond 26 carbons, producing VLC-PUFAs and very long-chain saturated fatty acids (VLC-SFAs) up to 38 carbons in length.[10][12]
Biochemical Function and Pathway: ELOVL4 is primarily expressed in the photoreceptor cells of the retina, where it is localized to the endoplasmic reticulum (ER).[4][10] The enzyme is essential for the biosynthesis of VLC-PUFAs, which are crucial for the health and function of the retina.[1][12] The process involves a series of two-carbon additions to a fatty acid precursor. A key intermediate in this pathway is (12Z,15Z,18Z,21Z,24Z,27Z)-Triacontahexaenoyl-CoA , a 30-carbon omega-3 fatty acyl-CoA, which is further elongated by ELOVL4.[13] These resulting VLC-PUFAs are predominantly incorporated into phosphatidylcholine molecules within the photoreceptor outer segment disc membranes, structures vital for phototransduction.[12]
References
- 1. Genetics and molecular pathology of Stargardt-like macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetics and molecular pathology of Stargardt-like macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELOVL4 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. bjo.bmj.com [bjo.bmj.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdfoundation.com.au [mdfoundation.com.au]
- 8. Stargardt disease – what general ophthalmologists should know about this macular dystrophy [klinikaoczna.pl]
- 9. ELOVL4 - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. pnas.org [pnas.org]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Metabolic Fate of (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA
Introduction: The Enigma of a C30:6 Very-Long-Chain Polyunsaturated Fatty Acid
(12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA (C30:6-CoA) represents a fascinating and complex substrate for cellular lipid metabolism. As a very-long-chain polyunsaturated fatty acid (VLC-PUFA), its structure—a 30-carbon backbone with six cis-double bonds—precludes it from direct entry into the canonical mitochondrial β-oxidation pathway. Very-long-chain fatty acids (VLCFAs) are integral components of cellular lipids, serving as precursors for signaling molecules and constituents of sphingolipids and glycerophospholipids.[1][2] The metabolism of such highly unsaturated and elongated fatty acids is a specialized process, primarily initiated within the peroxisome.[3][4]
This guide provides a comprehensive technical overview of the predicted metabolic fate of C30:6-CoA. We will delineate a hypothesized metabolic pathway grounded in established principles of fatty acid catabolism and present a robust experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its implications in health and disease.
Part 1: Hypothesized Metabolic Pathway of this compound
The metabolic journey of C30:6-CoA is predicted to be a multi-organellar process, beginning with its activation and transport, followed by peroxisomal chain-shortening, and concluding with mitochondrial oxidation.
Cellular Uptake and Acyl-CoA Synthesis
Prior to any intracellular metabolism, the free fatty acid form, triacontahexaenoic acid, must traverse the plasma membrane. This process is mediated by a combination of passive diffusion and protein transporters. Once inside the cytosol, it is "activated" by a very-long-chain acyl-CoA synthetase (ACSVL), which esterifies it to coenzyme A. This irreversible step traps the fatty acid within the cell and primes it for subsequent metabolic processes.[5]
Peroxisomal β-Oxidation: The Initial Chain-Shortening
Due to its chain length, C30:6-CoA is an obligate substrate for the peroxisomal β-oxidation machinery.[3] Mitochondria are not equipped to handle fatty acids longer than C22. The process within the peroxisome involves a series of enzymatic reactions to shorten the acyl chain, while also navigating the complexities of the six cis-double bonds.
The initial cycles of peroxisomal β-oxidation will proceed until a double bond is encountered in a position that inhibits the standard enzymatic steps. Given the positions of the double bonds in C30:6-CoA (Δ12, Δ15, Δ18, Δ21, Δ24, Δ27), the catabolism will require the action of auxiliary enzymes.
A predicted sequence for the initial peroxisomal processing is as follows:
-
Five Cycles of β-Oxidation: The initial five cycles of β-oxidation will proceed normally, shortening the C30:6-CoA to a C20:6-CoA intermediate and releasing five molecules of acetyl-CoA. The double bonds would now be at positions Δ2, Δ5, Δ8, Δ11, Δ14, Δ17.
-
Encountering the First Double Bond: The resulting intermediate, (2Z,5Z,8Z,11Z,14Z,17Z)-eicosahexaenoyl-CoA, has a cis-double bond at the Δ2 position, which is not a substrate for enoyl-CoA hydratase.
-
Auxiliary Enzyme Action: To overcome this, a cascade of auxiliary enzymes is required. A likely pathway involves:
-
Δ³,Δ²-enoyl-CoA isomerase: This enzyme will convert the cis-Δ2 double bond to a trans-Δ2 configuration, allowing one more round of β-oxidation to proceed.[6][7][8]
-
2,4-dienoyl-CoA reductase: As β-oxidation continues, intermediates with conjugated double bonds will be formed. The NADPH-dependent 2,4-dienoyl-CoA reductase is crucial for reducing these intermediates, which is often a rate-limiting step in PUFA oxidation.[9][10][11]
-
This process of β-oxidation cycles interspersed with the action of isomerases and reductases will continue within the peroxisome until the fatty acyl-CoA is shortened to a medium-chain length, likely octanoyl-CoA or decanoyl-CoA.
Caption: Hypothesized initial peroxisomal processing of C30:6-CoA.
Mitochondrial β-Oxidation: Completing the Catabolism
The chain-shortened acyl-CoA intermediates, along with the acetyl-CoA produced in the peroxisome, are transported to the mitochondria.[12] Inside the mitochondrial matrix, the acyl-CoAs enter the conventional β-oxidation spiral, where they are completely degraded to acetyl-CoA.[2] This acetyl-CoA then enters the citric acid cycle to generate ATP.
Alternative Metabolic Fates
While catabolism through β-oxidation is a primary fate, VLC-PUFAs can also be incorporated into complex lipids. Therefore, an alternative pathway for C30:6-CoA involves its integration into cellular membranes.
-
Incorporation into Phospholipids and Sphingolipids: The C30:6 acyl chain could be incorporated into phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, or into sphingolipids.[13][14][15] This would significantly alter the biophysical properties of the membranes in which it resides.
Part 2: Experimental Framework for Validation
A multi-pronged approach is necessary to rigorously test the hypothesized metabolic fate of C30:6-CoA. This involves a combination of in vitro assays with isolated organelles and cell-based lipidomics using stable isotope tracing.
In Vitro Organellar Assays
This protocol is adapted from established methods for density gradient centrifugation.[16][17][18]
Objective: To obtain highly purified and metabolically active peroxisomes and mitochondria from rat liver or cultured cells (e.g., HepG2).
Materials:
-
Rat liver or cultured cells
-
Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)
-
Nycodenz or Percoll gradient solutions
-
Dounce homogenizer
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Homogenization: Mince tissue or harvest cells and homogenize gently in ice-cold homogenization buffer using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 25,000 x g for 20 min) to pellet a crude organelle fraction containing mitochondria, peroxisomes, and lysosomes.[19]
-
-
Density Gradient Centrifugation:
-
Resuspend the crude organelle pellet and layer it onto a pre-formed Nycodenz or Percoll density gradient.
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).
-
Collect fractions and identify peroxisomal and mitochondrial fractions using marker enzyme assays (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).
-
-
Purity Assessment: Analyze fractions by Western blotting for specific organellar markers to confirm purity.
Objective: To determine if C30:6-CoA is a substrate for peroxisomal and/or mitochondrial β-oxidation and to identify the products.
Materials:
-
Isolated, purified peroxisomes and mitochondria
-
¹³C-labeled (U-¹³C₃₀) triacontahexaenoyl-CoA
-
Reaction buffer (containing necessary cofactors: NAD+, FAD, CoA, ATP, L-carnitine for mitochondria)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Incubate isolated peroxisomes or mitochondria with ¹³C-C30:6-CoA in the appropriate reaction buffer at 37°C.
-
Time Course Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Metabolite Extraction: Quench the reaction and extract acyl-CoAs and other metabolites using a suitable solvent system (e.g., methanol/chloroform).
-
LC-MS/MS Analysis: Analyze the extracts by LC-MS/MS to identify and quantify the ¹³C-labeled chain-shortened acyl-CoA intermediates and acetyl-CoA.
Data Interpretation:
| Expected Outcome | Interpretation |
| Decrease in ¹³C-C30:6-CoA in peroxisomal incubation | C30:6-CoA is a substrate for peroxisomal β-oxidation. |
| Appearance of ¹³C-labeled C28, C26, ... C8 acyl-CoAs | Confirms chain-shortening activity. |
| No change in ¹³C-C30:6-CoA in mitochondrial incubation | Confirms that C30:6-CoA is not a direct substrate for mitochondrial β-oxidation. |
| Decrease in ¹³C-C8-CoA in mitochondrial incubation | Confirms that peroxisomal products are substrates for mitochondrial β-oxidation. |
Cell-Based Stable Isotope Tracing and Lipidomics
This approach utilizes stable isotope-labeled precursors to trace the metabolic fate of the fatty acid within intact cells.[20][21][22][23]
Objective: To trace the catabolism and incorporation of C30:6 into various lipid species in a cellular context.
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes)
-
¹³C-labeled (U-¹³C₃₀) triacontahexaenoic acid
-
Cell culture media, serum-free for labeling experiments
-
LC-MS/MS and/or GC-MS systems
Procedure:
-
Cell Culture and Labeling: Culture cells to a desired confluency. Replace the medium with serum-free medium containing ¹³C-C30:6 fatty acid complexed to BSA. Incubate for various time points (e.g., 1, 6, 24 hours).
-
Metabolite Extraction:
-
For acyl-CoA analysis, harvest cells and perform a rapid extraction suitable for these labile molecules.
-
For total lipid analysis, harvest cells and perform a Bligh-Dyer or similar lipid extraction.
-
-
Sample Preparation:
-
For acyl-CoA analysis, proceed directly to LC-MS/MS.
-
For total lipid analysis, hydrolyze the lipid extract to release fatty acids. Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis or analyze directly by LC-MS.
-
-
Mass Spectrometry Analysis:
-
LC-MS/MS: Quantify the abundance of ¹³C-labeled acyl-CoA intermediates of varying chain lengths.
-
GC-MS or LC-MS: Determine the enrichment of ¹³C in the total fatty acid pool of different lipid classes (e.g., phospholipids, triglycerides) separated by thin-layer or liquid chromatography.
-
Caption: Experimental workflow for validating the metabolic fate of C30:6-CoA.
Data Interpretation:
| Expected Outcome | Interpretation |
| Detection of ¹³C-labeled chain-shortened acyl-CoAs (C28, C26, etc.) in cell extracts. | Confirms intracellular catabolism via β-oxidation. |
| High ¹³C enrichment in the C30:6 fatty acid pool of phospholipids. | Indicates direct incorporation of the fatty acid into cellular membranes, an alternative metabolic fate. |
| Time-dependent increase of ¹³C in shorter-chain fatty acid pools. | Demonstrates the progression of β-oxidation over time. |
| Low to undetectable ¹³C enrichment in de novo synthesized fatty acids (e.g., C16:0). | Confirms that the observed shorter-chain fatty acids are products of C30:6 catabolism, not de novo synthesis. |
Conclusion
The metabolic fate of this compound is predicted to be a sophisticated, multi-step process initiated in the peroxisome and completed in the mitochondria. The presence of six cis-double bonds necessitates the involvement of a suite of auxiliary enzymes to ensure its complete catabolism. Concurrently, a portion of this unique fatty acid is likely directed towards incorporation into complex lipids, where it may play a role in modulating membrane structure and function.
The experimental framework detailed in this guide, combining classical biochemical techniques with modern mass spectrometry-based lipidomics, provides a comprehensive strategy to elucidate the precise metabolic pathways of this and other novel VLC-PUFAs. Understanding the intricacies of VLC-PUFA metabolism is paramount for advancing our knowledge of lipid biochemistry and for the development of therapeutic strategies for metabolic disorders where these pathways are dysregulated.
References
- 1. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal Delta(3),Delta(2)-enoyl CoA isomerases and evolution of cytosolic paralogues in embryophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 9. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 10. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 13. Filling the Gap with Long n-Alkanes: Incorporation of C20 and C30 into Phospholipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polyunsaturated fatty acids stimulate phosphatidylcholine synthesis in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific Incorporation of Polyunsaturated Fatty Acids into the sn-2 Position of Phosphatidylglycerol Accelerates Photodamage to Photosystem II under Strong Light - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. isotope.com [isotope.com]
- 22. researchgate.net [researchgate.net]
- 23. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A-1 Technical Guide: Putative Enzymes in the Triacontahexaenoyl-CoA Synthesis Pathway
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Abstract
Triacontahexaenoyl-CoA (THA-CoA), a C30:6 very-long-chain polyunsaturated fatty acyl-CoA, represents a frontier in lipid biochemistry. While its precise biological roles are still under investigation, its synthesis is hypothesized to be crucial in specific tissues where very-long-chain fatty acids (VLC-FAs) are enriched, such as the retina, brain, and testes.[1] This technical guide provides a comprehensive overview of the putative enzymatic pathway responsible for THA-CoA synthesis. Grounded in the established principles of very-long-chain polyunsaturated fatty acid (VLC-PUFA) metabolism, this document outlines a proposed biosynthetic pathway, details the key enzyme families likely involved, and presents robust, field-proven methodologies for their identification and functional validation. The objective is to equip researchers with the foundational knowledge and practical frameworks necessary to investigate this novel metabolic frontier.
Introduction: The Enigma of C30:6 Biosynthesis
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbon atoms, are critical components of membrane phospholipids in select mammalian tissues.[2] Their synthesis is an intricate process of sequential desaturation and elongation reactions performed by specific enzyme families.[3] Triacontahexaenoic acid (C30:6), and its activated form THA-CoA, is an exemplar of these complex lipids.
While direct evidence for a dedicated THA-CoA pathway is emerging, its existence is inferred from the known mechanisms of VLC-PUFA synthesis. The pathway is presumed to start from common dietary fatty acids and extend them through multiple enzymatic cycles. Understanding this pathway is not merely an academic exercise; elucidating the enzymes involved could unlock new therapeutic targets for diseases linked to lipid metabolism, such as Stargardt's disease and age-related macular degeneration.[2]
This guide is structured to first propose a logical, biochemically-sound pathway for THA-CoA synthesis. It then delves into the specific, putative enzyme classes required for this synthesis, and finally, provides detailed experimental protocols for researchers to validate these hypotheses in their own laboratories.
A Proposed Biosynthetic Pathway for Triacontahexaenoyl-CoA
The synthesis of THA-CoA is hypothesized to be a multi-step process occurring primarily at the endoplasmic reticulum. It involves the iterative action of two key enzyme classes: Fatty Acid Desaturases (FADS) and Elongases of Very Long-Chain Fatty Acids (ELOVL) . The pathway likely begins with an existing long-chain PUFA, such as docosahexaenoic acid (DHA, C22:6), and extends it through four successive two-carbon additions, interspersed with desaturation steps to maintain polyunsaturation.
Each elongation cycle itself consists of four discrete reactions:
-
Condensation: The rate-limiting step, catalyzed by an ELOVL enzyme, which adds two carbons from malonyl-CoA.[4]
-
Reduction: Catalyzed by a β-ketoacyl-CoA reductase.
-
Dehydration: Catalyzed by a β-hydroxy acyl-CoA dehydratase.
-
Second Reduction: Catalyzed by a trans-2,3-enoyl-CoA reductase.[5]
The entire process is initiated by the activation of a free fatty acid to its CoA ester by an Acyl-CoA Synthetase (ACS) , a critical step for making the fatty acid metabolically active.[6]
Caption: Proposed pathway for THA-CoA synthesis.
Putative Enzyme Classes in THA-CoA Synthesis
Successful synthesis of THA-CoA requires the coordinated action of several enzyme families. Below, we detail the putative roles and characteristics of these key players.
Acyl-CoA Synthetases (ACS)
Function: ACS enzymes catalyze the initial, essential activation of free fatty acids to their corresponding acyl-CoA thioesters. This reaction is ATP-dependent and renders the fatty acid competent for metabolic processes, including elongation.[6]
Causality: Without this activation step, the fatty acid substrate cannot enter the elongation cycle. Different ACS isoforms exhibit distinct subcellular locations and substrate specificities, suggesting they may channel fatty acids toward specific metabolic fates, such as synthesis versus degradation.[7] For VLC-PUFA synthesis, an ACS isoform located on the endoplasmic reticulum with a preference for long-chain PUFAs would be required.
Elongase of Very Long-Chain Fatty Acids 4 (ELOVL4)
Function: ELOVL4 is the prime candidate for the condensation reactions that extend the acyl chain beyond C26.[8] It is a multi-pass transmembrane protein located in the endoplasmic reticulum and is highly expressed in tissues known to contain VLC-PUFAs, such as the retina and brain.[1]
Expertise & Experience: Studies involving heterologous expression of ELOVL4 have demonstrated its capacity to elongate C26 and C28 saturated fatty acids.[9] Furthermore, transduced cell lines have been shown to elongate polyunsaturated precursors like C20:5n3 up to C34:5n3, strongly implicating ELOVL4 in the synthesis of fatty acids up to and beyond 30 carbons.[8][9] Mutations in the ELOVL4 gene are directly linked to Stargardt-like macular dystrophy, a disease characterized by photoreceptor degeneration, highlighting the enzyme's critical role in retinal health.[5]
Table 1: Putative Substrate Progression for ELOVL4 in THA-CoA Synthesis
| Substrate (Acyl-CoA) | Product (Acyl-CoA) | Carbon Chain Length | Putative Role of ELOVL4 |
| C22:6 (DHA-CoA) | C24:6 | 24 | Initial elongation step |
| C24:6 | C26:6 | 26 | Intermediate elongation |
| C26:6 | C28:6 | 28 | Intermediate elongation |
| C28:6 | C30:6 (THA-CoA) | 30 | Final elongation step |
Fatty Acid Desaturase 2 (FADS2)
Function: FADS2 is a versatile desaturase enzyme that introduces double bonds at multiple positions (Δ6, Δ8, and Δ4) in fatty acyl chains.[10][11] It is the rate-limiting enzyme in the conversion of essential fatty acids like linoleic acid and α-linolenic acid into longer, more unsaturated fatty acids.[10]
Causality: While the primary role in generating THA-CoA is elongation, desaturation steps may be necessary to introduce new double bonds if the precursor is not already hexa-unsaturated, or to maintain the correct double bond configuration during the elongation process. FADS2 is a key candidate for this role due to its broad substrate specificity and its known ability to act on a variety of PUFA intermediates.[12] Some studies have shown that FADS2 can catalyze the final Δ4 desaturation step to produce DHA (C22:6), demonstrating its capability to act on very-long-chain substrates.[13]
Experimental Validation Strategies
Validating the roles of these putative enzymes requires a systematic, multi-step approach. The following protocols provide a framework for the functional characterization of candidate genes.
Workflow for Enzyme Validation
The process begins with identifying a candidate gene, followed by its expression in a controlled system, and concludes with biochemical assays to confirm its function and substrate specificity.
Caption: Workflow for validating a putative enzyme.
Protocol 1: Heterologous Expression in Saccharomyces cerevisiae
Rationale: S. cerevisiae (baker's yeast) is an ideal host for expressing fatty acid metabolizing enzymes. It lacks the endogenous pathways for synthesizing PUFAs beyond C18, providing a clean background to assess the function of an introduced enzyme without confounding activities.[14][15]
Step-by-Step Methodology:
-
Vector Construction: Amplify the full-length open reading frame of the candidate gene (e.g., ELOVL4) from cDNA using PCR. Clone the insert into a yeast expression vector, such as pYES2, which contains a galactose-inducible promoter (GAL1).
-
Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method. Select for successful transformants on appropriate synthetic defined medium lacking uracil.
-
Culture and Induction: Grow a starter culture of the transformed yeast overnight in glucose-containing medium (repressing conditions). Pellet the cells, wash, and resuspend in galactose-containing medium to induce protein expression.
-
Substrate Feeding: To the induced culture, add the fatty acid substrate of interest (e.g., docosahexaenoic acid, C22:6) complexed with tergitol or bovine serum albumin to a final concentration of 50-100 µM. A control culture transformed with an empty vector should be run in parallel.[16]
-
Incubation: Incubate the cultures for 48-72 hours at 28-30°C with shaking.
-
Cell Harvesting: Pellet the yeast cells by centrifugation and wash with sterile water to remove residual media and substrate. The cell pellet is now ready for lipid analysis.
Protocol 2: In Vitro Fatty Acid Desaturase Assay
Rationale: An in vitro assay using isolated microsomal fractions allows for the direct measurement of enzyme activity and determination of kinetic parameters, providing a higher level of evidence than whole-cell feeding assays.[17]
Step-by-Step Methodology:
-
Microsome Preparation: Grow and induce the yeast culture expressing the putative desaturase (e.g., FADS2) as described above. Harvest the cells and mechanically lyse them using glass beads in a homogenization buffer.
-
Differential Centrifugation: Centrifuge the cell lysate at low speed (e.g., 10,000 x g) to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the endoplasmic reticulum-bound enzymes.
-
Assay Reaction: Resuspend the microsomal pellet in a reaction buffer containing cofactors (NADPH, ATP, CoA), and the acyl-CoA substrate (e.g., linoleoyl-CoA). The reaction mixture should also include cytochrome b5, as it can act as an electron donor for desaturases.[18]
-
Incubation and Termination: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes). Terminate the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.
-
Product Analysis: Acidify the mixture and extract the fatty acids with an organic solvent like hexane. Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for subsequent GC-MS analysis.[17]
Protocol 3: Lipid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for identifying and quantifying fatty acids. It separates complex mixtures of FAMEs and provides a mass spectrum for each component, allowing for unambiguous identification.[19][20]
Step-by-Step Methodology:
-
Lipid Extraction: Resuspend the harvested yeast cell pellet in a chloroform:methanol mixture (e.g., 2:1 v/v) to extract total lipids.
-
Derivatization to FAMEs: Evaporate the solvent and treat the lipid extract with a methylating agent, such as boron trifluoride in methanol or methanolic HCl, and heat to convert all fatty acids into their volatile methyl ester derivatives (FAMEs).[21]
-
GC-MS Analysis: Inject the FAME sample into the GC-MS system.
-
Gas Chromatography (GC): FAMEs are separated based on their chain length and degree of unsaturation as they pass through a long capillary column (e.g., a polar biscyanopropyl polysiloxane column).
-
Mass Spectrometry (MS): As each FAME elutes from the GC column, it is ionized and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.[19]
-
-
Data Interpretation: Identify the products by comparing their retention times and mass spectra to those of authentic standards. Quantify the amount of each fatty acid by integrating the peak area and comparing it to an internal standard. The appearance of a C30:6 FAME peak in cells expressing the putative enzymes and fed with an appropriate precursor, but not in the empty-vector control, constitutes strong evidence for the enzyme's function.
Conclusion and Future Directions
The biosynthesis of triacontahexaenoyl-CoA represents a specialized extension of the well-established VLC-PUFA pathway. The evidence strongly suggests that a coordinated interplay between specific Acyl-CoA synthetases, the elongase ELOVL4, and potentially desaturases like FADS2, is required for its synthesis. The proposed pathway and validation protocols presented in this guide offer a robust framework for researchers to systematically identify and characterize these putative enzymes.
Future research should focus on:
-
Identifying the specific ACSL isoform responsible for activating the precursors for this pathway.
-
Confirming the step-wise elongation of C22-C30 PUFAs by ELOVL4 using purified enzymes and radiolabeled intermediates.
-
Investigating the necessity of FADS2 or other desaturases in maintaining the hexa-unsaturated state during elongation.
-
Exploring the regulatory mechanisms that control the expression and activity of these enzymes in specific tissues.
By rigorously applying these biochemical and molecular biology approaches, the scientific community can move from a putative pathway to a fully elucidated and characterized metabolic route, paving the way for a deeper understanding of VLC-PUFA function in health and disease.
References
- 1. ELOVL4 - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Do long-chain acyl-CoA synthetases regulate fatty acid entry into synthetic versus degradative pathways? [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Multifaceted regulation and functions of fatty acid desaturase 2 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FADS2 - Wikipedia [en.wikipedia.org]
- 12. New understandings of the pathway of long-chain polyunsaturated fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Molecular Identification and Functional Characterization of LC-PUFA Biosynthesis Elongase (elovl2) Gene in Chinese Sturgeon (Acipenser sinensis) [mdpi.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. mdpi.com [mdpi.com]
- 19. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 20. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Location: A Technical Guide to the Cellular Localization of C30:6 Acyl-CoA Esters
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
Very long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly those with 30 carbons and 6 double bonds (C30:6), are rare yet vital lipids concentrated in specific tissues like the retina and testes. Their activated form, C30:6 acyl-coenzyme A (acyl-CoA) esters, are transient metabolic intermediates, making their detection and localization a significant technical challenge. Understanding where these molecules reside within the cell is paramount for elucidating their physiological roles and their implication in diseases such as Stargardt's macular dystrophy. This guide provides an in-depth overview of the biosynthesis of C30:6 acyl-CoA esters, explores their known and hypothesized subcellular locations, and offers detailed, field-proven methodologies for their study. We will delve into the causality behind experimental choices, providing robust protocols for subcellular fractionation, acyl-CoA quantification, and advanced imaging techniques, thereby equipping researchers with the tools to investigate these elusive but critical molecules.
Introduction: The Significance of C30:6 Acyl-CoA Esters
Very long-chain polyunsaturated fatty acids are a unique class of lipids defined by acyl chains of 26 carbons or more. Within this family, C28-C38 PUFAs are exceptionally enriched in the retina and sperm, where they are critical for normal function[1]. The C30:6 acyl-CoA ester is a key intermediate in the biosynthesis of these specialized lipids. It serves as the activated donor molecule for incorporation into complex lipids, primarily phosphatidylcholine, which are essential structural components of photoreceptor outer segment membranes[2][3].
The central enzyme responsible for synthesizing these VLC-PUFAs is Elongation of Very Long Chain Fatty Acids-4 (ELOVL4)[1][2][4]. Mutations in the ELOVL4 gene lead to a dominant form of Stargardt's macular dystrophy (STGD3), a juvenile-onset disease causing progressive vision loss[1]. This genetic link underscores the importance of understanding the entire metabolic pathway, starting with the localization of the key substrates like C30:6 acyl-CoA. Determining the subcellular geography of these molecules—from their site of synthesis to their destination—is crucial for developing therapeutic strategies for STGD3 and other related retinopathies.
Biosynthesis and the Primary Locus: The Endoplasmic Reticulum
The synthesis of C30:6 acyl-CoA is the product of a multi-step elongation process that occurs primarily in the endoplasmic reticulum (ER)[5][6]. The ELOVL4 protein, a multi-pass transmembrane protein, is the key catalyst in this pathway[2].
The Elongation Pathway: The journey begins with shorter-chain polyunsaturated fatty acids, such as eicosapentaenoic acid (20:5n-3) or docosapentaenoic acid (22:5n-3), which are activated to their acyl-CoA forms[3][4]. The ER-resident fatty acid elongation (FAE) complex, of which ELOVL4 is a critical component, sequentially adds two-carbon units to the growing acyl chain[5][7]. ELOVL4 is unique in its ability to elongate fatty acyl-CoAs beyond 26 carbons, producing the C28 to C38 VLC-PUFAs[2][8]. C30:6 acyl-CoA is an intermediate in this chain, formed from a C28 precursor and serving as a substrate for further elongation to C32 and beyond[3][8].
Authoritative Grounding: The localization of ELOVL4 to the ER is well-established. It possesses a C-terminal di-lysine (KXKXX) ER-retention motif. Mutations causing STGD3 often result in a truncated protein lacking this motif, leading to mislocalization and loss of function[1][2]. Therefore, the primary site of C30:6 acyl-CoA synthesis is unequivocally the ER membrane.
Diagram: Biosynthetic Pathway and Primary Localization
This diagram illustrates the synthesis of C30:6 Acyl-CoA within the Endoplasmic Reticulum, highlighting the central role of the ELOVL4 enzyme.
Caption: Biosynthesis of C30:6 Acyl-CoA in the ER.
Hypothesized Subcellular Distribution: Beyond the ER
While C30:6 acyl-CoA is synthesized in the ER, it is a transient molecule destined for other locations. The intracellular concentration of free acyl-CoA esters is kept extremely low, in the nanomolar range, to prevent detergent-like effects and to maintain metabolic regulation[9][10]. This implies a rapid and targeted transfer from the ER to other compartments.
-
Peroxisomes: Peroxisomes are key sites for the β-oxidation of very-long-chain fatty acids (VLCFAs). While the primary function is catabolism, peroxisomes are metabolically linked to the ER. It is plausible that C30:6 acyl-CoA or its downstream products could be transported to peroxisomes for processing or degradation. Peroxisomal non-specific lipid-transfer proteins have shown high-affinity binding for very-long-chain fatty acyl-CoA esters, suggesting a role in their transport and metabolism[11][12].
-
Mitochondria: Although mitochondria primarily oxidize long- and medium-chain fatty acids, crosstalk with ER-derived lipids is extensive. The Mitochondria-Associated ER Membrane (MAM) is a specialized contact site that facilitates lipid transfer. It is conceivable that VLC-PUFAs or their acyl-CoA esters are transferred at these sites for specific mitochondrial functions.
-
Lipid Droplets: These organelles store neutral lipids. In certain pathological conditions, such as in ELOVL4 knockout mice, an abnormal accumulation of lipid droplets is observed, suggesting a link between VLC-PUFA metabolism and lipid storage[1]. C30:6 acyl-CoA could be channeled towards triglyceride synthesis under specific metabolic conditions.
-
Plasma Membrane: Acyl-CoA synthetases have been found at the plasma membrane, suggesting that fatty acid activation can occur locally to facilitate uptake and membrane remodeling[13]. While C30:6 is synthesized endogenously, its incorporation into plasma membrane phospholipids remains a possibility.
Methodologies for Determining Cellular Localization
Investigating the subcellular location of a labile, low-abundance molecule like C30:6 acyl-CoA requires a multi-pronged approach combining classical biochemistry with modern analytical techniques.
Biochemical Approach: Subcellular Fractionation Coupled with LC-MS/MS
The gold-standard approach involves physically separating organelles and then quantifying the molecule of interest in each fraction.
Expertise & Experience: The logic here is to gently lyse the cells to preserve organelle integrity and then use centrifugation to pellet different organelles based on their size and density[14]. The success of this method hinges on the quality of the fractionation, which must be validated at each step.
Diagram: Experimental Workflow
This flowchart outlines the integrated workflow for localizing C30:6 Acyl-CoA, from cell culture to final data analysis.
Caption: Workflow for Subcellular Localization.
Protocol 1: Subcellular Fractionation of Mammalian Cells
This protocol is adapted from methods used for lipidomics studies on subcellular organelles[15][16][17].
-
Cell Harvest: Start with a sufficient quantity of cells (e.g., 5-10 confluent 15-cm dishes). Scrape cells in ice-cold PBS, pellet at 200 x g for 7 min, and wash once with isolation medium (250 mM sucrose, 10 mM HEPES-Tris, pH 7.4, 1 mM EGTA-Tris).
-
Hypotonic Swelling: Resuspend the cell pellet in a slightly hypotonic medium (isolation medium with 100 mM sucrose) and incubate on ice for 10 min. This swells the cells, facilitating plasma membrane rupture while keeping organellar membranes intact.
-
Homogenization: Pellet the swollen cells and resuspend in a minimal volume of isotonic isolation medium. Transfer to a pre-chilled glass Dounce homogenizer. Homogenize with 15-20 slow strokes of a tight-fitting pestle. Causality: This mechanical shearing is gentle enough to break the plasma membrane without destroying smaller organelles like mitochondria or microsomes.
-
Differential Centrifugation:
-
Centrifuge homogenate at 300 x g for 10 min at 4°C to pellet nuclei and unbroken cells (P1, nuclear fraction).
-
Transfer the supernatant (S1) to a new tube. Centrifuge S1 at 5,000 x g for 10 min at 4°C to pellet mitochondria (P2, mitochondrial fraction).
-
Transfer the supernatant (S2) to an ultracentrifuge tube. Centrifuge S2 at 100,000 x g for 60 min at 4°C to pellet microsomes (ER/Golgi) (P3, microsomal fraction).
-
The resulting supernatant (S3) is the cytosolic fraction.
-
-
Purity Validation (Self-Validating System):
-
Reserve an aliquot of each fraction. Measure total protein content (e.g., BCA assay).
-
Perform Western blotting on 20-30 µg of protein from each fraction. Probe with antibodies for organelle-specific marker proteins. This step is non-negotiable for trustworthy results.
-
| Fraction | Marker Protein | Expected Result |
| Nuclear | Lamin B1 | Strong signal only in P1 |
| Mitochondrial | COX IV or Tom20 | Strong signal only in P2 |
| Microsomal (ER) | Calnexin or PDI | Strong signal only in P3 |
| Cytosolic | GAPDH or Tubulin | Strong signal only in S3 |
Protocol 2: Acyl-CoA Extraction and Quantification by LC-MS/MS
This protocol is based on established methods for analyzing acyl-CoA esters from biological samples[18][19][20].
-
Immediate Quenching: To the collected organelle pellets and cytosolic fraction, immediately add an ice-cold extraction solvent (e.g., acetonitrile:isopropanol:methanol 3:1:1) containing an internal standard (e.g., C17:0-CoA)[19]. Causality: The organic solvent precipitates proteins and quenches enzymatic activity, preventing degradation of the labile acyl-CoA thioester bond.
-
Homogenization & Extraction: Sonicate the samples on ice to ensure complete disruption and extraction. Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 min at 4°C.
-
Purification (Optional but Recommended): For cleaner samples, solid-phase extraction (SPE) can be employed. This step removes salts and other interfering molecules, improving LC-MS/MS performance.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution, typically using an ion-pairing agent or an ammonium hydroxide buffer system to achieve good peak shape for the polar acyl-CoA molecules[19].
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Selected Reaction Monitoring (SRM) for quantification. The transition for acyl-CoAs involves the precursor ion [M+H]+ and a characteristic fragment ion corresponding to the CoA moiety. Causality: SRM provides high specificity and sensitivity, allowing for the detection of low-abundance species in a complex matrix[19].
-
-
Quantification: Generate a standard curve using a synthetic C30:6-CoA standard (if available) or a related VLC-PUFA-CoA. Calculate the concentration in each fraction and normalize to the total protein content of that fraction (e.g., pmol/mg protein).
| Hypothetical Data Summary | C30:6 Acyl-CoA (pmol/mg protein) |
| Nuclear Fraction | < 0.1 |
| Mitochondrial Fraction | 0.5 ± 0.2 |
| Microsomal (ER) Fraction | 12.5 ± 2.1 |
| Cytosolic Fraction | 0.2 ± 0.1 |
Imaging Approach: A Glimpse into the Future
While fractionation provides quantitative data, it loses spatial context. Advanced imaging techniques offer the potential to visualize lipids directly in tissue sections.
Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI can map the distribution of specific lipids in tissue slices[21][22][23][24]. While challenging for acyl-CoAs due to their low abundance and ionization difficulties, advancements in instrumentation and derivatization strategies are making this approach more feasible[22][25]. This method could, for instance, confirm the high concentration of VLC-PUFA precursors in the photoreceptor layer of the retina.
Applications in Drug Development
A precise understanding of C30:6 acyl-CoA localization directly informs therapeutic strategy for diseases like STGD3.
-
Target Validation: Confirming the ER as the primary synthesis and accumulation site validates ELOVL4 and other ER-resident enzymes as prime drug targets.
-
Mechanism of Action: If a therapeutic agent is designed to, for example, enhance the clearance of toxic lipid byproducts, knowing their subcellular destination (e.g., peroxisomes) is critical for designing assays to measure drug efficacy.
-
Biomarker Discovery: Altered acyl-CoA profiles in specific subcellular compartments could serve as early biomarkers for disease progression or treatment response[26]. For instance, an accumulation of C30:6 acyl-CoA in the ER might indicate a metabolic bottleneck that could be targeted.
Conclusion and Future Directions
The cellular localization of C30:6 acyl-CoA esters is centered on the endoplasmic reticulum, the site of their synthesis by the ELOVL4 enzyme. From this hub, these critical but transient molecules are rapidly trafficked and metabolized, a process that is vital for the health of photoreceptors and other specialized cells. The combination of meticulous subcellular fractionation and high-sensitivity LC-MS/MS analysis remains the most robust method for elucidating their distribution.
Future research should focus on developing methods for real-time tracking, potentially through novel chemical probes or advanced imaging mass spectrometry. Unraveling the specific proteins that bind and transport VLC-acyl-CoAs from the ER to their final destinations will be a key step in fully understanding their biology and pathology. For drug developers, a detailed map of this metabolic pathway will be invaluable in designing targeted and effective therapies for devastating degenerative diseases.
References
- 1. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 8. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 9. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. High-affinity binding of very-long-chain fatty acyl-CoA esters to the peroxisomal non-specific lipid-transfer protein (sterol carrier protein-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Localization of adipocyte long-chain fatty acyl-CoA synthetase at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Subcellular Fractionation [labome.com]
- 15. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Subcellular organelle lipidomics in TLR-4-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 18. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MALDI Imaging of Lipid Biochemistry in Tissues by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tandem Mass Spectrometry Imaging Enables High Definition for Mapping Lipids in Tissues - PURSPEC [purspec.com]
- 23. youtube.com [youtube.com]
- 24. books.rsc.org [books.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
Endogenous Precursors and Biosynthetic Pathway of (12Z,15Z,18Z,21Z,24Z,27Z)-Triacontahexaenoyl-CoA: A Technical Guide for Researchers
Introduction
Significance of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbon atoms, are a unique class of lipids.[1] They are found in low concentrations in specific tissues, most notably the retina, testes, and brain.[1] Unlike their shorter-chain counterparts, which are often obtained from dietary sources, VLC-PUFAs are primarily synthesized endogenously.[1] These molecules are integral components of cellular membranes, particularly as phospholipids, and are implicated in vital physiological functions.[1] Emerging evidence suggests their involvement in processes such as spermatogenesis and retinal health.[2]
Introduction to (12Z,15Z,18Z,21Z,24Z,27Z)-Triacontahexaenoyl-CoA (C30:6-CoA)
This compound (C30:6-CoA) is the activated form of the corresponding C30:6 VLC-PUFA.[3][4] As an acyl-CoA, it represents a key metabolic intermediate, primed for incorporation into complex lipids or participation in other cellular pathways.[5][6] The specific "omega-3" designation of the precursor fatty acid indicates that the last double bond is three carbons from the methyl end of the molecule.[3] Understanding the synthesis of this complex molecule is crucial for elucidating its biological roles and its potential implications in health and disease.
Scope and Objectives of the Guide
This technical guide provides a comprehensive overview of the endogenous precursors and the biosynthetic pathway leading to the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of lipid metabolism and its role in human physiology and pathology. This document details the key molecular players, enzymatic steps, and provides validated experimental protocols for the analysis of these compounds.
The Endogenous Precursors of this compound
The synthesis of C30:6-CoA is a multi-step process that begins with essential fatty acids obtained from the diet and involves a series of enzymatic reactions to produce progressively longer and more unsaturated fatty acids.
Essential Polyunsaturated Fatty Acids as Primary Precursors
Humans cannot synthesize all necessary polyunsaturated fatty acids de novo and must obtain certain precursors from their diet.[7] These essential fatty acids are the ultimate starting point for the synthesis of VLC-PUFAs.
-
α-Linolenic Acid (ALA, 18:3n-3): As an omega-3 fatty acid, ALA is the primary dietary precursor for the n-3 family of PUFAs, including C30:6.[8]
-
Linoleic Acid (LA, 18:2n-6): This omega-6 fatty acid is the precursor for the n-6 family of PUFAs. While not a direct precursor to the omega-3 C30:6, it competes for the same enzymatic machinery, and its dietary intake can influence the overall flux through the n-3 pathway.[9]
Key Intermediary Precursors for Elongation
The essential fatty acids undergo a series of desaturation and elongation reactions to form long-chain PUFAs, which then serve as the direct substrates for the synthesis of VLC-PUFAs.
-
Eicosapentaenoic Acid (EPA, 20:5n-3): Formed from ALA, EPA is a critical intermediate and a preferred substrate for the initial elongation steps toward VLC-PUFAs.[1][10]
-
Docosahexaenoic Acid (DHA, 22:6n-3): DHA is a highly abundant PUFA in the retina and brain and is a crucial precursor for the synthesis of certain VLC-PUFAs.[11][12] It can be synthesized from EPA.[13]
-
Docosapentaenoic Acid (DPA, 22:5n-3): DPA is another important intermediate in the pathway leading from EPA to longer chain PUFAs.[8]
The Role of Malonyl-CoA in Chain Elongation
Each elongation step in fatty acid synthesis involves the addition of a two-carbon unit, which is donated by malonyl-CoA. The synthesis of malonyl-CoA from acetyl-CoA is a critical and often rate-limiting step in fatty acid biosynthesis.[14]
The Biosynthetic Pathway of (12Z,15Z,18Z,21Z,24Z,27Z)-Triacontahexaenoic Acid
The synthesis of the C30:6 fatty acid backbone is accomplished through a coordinated series of reactions catalyzed by two main families of enzymes: fatty acid desaturases and elongases.
Overview of the Elongation and Desaturation Cascade
The pathway involves iterative cycles of desaturation (introduction of a double bond) and elongation (addition of two carbons). The n-3 and n-6 pathways are competitive, utilizing the same set of enzymes.[15]
Key Enzyme Families
-
Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in the fatty acid chain. The key enzymes in this family are Δ5-desaturase and Δ6-desaturase.[7]
-
Elongation of Very-Long-Chain Fatty Acids (ELOVL) Enzymes: This family of enzymes is responsible for the rate-limiting condensation step in the elongation of fatty acids. Different ELOVL enzymes exhibit specificity for substrates of varying chain lengths and saturation levels.[2]
-
ELOVL4: This enzyme is of particular importance for the synthesis of VLC-PUFAs. It is highly expressed in the retina, brain, skin, and testes.[1][10] ELOVL4 is capable of elongating fatty acids from C26 up to C38.[10][16]
-
ELOVL2: ELOVL2 plays a crucial role in the elongation of C20 and C22 PUFAs and is essential for the production of C24 to C30 PUFAs, particularly in the testes.[2][7]
-
Proposed Biosynthetic Route to C30:6 Fatty Acid
The precise enzymatic sequence for the synthesis of (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoic acid is an area of ongoing research. Based on the known functions of the ELOVL enzymes, a plausible pathway starting from the key precursor DHA (22:6n-3) is proposed below. This pathway involves four successive elongation steps, each adding a two-carbon unit.
Final Activation Step: Acyl-CoA Synthetases
The final step in the synthesis of this compound is the activation of the free fatty acid. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases, which utilize ATP to attach coenzyme A to the fatty acid.[5]
Experimental Methodologies
The analysis of VLC-PUFAs and their CoA derivatives presents analytical challenges due to their low abundance and long carbon chains.[17]
Isolation and Quantification of Endogenous Precursors and C30:6-CoA
A standard method for total lipid extraction is the Folch method or variations thereof.[18]
Protocol:
-
Homogenize the tissue sample in a chloroform/methanol mixture (2:1, v/v) containing an antioxidant like butylated hydroxytoluene (BHT).
-
Allow the mixture to stand to ensure complete extraction.
-
Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
Collect the lower chloroform phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
For GC-MS analysis, the fatty acids within the lipid extract are converted to their more volatile methyl esters.
Protocol:
-
Resuspend the dried lipid extract in a known volume of hexane.
-
Add a methylation reagent, such as 14% boron trifluoride in methanol (BF3/MeOH).
-
Heat the mixture at 100°C for 1 hour in a sealed tube under a nitrogen atmosphere.
-
After cooling, add water to stop the reaction and extract the FAMEs into the hexane layer.
-
The hexane layer is then concentrated for GC-MS analysis.[18]
GC-MS is a powerful technique for the separation and identification of FAMEs.[17]
Protocol:
-
Inject the FAME sample onto a suitable GC column (e.g., a Rxi-5MS column).
-
Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity.
-
The eluting compounds are ionized (e.g., by electron impact or chemical ionization) and detected by a mass spectrometer.
-
Identification is based on retention time and mass spectra compared to standards.[17]
| Fatty Acid | Typical Retention Time (min) | Key Mass Fragments (m/z) |
| C22:6n-3 (DHA) | ~25 | 340 (M+), various fragments |
| C24:6n-3 | ~28 | 368 (M+), 79, 108 |
| C26:6n-3 | ~31 | 396 (M+), 79, 108 |
| C28:6n-3 | ~34 | 424 (M+), 79, 108 |
| C30:6n-3 | ~37 | 452 (M+), 79, 108 |
Note: Retention times and mass fragments are illustrative and will vary depending on the specific instrumentation and conditions used.
LC-MS/MS is the method of choice for the direct analysis of acyl-CoA molecules, as it does not require derivatization.[19]
Protocol:
-
Extract acyl-CoAs from tissues using an appropriate solvent system (e.g., isopropanol/water/acetic acid).
-
Separate the acyl-CoAs using reverse-phase liquid chromatography.
-
Detect and quantify the molecules using tandem mass spectrometry, often with selected reaction monitoring (SRM) for high specificity and sensitivity.[19]
| Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) |
| C22:6-CoA | ~1094 | ~809, ~428 |
| C30:6-CoA | ~1206 | ~809, ~540 |
Note: Exact m/z values will depend on the charge state of the ion.
In Vitro Enzyme Assays for ELOVL Activity
The activity of ELOVL enzymes can be assessed in vitro using microsomal preparations.
Protocol:
-
Isolate microsomes from cells or tissues expressing the ELOVL enzyme of interest via differential centrifugation.
-
Incubate the microsomes with a fatty acyl-CoA substrate (e.g., C26:0-CoA) and radiolabeled [14C]-malonyl-CoA in the presence of NADPH/NADH.[16]
-
After the reaction, extract the lipids and analyze the incorporation of the radiolabel into elongated fatty acid products by techniques such as thin-layer chromatography (TLC) or HPLC.[16]
Regulatory Mechanisms and Biological Significance
Transcriptional Regulation of ELOVL Gene Expression
The expression of ELOVL genes is subject to transcriptional regulation, which can influence the rate of VLC-PUFA synthesis. For example, the expression of ELOVL2 has been shown to be regulated by transcription factors such as FOXA1 and HNF4α.[20]
Potential Roles of C30:6-CoA in Cellular Processes
While the specific functions of this compound are still being elucidated, VLC-PUFAs are known to be incorporated into phospholipids in the retina.[1] It is hypothesized that these unique lipids play a role in maintaining the structure and function of photoreceptor membranes.[11]
Conclusion and Future Directions
The synthesis of this compound is a complex process that originates from dietary essential fatty acids and is orchestrated by a series of desaturase and elongase enzymes, with ELOVL4 and ELOVL2 playing pivotal roles. The methodologies outlined in this guide provide a framework for the investigation of this pathway and its products. Future research will likely focus on further delineating the precise regulatory mechanisms governing this pathway and uncovering the specific biological functions of C30:6-CoA and the complex lipids into which it is incorporated. A deeper understanding of these processes holds promise for developing novel therapeutic strategies for diseases associated with aberrant VLC-PUFA metabolism.
References
- 1. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 2. ELOVL2 controls the level of n-6 28:5 and 30:5 fatty acids in testis, a prerequisite for male fertility and sperm maturation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyunsaturated fatty acids synthesized by freshwater fish: A new insight to the roles of elovl2 and elovl5 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotechnological production of omega-3 fatty acids: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. Omega-3 and Omega-6 Fatty Acid Synthesis, Metabolism, Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. Frontiers | Biotechnological production of omega-3 fatty acids: current status and future perspectives [frontiersin.org]
- 10. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The essential role of docosahexaenoic acid and its derivatives for retinal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Precursors for Fatty Acid Synthesis [biocyclopedia.com]
- 15. researchgate.net [researchgate.net]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rs953413 Regulates Polyunsaturated Fatty Acid Metabolism by Modulating ELOVL2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for extraction of very-long-chain acyl-CoAs from retinal tissue.
Protocol for the Extraction of Very-Long-Chain Acyl-CoAs from Retinal Tissue
For: Researchers, scientists, and drug development professionals in ophthalmology, neurobiology, and lipid metabolism.
Abstract
Very-long-chain acyl-coenzyme As (VLC-ACoAs) are critical metabolic intermediates in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), lipids that are uniquely enriched in the retina and essential for photoreceptor membrane structure and function.[1][2] Dysregulation of VLC-PUFA synthesis, often linked to the enzyme ELOVL4, is implicated in severe retinal degenerative diseases such as Stargardt-like macular dystrophy (STGD3).[1][3] Accurate quantification of VLC-ACoAs in retinal tissue is therefore paramount for understanding disease pathogenesis and for the development of novel therapeutic interventions. This document provides a comprehensive, step-by-step protocol for the robust extraction of VLC-ACoAs from retinal tissue, optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol emphasizes methodological considerations critical for analyte stability and recovery, addressing the inherent challenges of working with these low-abundance and labile molecules.
Introduction: The Significance of VLC-ACoAs in Retinal Health and Disease
The retina possesses a unique lipid profile, characterized by a high concentration of polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA). A specialized subset of these lipids are the very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as having acyl chains of 24 carbons or more.[4] These molecules are synthesized in situ within the retina through a series of elongation and desaturation steps.[2] The initial and rate-limiting step in this elongation cycle is catalyzed by the enzyme ELOVL4 (Elongation of Very-Long-Chain Fatty Acids 4), a 3-keto acyl-CoA synthase.[5]
ELOVL4 sequentially adds two-carbon units to a growing acyl-CoA chain, using malonyl-CoA as the donor.[5] The products of these reactions are very-long-chain acyl-CoAs (VLC-ACoAs), the direct precursors to the VLC-PUFAs that are ultimately incorporated into phospholipids, predominantly phosphatidylcholine, in photoreceptor outer segment disc membranes.[3][6] The unique structure of VLC-PUFAs is thought to be critical for the high fluidity and curvature of these membranes, which are essential for the visual cycle.[1]
Mutations in the ELOVL4 gene are the genetic basis for autosomal dominant Stargardt-like macular dystrophy (STGD3), a juvenile-onset macular degeneration that leads to progressive vision loss.[3] These mutations often result in a truncated, non-functional ELOVL4 protein, leading to a deficiency in retinal VLC-PUFAs.[1] Consequently, the ability to accurately measure the levels of VLC-ACoA intermediates in retinal tissue is a critical tool for investigating the molecular mechanisms of STGD3 and other retinal degenerations.
The analysis of VLC-ACoAs is challenging due to their low cellular abundance, susceptibility to hydrolysis, and amphipathic nature. This protocol is designed to overcome these challenges by providing a detailed methodology for tissue handling, homogenization, extraction, and sample preparation tailored for sensitive downstream LC-MS/MS analysis.
Experimental Workflow Overview
The protocol is divided into four main stages: retinal tissue dissection and homogenization, solvent-based extraction of acyl-CoAs, solid-phase extraction for sample cleanup and concentration, and finally, preparation for LC-MS/MS analysis. Each step is critical for ensuring the stability and recovery of the target VLC-ACoAs.
Caption: High-level workflow for VLC-ACoA extraction from retinal tissue.
Materials and Reagents
Reagents
-
Potassium phosphate monobasic (KH₂PO₄)
-
Acetonitrile (ACN), LC-MS grade
-
Isopropanol (IPA), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Ammonium acetate
-
Internal Standard (IS): e.g., Pentacosanoyl-CoA (C25:0-CoA) or Heptadecanoyl-CoA (C17:0-CoA). The choice of an odd-chain length standard is crucial as it is not naturally abundant in the tissue.[7]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Ultrapure water (18.2 MΩ·cm)
Equipment
-
Dissecting microscope and tools
-
Liquid nitrogen
-
-80°C freezer
-
Tissue homogenizer (e.g., bead beater or Dounce homogenizer)
-
Refrigerated centrifuge
-
Vacuum manifold for SPE
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)
Detailed Step-by-Step Protocol
Retinal Tissue Preparation (Critical Stage)
Causality Note: The stability of acyl-CoAs is paramount. These molecules are highly susceptible to enzymatic and chemical degradation. All steps must be performed rapidly and on ice to minimize degradation.
-
Immediately following euthanasia of the animal model (e.g., mouse, rat) according to approved institutional protocols, enucleate the eyes.
-
Place the eyeball on a pre-chilled petri dish on ice.
-
Under a dissecting microscope, make a circumferential incision just below the ora serrata.
-
Gently remove the anterior segment and the lens.
-
Carefully peel the retina away from the retinal pigment epithelium (RPE) and choroid using fine-tipped forceps.
-
Immediately flash-freeze the isolated retina in liquid nitrogen. This step is critical to halt all enzymatic activity.
-
Store the frozen tissue at -80°C until extraction. Samples should be processed within one week of collection.
Acyl-CoA Extraction
Causality Note: The extraction solvent system is designed to disrupt cellular membranes and precipitate proteins while solubilizing the amphipathic acyl-CoA molecules. The acidic pH of the initial buffer helps to inhibit thioesterase activity.
-
Pre-chill all tubes, mortars and pestles, or homogenizer beads.
-
Place the frozen retina (typically 1-5 mg) in a pre-chilled 2 mL tube with homogenization beads or a glass Dounce homogenizer.
-
Add 500 µL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Spike the sample with the internal standard (e.g., 20 ng of C17:0-CoA).[8] The IS allows for the correction of sample loss during extraction and for absolute quantification.
-
Homogenize the tissue thoroughly on ice. For a bead beater, use 2-3 cycles of 30 seconds. For a Dounce homogenizer, use 20-30 strokes.
-
Add 500 µL of an ice-cold solution of Acetonitrile:Isopropanol (3:1 v/v).[8]
-
Vortex vigorously for 2 minutes, then sonicate in an ice bath for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
Solid-Phase Extraction (SPE) Cleanup
Causality Note: SPE is employed to remove salts and highly polar contaminants from the extract that could interfere with LC-MS/MS analysis (ion suppression). It also serves to concentrate the acyl-CoAs, improving detection sensitivity.
-
Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of ultrapure water.
-
Load the supernatant from step 4.2.9 onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove salts.
-
Wash the cartridge with 2 mL of 20% methanol in water to remove more polar impurities.
-
Elute the acyl-CoAs with 1.5 mL of 80% acetonitrile containing 0.1% ammonium hydroxide.
-
Dry the eluate completely under a gentle stream of nitrogen.
-
Store the dried extract at -80°C until analysis.
LC-MS/MS Analysis
Sample Reconstitution
-
Reconstitute the dried extract in 50 µL of a solution appropriate for the LC method, typically 50:50 Methanol:Water.
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an LC autosampler vial.
Chromatographic and Mass Spectrometric Conditions
Causality Note: Reverse-phase chromatography is used to separate the acyl-CoAs based on the hydrophobicity of their acyl chains. Tandem mass spectrometry (MS/MS) provides the necessary specificity and sensitivity for quantification, using Multiple Reaction Monitoring (MRM) to detect the specific transition from a precursor ion to a product ion for each analyte.
A common fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[7][9] This allows for the setup of specific MRM transitions.
| Parameter | Recommended Setting |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM Ammonium Acetate |
| Mobile Phase B | Methanol with 5 mM Ammonium Acetate |
| Gradient | Linear gradient from 5% B to 95% B over 15 minutes |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM | C28:5-CoA: Precursor Ion (Q1) -> Product Ion (Q3) |
Note: Specific MRM transitions, collision energies, and other MS parameters must be optimized for each specific instrument and for each target VLC-ACoA species.
Data Interpretation and Quantification
Quantification is achieved by creating a standard curve using commercially available acyl-CoA standards of varying chain lengths. The peak area ratio of the endogenous analyte to the internal standard is calculated and plotted against the concentration of the standards. This allows for the determination of the absolute concentration (e.g., in nmol/g of tissue) of each VLC-ACoA species in the retinal sample.
ELOVL4 Biosynthetic Pathway and Analyte Context
The extraction and analysis of VLC-ACoAs provide a direct readout of the activity of the ELOVL4 enzyme and the subsequent steps in the VLC-PUFA synthesis pathway.
Caption: Simplified schematic of the ELOVL4-mediated VLC-ACoA synthesis pathway.
Troubleshooting and Method Validation
-
Low Analyte Signal: This can result from degradation during sample preparation (ensure all steps are on ice and rapid), insufficient homogenization, or poor recovery from SPE. Optimize SPE wash and elution steps.
-
High Variability: Inconsistent tissue dissection or sample handling can introduce significant variability. Ensure standardized procedures. The use of an internal standard is critical to correct for run-to-run variation.[7][8]
-
Matrix Effects: Ion suppression is a common issue in LC-MS. Ensure efficient cleanup with SPE. A dilution series of the final extract can help assess the presence of matrix effects.
The method should be validated by assessing linearity (using standard curves), accuracy (spike-recovery experiments), and precision (intra- and inter-day replicate analysis). The limit of detection (LOD) and limit of quantification (LOQ) should be determined for each target analyte.[9]
References
- 1. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive and sensitive quantification of long-chain and very long-chain polyunsaturated fatty acids in small samples of human and mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Isolation of C30:6-CoA from Biological Matrices Using Solid-Phase Extraction
Introduction: The Challenge of Very Long-Chain Polyunsaturated Acyl-CoA Analysis
Very long-chain polyunsaturated fatty acyl-Coenzyme A (VLC-PUFA-CoA) esters, such as docosahexaenoyl-CoA (C22:6-CoA) and beyond, are critical intermediates in lipid metabolism. Their precursors, the very long-chain fatty acids (VLCFAs), are integral to diverse biological functions, including the formation of cellular membranes, myelin sheath maintenance, and retinal function[1][2]. The specific species C30:6-CoA, while less commonly studied, represents a class of molecules at the frontier of lipidomics, with potential roles in specialized cellular processes. The accurate quantification and functional characterization of such molecules are paramount for advancing our understanding of metabolic health and disease, particularly in the context of peroxisomal disorders like X-linked adrenoleukodystrophy, where VLCFA metabolism is impaired[2][3][4].
The amphiphilic nature of C30:6-CoA, possessing a highly hydrophobic 30-carbon polyunsaturated acyl chain and a polar Coenzyme A headgroup, presents a significant challenge for its isolation from complex biological samples. Effective purification is essential to remove interfering substances such as salts, phospholipids, and other lipid species that can cause ion suppression in mass spectrometry and co-elution in chromatographic analyses[5]. Solid-phase extraction (SPE) offers a robust and selective method for the enrichment and purification of acyl-CoAs prior to downstream analysis[6][7].
This application note provides a detailed protocol for the purification of C30:6-CoA from biological matrices using reversed-phase solid-phase extraction (SPE). The methodology is grounded in established principles for the extraction of long-chain acyl-CoAs and is designed to yield a high-purity fraction suitable for sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS)[8][9][10].
Principle of the Method: Reversed-Phase SPE for Acyl-CoA Isolation
Reversed-phase SPE is an ideal choice for the purification of C30:6-CoA. The stationary phase, typically silica-based particles chemically bonded with C18 (octadecyl) alkyl chains, is non-polar. In contrast, the sample is loaded in a polar, aqueous environment. The hydrophobic C30:6 acyl chain of the target analyte will interact strongly with the non-polar C18 stationary phase, leading to its retention on the column. More polar, water-soluble impurities will not be retained and will pass through the column during the loading and washing steps. The purified C30:6-CoA is then eluted by disrupting the hydrophobic interactions with a solvent of lower polarity (i.e., a high percentage of organic solvent)[11][12][13].
The workflow for this protocol can be summarized in the following key stages:
-
Sample Homogenization & Acyl-CoA Extraction: Liberation of acyl-CoAs from the cellular matrix and removal of proteins.
-
Solid-Phase Extraction: Selective retention of C30:6-CoA and elution in a clean solvent.
-
Downstream Analysis: Preparation for quantification, typically by LC-MS/MS.
Experimental Protocol: Step-by-Step Purification of C30:6-CoA
This protocol is a general guideline and should be optimized for your specific biological matrix and instrumentation.
I. Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (all LC-MS grade)
-
Acids/Buffers: Formic acid, Potassium phosphate buffer (100 mM, pH 4.9)[8][10]
-
Internal Standard (IS): A stable isotope-labeled C30:6-CoA or a structurally similar odd-chain fatty acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
SPE Cartridges: C18 reversed-phase SPE cartridges (e.g., 100 mg bed mass, 1 mL volume)
-
Equipment: Tissue homogenizer, refrigerated centrifuge, vacuum manifold for SPE, nitrogen evaporator.
II. Sample Preparation and Homogenization
The initial extraction is critical for efficiently liberating acyl-CoAs and precipitating proteins.
-
Tissue/Cell Collection: Flash-freeze approximately 50-100 mg of tissue or a pellet of 1-10 million cells in liquid nitrogen to quench metabolic activity[10].
-
Homogenization: In a pre-chilled tube, add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing a known amount of internal standard[8][10]. Homogenize the sample on ice until a uniform suspension is achieved.
-
Organic Solvent Extraction:
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris[6].
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, for loading onto the SPE cartridge.
III. Solid-Phase Extraction (SPE) Protocol
The following steps should be performed using a vacuum manifold to ensure consistent flow rates.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of water. This activates the C18 chains. Do not allow the cartridge to go dry[9][14].
-
Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of the equilibration buffer (e.g., 95:5 water:acetonitrile with 0.1% formic acid) through it[9]. This prepares the stationary phase for sample loading.
-
Sample Loading: Slowly load the supernatant from the sample preparation step onto the conditioned and equilibrated SPE cartridge. A slow flow rate (e.g., 1 drop per second) is recommended to ensure efficient binding of the analyte to the sorbent[14].
-
Washing: Wash the cartridge with 2 mL of a weak solvent mixture (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to remove polar interferences that may have weakly bound to the cartridge[9]. The high degree of unsaturation and very long chain of C30:6-CoA provides strong retention, allowing for a relatively stringent wash to remove less hydrophobic contaminants.
-
Elution: Elute the C30:6-CoA from the cartridge with 2 mL of a strong organic solvent mixture (e.g., 90:10 acetonitrile:water with 0.1% formic acid) into a clean collection tube[9].
-
Concentration and Reconstitution:
Data Presentation: Quantitative Summary of the SPE Protocol
| Step | Reagent/Solvent | Volume | Purpose |
| Conditioning | Methanol | 2 mL | Solvates the C18 chains |
| Water | 2 mL | Removes methanol | |
| Equilibration | 95:5 Water:ACN + 0.1% Formic Acid | 2 mL | Prepares sorbent for sample |
| Sample Loading | Sample Supernatant | ~4 mL | Binds C30:6-CoA to sorbent |
| Washing | 80:20 Water:ACN + 0.1% Formic Acid | 2 mL | Removes polar impurities |
| Elution | 90:10 ACN:Water + 0.1% Formic Acid | 2 mL | Recovers purified C30:6-CoA |
| Reconstitution | 95:5 Water:ACN + 0.1% Formic Acid | 100 µL | Prepares sample for injection |
Visualization of the Experimental Workflow
Caption: Workflow for the purification of C30:6-CoA.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key elements:
-
Internal Standard: The inclusion of an internal standard from the very first step of sample preparation is critical. It allows for the correction of any analyte loss during the multi-step extraction and purification process, ensuring accurate quantification.
-
Selective Chemistry: The use of C18 reversed-phase chemistry provides high selectivity for the hydrophobic acyl chain of C30:6-CoA, effectively separating it from highly polar and water-soluble contaminants.
-
Optimized Solvent Strengths: The stepwise increase in organic solvent concentration from the wash to the elution step is designed to first remove weakly bound impurities and then selectively recover the strongly retained target analyte.
For method validation, it is recommended to perform recovery experiments by spiking a known amount of a C30:6-CoA standard into a blank matrix and processing it alongside the samples. This will allow for the determination of the extraction efficiency and optimization of the protocol for a specific biological matrix.
Conclusion
This application note details a comprehensive solid-phase extraction protocol for the purification of C30:6-CoA from biological samples. By leveraging the principles of reversed-phase chromatography, this method effectively isolates this very long-chain polyunsaturated acyl-CoA, rendering it amenable to high-sensitivity analysis by LC-MS/MS. The outlined procedure, grounded in established methodologies for long-chain acyl-CoA analysis, provides a reliable foundation for researchers in lipidomics, metabolic studies, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 3. Very Long Chain Fatty Acids (VLCFAs) [gloshospitals.nhs.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. specartridge.com [specartridge.com]
- 12. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Tracing the Path of a Rare Lipid: An Application Guide to Stable Isotope Labeling of Triacontahexaenoyl-CoA
Introduction: Unveiling the Role of a Very Long-Chain Polyunsaturated Fatty Acid
Triacontahexaenoyl-CoA (C30:6-CoA) is a fascinating and relatively rare very long-chain polyunsaturated fatty acid (VLC-PUFA) that plays specialized roles in select tissues.[1][2] Predominantly found in the retina, brain, and testes, its biosynthesis and subsequent metabolic fate are of significant interest to researchers in fields ranging from neuroscience and ophthalmology to reproductive biology and drug development.[1][3] Understanding the dynamics of C30:6-CoA metabolism is crucial for elucidating its physiological functions and its potential involvement in various pathological conditions, including macular degeneration and certain neurological disorders.[4]
Stable isotope tracing offers a powerful and precise methodology to track the journey of molecules through complex biological systems.[5][6] By introducing isotopically labeled precursors, scientists can follow the incorporation of these heavy atoms into downstream metabolites, providing unparalleled insights into metabolic pathways, flux rates, and the interconnectedness of cellular processes.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of using stable isotopes to trace the metabolism of triacontahexaenoyl-CoA.
The Scientific Foundation: Why Stable Isotopes are Essential for Tracing VLC-PUFAs
Traditional methods for studying lipid metabolism often provide static snapshots of metabolite concentrations. However, they fall short in capturing the dynamic nature of metabolic pathways. Stable isotope labeling, coupled with sensitive analytical techniques like mass spectrometry, overcomes this limitation.[5][9]
The core principle involves introducing a precursor molecule enriched with a stable, non-radioactive isotope, such as Carbon-13 (¹³C) or Deuterium (²H).[10][11] These labeled precursors are chemically identical to their endogenous counterparts and are processed by the same enzymatic machinery.[11] The key difference lies in their mass, which allows for their distinction and quantification using mass spectrometry.[12]
For tracing triacontahexaenoyl-CoA metabolism, a common strategy is to use a labeled precursor that feeds into its biosynthetic pathway. The primary enzyme responsible for the elongation of fatty acids beyond 26 carbons is Elongation of Very Long Chain Fatty Acids Protein 4 (ELOVL4).[3][4][13] This enzyme catalyzes the addition of two-carbon units to acyl-CoA substrates.[13][14] Therefore, labeled docosahexaenoic acid (DHA, C22:6), a known precursor to very long-chain polyunsaturated fatty acids, is an excellent choice for a tracer.[15][16]
Visualizing the Metabolic Journey of Triacontahexaenoyl-CoA
The biosynthesis of triacontahexaenoyl-CoA from its precursor, docosahexaenoyl-CoA, is a multi-step process primarily occurring in the endoplasmic reticulum.[4] The ELOVL4 enzyme plays a central role in this elongation cascade.[3][13]
Caption: Biosynthesis and fate of Triacontahexaenoyl-CoA.
Experimental Protocols: A Step-by-Step Guide
The successful execution of a stable isotope tracing experiment requires meticulous planning and execution. The following protocols provide a detailed framework for in vitro and in vivo studies of triacontahexaenoyl-CoA metabolism.
Protocol 1: In Vitro Tracing in Cell Culture
This protocol is designed for tracing the metabolism of triacontahexaenoyl-CoA in cultured cells known to express ELOVL4, such as retinal or neuronal cell lines.
Materials:
-
Appropriate cell culture medium and supplements
-
Stable isotope-labeled precursor: [U-¹³C₂₂]-Docosahexaenoic acid (¹³C-DHA) or Deuterated DHA (d-DHA)
-
Unlabeled docosahexaenoic acid (for control)
-
Solvents for lipid extraction (e.g., chloroform, methanol, water in a 2:1:0.8 ratio - Bligh-Dyer method)
-
Internal standards for mass spectrometry (e.g., deuterated lipid standards)[10]
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Prepare labeling media by supplementing the standard growth medium with either ¹³C-DHA or unlabeled DHA (control) at a final concentration typically in the low micromolar range. The exact concentration should be optimized to avoid cytotoxicity.
-
Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to capture the dynamics of tracer incorporation.
-
-
Lipid Extraction:
-
At each time point, aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Harvest the cells by scraping and transfer to a glass tube.
-
Perform lipid extraction using a modified Bligh-Dyer method. Add the chloroform:methanol:water solvent mixture, vortex thoroughly, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation for LC-MS:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).
-
Add a known amount of an internal standard mixture to each sample for normalization and quantification.[10]
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution LC-MS system capable of distinguishing between the labeled and unlabeled lipid species.
-
Develop a targeted or untargeted lipidomics method to identify and quantify the isotopologues of triacontahexaenoyl-CoA and its precursors and downstream metabolites.
-
Protocol 2: In Vivo Tracing in Animal Models
This protocol outlines a general procedure for tracing triacontahexaenoyl-CoA metabolism in a rodent model.
Materials:
-
Animal model (e.g., C57BL/6J mice)
-
Stable isotope-labeled precursor: [U-¹³C₂₂]-Docosahexaenoic acid or Deuterated DHA
-
Vehicle for tracer administration (e.g., corn oil)
-
Anesthesia and surgical tools (if required for tissue collection)
-
Equipment for blood collection (e.g., capillary tubes)
-
Lipid extraction and LC-MS analysis materials as described in Protocol 1.
Procedure:
-
Tracer Administration:
-
Administer the stable isotope-labeled DHA to the animals via oral gavage or intraperitoneal injection. The dosage and route of administration should be optimized based on the experimental goals.[19]
-
A control group should receive the vehicle with unlabeled DHA.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 6, 12, 24, 48 hours), collect blood samples via tail vein or cardiac puncture.
-
Euthanize the animals and harvest relevant tissues such as the retina, brain, and testes.
-
Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity and store at -80°C until analysis.
-
-
Lipid Extraction and Analysis:
-
Process the plasma and tissue samples for lipid extraction as described in Protocol 1.
-
Perform LC-MS analysis to determine the enrichment of the stable isotope in triacontahexaenoyl-CoA and other related lipids in different tissues over time.
-
Data Analysis and Interpretation
The analysis of data from stable isotope tracing experiments involves determining the isotopic enrichment and using this information to calculate metabolic flux.
Key Parameters to Analyze:
| Parameter | Description |
| Isotopologue Distribution | The relative abundance of different isotopologues (M+0, M+1, M+2, etc.) of a metabolite. This provides a direct measure of the incorporation of the stable isotope. |
| Percent Enrichment | The percentage of a metabolite pool that is labeled with the stable isotope. This is calculated from the isotopologue distribution. |
| Metabolic Flux | The rate of synthesis or turnover of a metabolite. This can be modeled from the time-course data of isotopic enrichment.[7][20] |
Workflow for Data Analysis:
Caption: A streamlined workflow for analyzing stable isotope tracing data.
Troubleshooting and Considerations
-
Tracer Purity: Ensure the high isotopic purity of the labeled precursor to avoid confounding results.
-
Tracer Toxicity: Optimize the concentration of the tracer to avoid any potential cytotoxic effects that could alter metabolism.
-
Background Correction: Account for the natural abundance of stable isotopes (e.g., ¹³C) in your calculations.
-
Metabolic Steady State: For accurate flux analysis, it is often assumed that the system is in a metabolic steady state. This should be considered in the experimental design.[20]
Conclusion: A Powerful Tool for Discovery
The use of stable isotopes to trace the metabolism of triacontahexaenoyl-CoA provides an unparalleled window into the dynamic processes governing the synthesis, turnover, and fate of this important very long-chain polyunsaturated fatty acid. The protocols and principles outlined in this application note offer a robust framework for researchers to design and execute experiments that will undoubtedly lead to a deeper understanding of the crucial roles of VLC-PUFAs in health and disease. By embracing this powerful technology, the scientific community can continue to unravel the complexities of lipid metabolism and pave the way for novel therapeutic interventions.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 4. ELOVL4 - Wikipedia [en.wikipedia.org]
- 5. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 16. Docosahexaenoic acid is both a product of and a precursor to tetracosahexaenoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic fate of docosahexaenoic acid (DHA; 22:6n-3) in human cells: direct retroconversion of DHA to eicosapentaenoic acid (20:5n-3) dominates over elongation to tetracosahexaenoic acid (24:6n-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. isotope.com [isotope.com]
- 20. metsol.com [metsol.com]
Application Notes & Protocols: Cell Culture Models for Studying VLC-PUFA Biosynthesis
Abstract
Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs; ≥C28) are a unique class of lipids essential for the function of specialized tissues such as the retina, brain, and testes.[1][2][3][4] Their biosynthesis is predominantly mediated by the enzyme Elongation of Very Long-chain fatty acids-4 (ELOVL4), which catalyzes the rate-limiting condensation step.[3][4] Dysregulation of VLC-PUFA synthesis is linked to severe pathologies, including Stargardt-like macular dystrophy (STGD3).[5] This guide provides a comprehensive overview and detailed protocols for utilizing various cell culture models to investigate VLC-PUFA biosynthesis. We will explore genetically engineered cell lines, which serve as robust workhorse systems, and advanced organoid models that offer greater physiological relevance. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable in vitro systems for studying lipid metabolism and related diseases.
The Scientific Imperative: Understanding VLC-PUFA Biosynthesis
Unlike long-chain PUFAs (LC-PUFAs) such as DHA, which are primarily synthesized in the liver and transported to target tissues, VLC-PUFAs are synthesized in situ within the tissues where they reside.[1][2] This localized production highlights the necessity of tissue-specific machinery. The core of this machinery is the ELOVL4 enzyme, a component of the fatty acid elongase complex located in the endoplasmic reticulum.[1][2][4]
The biosynthetic pathway begins with LC-PUFA precursors, such as eicosapentaenoic acid (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3), which undergo successive two-carbon elongation steps catalyzed by ELOVL4.[2][3] This process is critical, as the resulting VLC-PUFAs are incorporated into phospholipids, particularly phosphatidylcholine, where they are thought to play crucial structural and biophysical roles.
Causality Behind Model Selection: Since most tissues, including the liver, do not express ELOVL4, standard cell lines (e.g., from liver, kidney) do not produce VLC-PUFAs.[1][5] This presents both a challenge and an opportunity. The challenge is the scarcity of "natural" models. The opportunity is the ability to create highly controlled "gain-of-function" models by introducing the ELOVL4 gene into tractable, well-characterized cell lines. This approach provides a clean background to study the specific activity of the enzyme and the fate of its products.
Figure 1: Simplified schematic of the VLC-PUFA biosynthetic pathway.
Selecting the Appropriate Cell Culture Model
The choice of model is dictated by the experimental question. Key considerations include physiological relevance, genetic tractability, scalability, and the specific aspect of the pathway being investigated.
Genetically Engineered Cell Lines: The Controlled Workhorse
The most common and robust method for studying VLC-PUFA synthesis is the heterologous expression of ELOVL4 in cell lines that do not endogenously express it. This creates a powerful tool where VLC-PUFA production is directly dependent on the introduced gene.
Rationale: Hepatocyte-derived cell lines are an excellent choice. Although the liver is a central hub of lipid metabolism, it lacks ELOVL4.[1][5] By engineering these cells to express ELOVL4, researchers can leverage their innate and highly active lipid processing machinery to study VLC-PUFA synthesis, esterification, and potential secretion.[5]
| Model | Origin | Key Characteristics & Rationale | Pros | Cons |
| HepG2 | Human Hepatocellular Carcinoma | Well-characterized, widely used in metabolic studies. Capable of robust lipid synthesis and lipoprotein secretion.[6][7] | Easy to culture and transfect; extensive literature; human origin. | Cancer cell line with altered metabolism compared to primary cells.[6][8] |
| 4HIIE | Rat Hepatoma | Rat-derived hepatoma line also shown to be effective for ELOVL4 expression studies.[5] | Good model for basic mechanism studies. | Non-human origin; may have different substrate preferences. |
| AML12 | Mouse Hepatocyte (non-cancerous) | Immortalized but non-tumorigenic mouse hepatocyte line. Its metabolism more closely resembles primary mouse hepatocytes than HepG2.[6][8] | More physiologically representative than cancer lines; good insulin response.[9] | Mouse origin; may not fully recapitulate human-specific pathways. |
| ARPE-19 | Human Retinal Pigment Epithelium | RPE cells phagocytose VLC-PUFA-rich photoreceptor outer segments.[4] While ELOVL4 expression in RPE is debated, these cells are key to retinal lipid homeostasis.[4] Can be used to study VLC-PUFA uptake and metabolism. Knockdown of ELOVL2 in these cells impairs phagocytosis.[10] | Retinal origin, relevant for studying eye diseases. | Low to negligible endogenous ELOVL4 expression.[4] Not a direct model for synthesis without engineering. |
Primary and Co-Culture Systems: A Step Towards Physiology
Primary cells, while more challenging to maintain, offer a snapshot of in vivo biology. For VLC-PUFA research, this is particularly relevant in the context of the brain, where different cell types collaborate.
-
Primary Astrocytes: These glial cells can elongate and desaturate fatty acids and release the products for uptake by neurons.[11] In co-culture with endothelial cells, astrocytes have been shown to be primarily responsible for enriching the local environment with PUFAs.[12][13] Studying this interplay can reveal how VLC-PUFA precursors are supplied to neurons.
Organoid Models: The Next Frontier
Organoids are 3D, self-organizing structures derived from stem cells that mimic the architecture and function of native organs.[14][15] They represent a significant leap forward for studying metabolism in a more physiologically relevant context.
-
Liver Organoids: Human liver organoids can model lipid accumulation (steatosis) and metabolic dysregulation, making them a promising platform for studying the effects of VLC-PUFA synthesis in a complex, multicellular environment.[14][16]
-
Intestinal Organoids: Useful for studying the absorption and initial processing of dietary fatty acid precursors.[15][17]
-
Retinal Organoids: While still an emerging technology, retinal organoids containing photoreceptor cells would be the ultimate model for studying the role of VLC-PUFAs in their native environment.
Figure 2: A workflow for selecting the appropriate cell culture model.
Core Protocols for VLC-PUFA Analysis
The following protocols provide a self-validating framework for establishing a model system and analyzing VLC-PUFA production.
Protocol 1: Generation of ELOVL4-Expressing Stable Cell Lines
Objective: To create a cell line (e.g., HepG2) that constitutively expresses human ELOVL4, enabling consistent VLC-PUFA production.
Materials:
-
HepG2 cells (or other chosen cell line)
-
Complete culture medium (e.g., DMEM, 10% FBS, 1% Pen-Strep)
-
Lentiviral vector with ELOVL4 cDNA and a selection marker (e.g., puromycin resistance)
-
Control (empty) lentiviral vector
-
Lentivirus packaging plasmids
-
Transfection reagent
-
Puromycin dihydrochloride
-
Polybrene
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the ELOVL4-lentiviral vector and packaging plasmids using a suitable transfection reagent. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Seed HepG2 cells at 50-60% confluency. The next day, replace the medium with fresh medium containing Polybrene (4-8 µg/mL) and the harvested lentivirus at various dilutions.
-
Control: Transduce a parallel set of cells with the empty control vector. This is a critical validation step to ensure any observed VLC-PUFA production is due to ELOVL4 expression.
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined concentration (e.g., 1-2 µg/mL).
-
Expansion: Culture the cells for 1-2 weeks, replacing the selection medium every 2-3 days, until resistant colonies are visible. Expand the resistant polyclonal population.
-
Validation: Confirm ELOVL4 expression via qRT-PCR or Western blot. The ultimate validation is functional: proceed to Protocol 2 to confirm VLC-PUFA synthesis.
Protocol 2: Precursor Supplementation and Cell Harvest
Objective: To feed the ELOVL4-expressing cells with LC-PUFA precursors and harvest them for lipid analysis.
Materials:
-
ELOVL4-expressing cells and control cells
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
LC-PUFA precursors (e.g., EPA, DPA, DHA)
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
Procedure:
-
Prepare FA-BSA Complex: Dissolve the chosen fatty acid (e.g., EPA) in a small volume of ethanol. Add this solution dropwise to a sterile 10% BSA solution in serum-free medium while vortexing. This prevents FA precipitation and toxicity.[18] A typical final concentration is 25-100 µM.
-
Seeding: Plate ELOVL4-expressing and control cells and allow them to reach 80-90% confluency.
-
Supplementation: Aspirate the growth medium and replace it with serum-free medium containing the FA-BSA complex. Incubate for 24-48 hours.
-
Self-Validation: Include three crucial controls:
-
ELOVL4 cells, no FA supplement: To measure baseline lipids.
-
Control vector cells, with FA supplement: To confirm no VLC-PUFA synthesis without ELOVL4.
-
Control vector cells, no FA supplement: To establish the absolute baseline.
-
-
-
Harvesting: Aspirate the medium. Wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of PBS to the plate and scrape the cells. Transfer the cell suspension to a glass tube with a Teflon-lined cap.
-
Centrifuge at 1000 x g for 5 minutes. Aspirate the supernatant and freeze the cell pellet at -80°C until lipid extraction.
Protocol 3: Total Lipid Extraction and GC-MS Analysis
Objective: To extract lipids, convert fatty acids to fatty acid methyl esters (FAMEs), and analyze the composition by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adapted from standard lipidomics methods.[19][20][21]
Materials:
-
Frozen cell pellet
-
Deuterated internal standard (e.g., C17:0 or a deuterated PUFA)
-
Methanol, Chloroform, Isooctane
-
0.9% NaCl solution
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable column (e.g., polar capillary column)
Procedure:
-
Lipid Extraction (Folch Method): a. Resuspend the cell pellet in 100 µL of water. Add a known amount of the internal standard. This is essential for accurate quantification.[20][21] b. Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 1 minute. c. Add 0.5 mL of 0.9% NaCl. Vortex again and centrifuge at 2000 x g for 5 minutes to separate the phases. d. Carefully collect the lower organic phase (containing lipids) into a clean glass tube.
-
Transmethylation (FAME Preparation): a. Evaporate the solvent from the lipid extract under a gentle stream of nitrogen. b. Add 1 mL of 14% BF3-methanol. Cap the tube tightly and heat at 100°C for 30 minutes in a heating block. c. Cool to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex to extract the FAMEs into the upper hexane layer. d. Transfer the hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
GC-MS Analysis: a. Transfer the final hexane solution to a GC vial. b. Inject 1 µL into the GC-MS system. c. Use a temperature program that effectively separates fatty acids from C16 to C38. For example, start at 150°C, ramp to 270°C at 10°C/min, then ramp to 310°C.[20] d. Identify FAMEs by comparing their retention times to known standards and their mass spectra to libraries. Quantify peaks by comparing their area to the internal standard's peak area.
References
- 1. aocs.org [aocs.org]
- 2. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. A Comparison of Primary Human Hepatocytes and Hepatoma Cell Lines to Model the Effects of Fatty Acids, Fructose and Glucose on Liver Cell Lipid Accumulation | MDPI [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. journals.physiology.org [journals.physiology.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Polyunsaturated fatty acid synthesis and release by brain-derived cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Astrocytes are mainly responsible for the polyunsaturated fatty acid enrichment in blood-brain barrier endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cherrybiotech.com [cherrybiotech.com]
- 15. Lipid profiling of mouse intestinal organoids for studying APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recapitulating lipid accumulation and related metabolic dysregulation in human liver-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lipidmaps.org [lipidmaps.org]
- 20. lipidmaps.org [lipidmaps.org]
- 21. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Validated In Vitro Assay for Measuring the Elongase Activity of ELOVL4 with C28 Precursors
For: Researchers, scientists, and drug development professionals engaged in lipid biochemistry, neurobiology, and ophthalmology.
Foundational Principles: Understanding ELOVL4 and its Critical Role in Very Long-Chain Fatty Acid Synthesis
Elongation of Very Long-Chain Fatty Acids Protein 4 (ELOVL4) is an integral membrane protein located in the endoplasmic reticulum.[1] It functions as a fatty acid elongase, a key class of enzymes responsible for the synthesis of very long-chain fatty acids (VLC-FAs), which are fatty acids with 22 or more carbon atoms. Specifically, ELOVL4 is unique in its ability to catalyze the elongation of fatty acids to lengths of C28 and beyond.[2][3][4][5] This process involves a series of four sequential reactions: condensation, reduction, dehydration, and a second reduction, ultimately adding a two-carbon unit from malonyl-CoA to the acyl-CoA substrate.[4][6][7][8]
The VLC-FAs produced by ELOVL4 are crucial for the normal function of several tissues, including the retina, brain, skin, and testes.[4][9][10][11] In the retina, these specialized lipids are vital components of photoreceptor cell membranes.[1][12][13] Mutations in the ELOVL4 gene are linked to inherited retinal degenerative diseases like Stargardt-like macular dystrophy (STGD3), highlighting the enzyme's critical role in vision.[1][3][12][14] Therefore, a robust in vitro assay to quantify ELOVL4's elongase activity is indispensable for studying its function, understanding disease mechanisms, and screening for potential therapeutic modulators.
This guide provides a detailed protocol for an in vitro assay designed to measure the activity of ELOVL4 using C28 precursors, offering insights into the underlying rationale for each step to ensure experimental success and data integrity.
The Biochemical Landscape: Visualizing the ELOVL4-Mediated Elongation Pathway
The enzymatic activity of ELOVL4 is the initial and rate-limiting step in the elongation of very long-chain fatty acids.[4] The overall process is a cyclical elongation system occurring within the microsomal compartment.[6]
Caption: ELOVL4 catalyzes the initial condensation step in the fatty acid elongation cycle.
Experimental Design and Protocols
A successful in vitro assay for ELOVL4 activity hinges on three key stages: preparation of a potent enzyme source, execution of the enzymatic reaction under optimal conditions, and accurate analysis of the reaction products.
Preparation of the Enzyme Source: Microsomal Fractions
ELOVL4 is an endoplasmic reticulum-resident enzyme.[1] Therefore, isolating the microsomal fraction from cells or tissues expressing ELOVL4 is a standard and effective method to obtain a concentrated source of the enzyme.[6][15][16]
Protocol: Isolation of Microsomes from ELOVL4-Expressing Cells
-
Cell Culture and Harvest:
-
Culture cells known to express ELOVL4 (e.g., specific cell lines, or primary cells from relevant tissues) to confluency.
-
Harvest the cells by scraping and wash them twice with ice-cold phosphate-buffered saline (PBS).
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Homogenization:
-
Differential Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant and transfer it to an ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.[15]
-
-
Final Preparation:
-
Discard the supernatant and resuspend the microsomal pellet in a suitable assay buffer (e.g., 100 mM potassium phosphate, pH 7.2).
-
Determine the protein concentration of the microsomal preparation using a standard method like the Bradford assay.
-
Aliquot the microsomal fraction and store at -80°C for future use.
-
The Elongase Reaction: A Step-by-Step Guide
This protocol utilizes a radiolabeled precursor, [¹⁴C]-malonyl-CoA, to track the elongation process. The incorporation of the radiolabel into the fatty acid product is a direct measure of enzyme activity.
Reaction Components and Conditions:
| Component | Final Concentration | Rationale |
| Microsomal Protein | 50-100 µg | Enzyme Source |
| C28:0-CoA | 20 µM | Substrate Precursor |
| [¹⁴C]-Malonyl-CoA | 50 µM (specific activity ~50-60 mCi/mmol) | 2-Carbon Donor and Radiolabel |
| NADPH | 1 mM | Required cofactor for the reductive steps of the elongation cycle.[6][17] |
| Assay Buffer | 100 mM Potassium Phosphate, pH 7.2 | Maintains optimal pH for enzymatic activity.[16] |
| Total Reaction Volume | 100 µL | |
| Incubation Temperature | 37°C | Optimal temperature for most mammalian enzymes. |
| Incubation Time | 30 minutes | Should be within the linear range of the reaction. |
Protocol: In Vitro Elongation Assay
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, C28:0-CoA, and NADPH.
-
Add the microsomal protein to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Start the reaction by adding [¹⁴C]-malonyl-CoA to the tube.
-
Vortex briefly and incubate at 37°C for 30 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 100 µL of 2.5 M KOH.[6]
-
Incubate at 70°C for 1 hour to saponify the fatty acyl-CoAs.
-
-
Acidification:
-
Acidify the reaction mixture by adding 150 µL of 5 M HCl.[6]
-
Product Analysis: Extraction and Quantification
Following the enzymatic reaction, the radiolabeled fatty acid products must be separated from the unreacted [¹⁴C]-malonyl-CoA and quantified. This is typically achieved through liquid-liquid extraction followed by scintillation counting or chromatographic analysis.
Protocol: Lipid Extraction and Analysis
-
Extraction:
-
Quantification by Scintillation Counting:
-
Transfer the organic phase to a scintillation vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Add a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Chromatographic Analysis (Optional but Recommended for Product Identification):
-
The extracted lipids can be further analyzed by Thin-Layer Chromatography (TLC) or more advanced methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) after derivatization to fatty acid methyl esters (FAMEs).[21][22][23][24][25][26]
-
TLC Analysis:
-
Spot the extracted lipids on a silica gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).[27]
-
Visualize the radiolabeled products by autoradiography or phosphorimaging.
-
-
GC-MS/LC-MS Analysis:
-
Caption: Workflow for the in vitro ELOVL4 elongase assay.
Data Interpretation and Validation
-
Calculating Specific Activity: The specific activity of ELOVL4 can be expressed as pmol of malonyl-CoA incorporated per mg of microsomal protein per minute. This requires accounting for the specific activity of the [¹⁴C]-malonyl-CoA and the amount of protein used in the assay.
-
Controls are Crucial:
-
No Enzyme Control: A reaction mixture without the microsomal fraction to determine background radioactivity.
-
No Substrate Control: A reaction without C28:0-CoA to assess any endogenous elongation activity.
-
No NADPH Control: A reaction lacking NADPH to confirm the cofactor dependency of the elongation process.[6]
-
-
Assay Linearity: It is essential to determine the linear range of the assay with respect to both protein concentration and incubation time to ensure that the measurements are accurate and not limited by substrate depletion or product inhibition.
Applications in Research and Drug Discovery
-
Functional Characterization: This assay is fundamental for characterizing the enzymatic properties of wild-type and mutant ELOVL4, providing insights into the molecular basis of associated diseases.[9]
-
Inhibitor Screening: The protocol can be adapted for high-throughput screening of small molecule libraries to identify potential inhibitors or activators of ELOVL4, which could be starting points for drug development.
-
Substrate Specificity Studies: By varying the acyl-CoA substrate, this assay can be used to investigate the substrate specificity of ELOVL4 and other elongases.[3][28]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Activity | Inactive enzyme (degradation) | Prepare fresh microsomal fractions. Ensure proper storage at -80°C. |
| Suboptimal assay conditions | Optimize pH, temperature, and cofactor concentrations. | |
| Inhibitors present in the preparation | Perform dialysis of the microsomal fraction. | |
| High Background | Incomplete separation of product and substrate | Optimize the extraction procedure. Wash the organic phase. |
| Contamination with other radioactive compounds | Use high-purity [¹⁴C]-malonyl-CoA. | |
| Poor Reproducibility | Inaccurate pipetting | Use calibrated pipettes and proper technique. |
| Variability in enzyme preparation | Standardize the microsomal isolation protocol. |
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. pnas.org [pnas.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 6. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELOVL4 - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Fatty acid chain elongation by microsomal enzymes from the bovine meibomian gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. On the mechanism of malonyl-CoA-independent fatty-acid synthesis. Different properties of the mitochondrial chain elongation and enoylCoA reductase in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 19. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 20. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 24. ANALYSIS OF LIPIDS [people.umass.edu]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 27. Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Challenge of Very Long-Chain Polyunsaturated Fatty Acids
An In-Depth Guide to the Derivatization of Triacontahexaenoic Acid (C30:6) for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Triacontahexaenoic acid (THA), a C30:6 very long-chain polyunsaturated fatty acid (VLC-PUFA), represents a class of lipids with significant, though still emerging, roles in complex biological systems, particularly in neural and retinal functions. The analysis of VLC-PUFAs like THA is fraught with challenges. Their high molecular weight and boiling point, coupled with typically low abundance in biological matrices, make direct analysis by gas chromatography-mass spectrometry (GC-MS) impractical.[1][2][3] The inherent polarity of the carboxylic acid functional group leads to poor chromatographic performance, characterized by peak tailing and potential adsorption to the analytical column.[4]
Derivatization is a critical sample preparation step that chemically modifies the fatty acid to increase its volatility and thermal stability, making it amenable to GC analysis.[5][6][7] This process converts the polar carboxyl group into a less polar ester or silyl ether, which improves chromatographic peak shape and allows for successful elution from the GC column at manageable temperatures. The choice of derivatization strategy is paramount and depends entirely on the analytical goal: routine quantification or detailed structural elucidation. This guide provides detailed protocols and the underlying rationale for three distinct derivatization methods applicable to THA and other VLC-PUFAs.
Method 1: Fatty Acid Methyl Ester (FAME) Derivatization via Acid Catalysis
The conversion of fatty acids to their corresponding methyl esters (FAMEs) is the most ubiquitous derivatization technique in lipid analysis.[4] This method is robust, yields stable derivatives, and is supported by extensive literature, making it ideal for quantitative analysis.
Causality and Scientific Principle
The reaction is a classic acid-catalyzed esterification. A catalyst, typically Boron Trifluoride (BF3) in a methanol solution, protonates an oxygen atom of the carboxylic acid group. This protonation significantly increases the electrophilicity of the carboxyl carbon, making it highly susceptible to nucleophilic attack by the methanol. The subsequent reaction yields the methyl ester and water. The process is efficient and drives the reaction to completion, ensuring quantitative conversion.
Experimental Protocol: BF₃-Methanol Derivatization
This protocol is adapted from established methods for FAME synthesis.
-
Sample Preparation: Accurately weigh 1-10 mg of the lipid extract containing triacontahexaenoic acid into a 10 mL screw-cap reaction vial with a PTFE-lined cap.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride-Methanol (BF₃-CH₃OH) reagent to the vial.
-
Reaction Incubation: Tightly cap the vial and heat at 60°C for 10 minutes in a heating block or water bath. Rationale: The elevated temperature accelerates the reaction rate for quantitative esterification.
-
Reaction Quenching and Extraction: Cool the vial to room temperature. Add 1 mL of deionized water to quench the reaction and 1-2 mL of high-purity hexane.
-
Phase Separation: Cap the vial and shake vigorously for 30-60 seconds to extract the non-polar FAMEs into the upper hexane layer. Allow the layers to settle completely. It is critical to ensure the esters are partitioned into the organic solvent.
-
Sample Collection: Carefully transfer the upper hexane layer containing the THA-methyl ester to a clean GC vial. Anhydrous sodium sulfate can be added to remove any residual water.
-
Analysis: The sample is now ready for GC-MS injection.
Advantages and Limitations
-
Advantages: FAMEs are stable, the reagents are commercially available, and the method is highly quantitative and reproducible.[4]
-
Limitations for THA: While excellent for quantification, standard 70 eV electron ionization (EI) mass spectra of FAMEs provide limited structural information. The fragmentation patterns are often insufficient to determine the specific locations of the six double bonds within the 30-carbon chain, and the molecular ion may be of low abundance or absent.[8][9]
Method 2: Silylation to Trimethylsilyl (TMS) Esters
Silylation is a powerful alternative that replaces active hydrogens with a trimethylsilyl (TMS) group, rendering the analyte volatile and thermally stable.[7][10] It is particularly effective for high molecular weight compounds like VLC-PUFAs.
Causality and Scientific Principle
Silylation proceeds via a nucleophilic attack (SN2 mechanism) on the silicon atom of the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5] The active hydrogen of the carboxylic acid is displaced, forming a TMS ester. The reaction is often catalyzed by adding a small amount of Trimethylchlorosilane (TMCS), which enhances the reactivity of the BSTFA.[11] The reactivity of functional groups towards silylation is generally: Alcohol > Phenol > Carboxylic Acid > Amine > Amide, making it a highly effective method for fatty acids.[11]
Experimental Protocol: BSTFA/TMCS Derivatization
This protocol is based on standard silylation procedures.[11][12]
-
Anhydrous Sample Preparation: Ensure the lipid extract containing THA is completely dry. Lyophilization or drying under a stream of nitrogen is essential, as silylating reagents react avidly with water, which will hinder the reaction.[5][11]
-
Reagent Preparation: In a 2 mL GC vial, dissolve the dried sample in 100 µL of anhydrous pyridine. Rationale: Pyridine acts as a solvent and a catalyst, helping to drive the reaction forward.
-
Derivatization Reaction: Add 50-100 µL of BSTFA with 1% TMCS to the vial.
-
Incubation: Tightly cap the vial and heat at 70°C for 45-60 minutes.
-
Cooling and Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC-MS system without any further workup. The reagent and byproducts are highly volatile and typically elute with the solvent front.[13]
Advantages and Limitations
-
Advantages: The reaction is rapid and produces highly volatile and thermally stable derivatives suitable for analyzing high-boiling point compounds.[14]
-
Limitations: TMS derivatives are highly susceptible to hydrolysis and require strictly anhydrous conditions. Similar to FAMEs, the resulting mass spectra under EI conditions may not provide sufficient information to locate the double bonds.
Experimental Workflow Diagram
Caption: Workflow for FAME and TMS derivatization of THA.
Method 3: Picolinyl Ester Derivatization for Structural Elucidation
When the analytical goal shifts from simple quantification to determining the exact position of double bonds, a more specialized derivatization is required. Picolinyl esters are superior for this purpose because their fragmentation pattern in EI-MS is diagnostic of the fatty acid's structure.[8][15]
Causality and Scientific Principle
During electron impact mass spectrometry, the charge is localized on the nitrogen atom of the picolinyl ester's pyridine ring. This charge site then initiates a series of radical-induced cleavages along the fatty acid's alkyl chain.[8] Unlike the fragmentation of FAMEs or TMS esters, which can be ambiguous, this process produces a predictable series of ions. The gaps in the regular series of ions separated by 14 amu (CH₂) reveal the locations of the double bonds, providing a structural fingerprint.
Experimental Protocol: Picolinyl Ester Synthesis
This is a two-step process requiring more care than the previous methods.[8]
-
Acid Chloride Formation: Place the dried lipid extract in a reaction vial. Add 1 mL of freshly distilled thionyl chloride and heat at 60°C for 30 minutes to convert the fatty acid to its acid chloride. Remove the excess thionyl chloride under a stream of nitrogen.
-
Esterification: Add 1 mL of a solution of 3-pyridylcarbinol (3-pyridinemethanol) in anhydrous acetonitrile. Heat the mixture at 60°C for 30 minutes.
-
Extraction: After cooling, add 2 mL of hexane and 1 mL of water. Vortex and centrifuge to separate the phases.
-
Sample Collection: Transfer the upper hexane layer containing the THA-picolinyl ester to a GC vial for analysis.
Advantages and Limitations
-
Advantages: Provides unambiguous identification of double bond positions and chain branching points from the EI mass spectrum.[8][15]
-
Limitations: The derivatization is a multi-step process. Picolinyl esters have a higher molecular weight and are less volatile than FAMEs, necessitating higher GC elution temperatures and potentially longer run times.
Data Presentation: Comparison of THA Derivatives
| Derivative Type | Molecular Formula | Molecular Weight ( g/mol ) | Key GC-MS Characteristics & Expected Fragments |
| THA-Methyl Ester (FAME) | C₃₁H₄₈O₂ | 452.7 | Use: Quantitative analysis. MS: Molecular ion (M⁺) at m/z 452 may be weak or absent in EI-MS. Fragmentation provides limited structural data.[8][9] |
| THA-TMS Ester | C₃₃H₅₄O₂Si | 510.9 | Use: Quantitative analysis for high MW analytes. MS: Highly volatile. M⁺ at m/z 510 may be present. Key fragment at m/z 73 [Si(CH₃)₃]⁺ is common. Structure-specific fragmentation is limited. |
| THA-Picolinyl Ester | C₃₆H₅₁NO₂ | 529.8 | Use: Structural elucidation. MS: Strong molecular ion at m/z 529. Diagnostic ions from cleavage along the alkyl chain reveal double bond positions.[8] |
Conclusion and Recommendations
The successful GC-MS analysis of triacontahexaenoic acid is critically dependent on the selection of an appropriate derivatization strategy.
-
For routine screening and quantification , the formation of Fatty Acid Methyl Esters (FAMEs) using BF₃-methanol is the recommended method due to its robustness, efficiency, and the stability of the resulting derivatives.
-
Silylation to form TMS esters is an excellent alternative, particularly when dealing with complex mixtures that may contain other hydroxylated compounds, as it derivatizes multiple functional groups efficiently.
-
When the objective is the unambiguous structural determination of the fatty acid, including the precise location of its six double bonds, derivatization to picolinyl esters is the authoritative choice. While more labor-intensive, the diagnostic fragmentation patterns generated during mass spectrometry are unparalleled for this purpose.
Ultimately, a comprehensive analysis of novel or complex biological samples may necessitate the use of multiple derivatization techniques to achieve both accurate quantification and complete structural characterization.
References
- 1. Identification of new, very long-chain polyunsaturated fatty acids in fish by gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of very long-chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of wild and cultured gilthead sea bream (Sparus aurata) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. youtube.com [youtube.com]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. gcms.cz [gcms.cz]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Application Note & Protocols: Custom Synthesis of (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA
For: Researchers, scientists, and drug development professionals engaged in lipidomics, metabolic pathway analysis, and enzyme kinetics.
Abstract
(12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) thioester. These molecules are critical intermediates in numerous metabolic pathways, including fatty acid elongation, beta-oxidation, and the synthesis of complex lipids.[1] Their study is essential for understanding cellular energy homeostasis and signaling. However, the commercial availability of specific VLC-PUFA-CoAs is limited, necessitating custom synthesis for advanced research. This guide provides a comprehensive, two-stage chemoenzymatic strategy for the synthesis, purification, and characterization of this compound. The methodology prioritizes the preservation of the labile polyunsaturated chain and culminates in a high-purity product suitable for demanding biochemical assays.
Strategic Overview: A Chemoenzymatic Approach
The synthesis of a complex, polyunsaturated acyl-CoA presents two primary challenges: first, constructing the C30:6 fatty acid backbone without isomerizing or oxidizing the delicate Z-configured double bonds, and second, attaching the coenzyme A moiety under conditions that do not degrade either the fatty acid or the cofactor.
Our strategy bifurcates this challenge into two distinct stages:
-
Stage 1: Chemical Synthesis of the VLC-PUFA Precursor. We will construct the (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoic acid. Modern coupling techniques that avoid harsh oxidative or acidic conditions are paramount.[2][3] A Negishi coupling reaction provides an efficient and mild route, joining a saturated alkyl fragment with a polyunsaturated fragment derived from docosahexaenoic acid (DHA).[3][4]
-
Stage 2: Enzymatic Thioesterification. The purified VLC-PUFA is then converted to its corresponding acyl-CoA thioester. We will employ an enzymatic approach using a long-chain acyl-CoA synthetase (LACS).[5] This method offers unparalleled specificity and operates in a mild aqueous buffer system, maximizing yield and preventing degradation of the sensitive polyunsaturated acyl chain.[6][7]
Figure 1: Overall workflow for the custom synthesis of the target VLC-PUFA-CoA.
Part I Protocol: Synthesis of (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoic Acid
Rationale: The core of this stage is a Palladium-catalyzed Negishi cross-coupling. This reaction is highly effective for forming C-C bonds and is tolerant of many functional groups. By coupling an acid chloride derived from DHA with an organozinc reagent, we avoid a late-stage oxidation step, which is a common point of failure due to the sensitivity of the polyunsaturated system.[2][3]
Materials
-
Docosahexaenoic acid (DHA)
-
Oxalyl chloride
-
8-bromooctanoic acid
-
Zinc dust
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvents (THF, DMF)
-
Standard reagents for workup and column chromatography
Step-by-Step Methodology
2.1 Preparation of DHA-derived Acid Chloride
-
Dissolve DHA (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise. A catalytic amount of anhydrous DMF can be added to facilitate the reaction.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.
-
Remove the solvent and excess reagent in vacuo. The resulting acid chloride is highly reactive and should be used immediately in the next step without further purification.
2.2 Preparation of the Alkyl Zinc Reagent
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and ether, then drying under high vacuum.
-
In a separate flask, prepare the alkyl iodide from 8-bromooctanoic acid via the Hunsdiecker reaction or a suitable alternative. Protect the carboxylic acid as a methyl or ethyl ester beforehand.
-
Add the resulting 1-iodo-7-(methoxycarbonyl)heptane (1.2 eq) to a suspension of activated zinc dust (1.5 eq) in anhydrous THF.
-
Gently heat the mixture to initiate the formation of the organozinc reagent (Reformatsky-type reaction). The reaction is typically complete within 2-3 hours.
2.3 Negishi Cross-Coupling Reaction
-
Dissolve the freshly prepared DHA-derived acid chloride in anhydrous THF under an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the solution of the alkyl zinc reagent dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
2.4 Workup, Saponification, and Purification
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product is the methyl ester of the target VLC-PUFA. Saponify the ester by dissolving it in a mixture of THF/Methanol and adding 2 M aqueous LiOH. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture to pH ~3 with 1 M HCl and extract the free fatty acid with diethyl ether.
-
Purify the final (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoic acid by silica gel column chromatography using a hexane/ethyl acetate gradient.
Part II Protocol: Enzymatic Synthesis of Acyl-CoA Thioester
Rationale: Acyl-CoA synthetases (also known as ligases) catalyze the formation of a thioester bond between a fatty acid and coenzyme A in a two-step, ATP-dependent reaction.[5] This biocatalytic approach is ideal for complex substrates as it proceeds under physiological pH and temperature, ensuring the integrity of the polyunsaturated acyl chain and the CoA molecule.[6][7]
Figure 2: Two-step reaction mechanism for Acyl-CoA Synthetase.
Materials
-
Purified (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoic acid (from Part I)
-
Coenzyme A, lithium salt (CoA-SH)
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Long-chain acyl-CoA synthetase (from a commercial source or expressed in-house)
-
Triton X-100
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.4)
Step-by-Step Methodology
-
Substrate Preparation: Prepare a 10 mM stock solution of the VLC-PUFA in ethanol containing 1% Triton X-100 to aid solubility.
-
Reaction Buffer Preparation: Prepare a 2X reaction buffer: 100 mM Potassium Phosphate (pH 7.4), 20 mM MgCl₂, 2 mM DTT.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in order at room temperature:
-
Nuclease-free water (to final volume)
-
2X Reaction Buffer (50% of final volume)
-
CoA-SH (to a final concentration of 1.5 mM)
-
ATP (to a final concentration of 5 mM)
-
VLC-PUFA stock solution (to a final concentration of 1 mM)
-
Acyl-CoA Synthetase (e.g., 5-10 µg)
-
-
Incubation: Incubate the reaction mixture at 30-37 °C for 2-4 hours. The optimal time should be determined empirically by analyzing small aliquots over time via HPLC.
-
Reaction Quench: Stop the reaction by adding an equal volume of cold acetonitrile or by acidifying with glacial acetic acid to a final concentration of 10%.
Purification and Characterization
Rationale: The final product must be separated from unreacted starting materials (fatty acid, CoA, ATP) and enzyme. A combination of solid-phase extraction (SPE) for initial cleanup followed by reverse-phase high-performance liquid chromatography (RP-HPLC) provides the necessary resolution for achieving high purity.[8][9]
Protocol: SPE and RP-HPLC Purification
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water, and finally with an equilibration buffer (e.g., 50 mM potassium phosphate, pH 5.0).
-
Load the quenched reaction mixture onto the cartridge.
-
Wash the cartridge with the equilibration buffer to remove salts, ATP, and other hydrophilic components.
-
Elute the acyl-CoA product using a solution of 2-propanol or acetonitrile in buffer.[8]
-
-
RP-HPLC Purification:
-
Concentrate the eluate from the SPE step under a stream of nitrogen.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute using a binary gradient system.[8][9]
-
Solvent A: 75 mM KH₂PO₄, pH 4.9
-
Solvent B: Acetonitrile
-
-
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine ring of CoA.
-
Collect the peak corresponding to the product.
-
-
Final Product Handling: Immediately freeze the collected fractions in liquid nitrogen and lyophilize to obtain the purified product as a stable powder. Store at -80 °C under an inert atmosphere.
Characterization Data
The identity and purity of the final product should be confirmed by LC-MS and, if sufficient material is available, NMR.
| Analysis | Parameter | Expected Value |
| Molecular Formula | - | C₅₁H₈₂N₇O₁₇P₃S |
| Molecular Weight | Monoisotopic Mass | 1190.47 g/mol [10] |
| LC-MS (ESI+) | [M+H]⁺ | ~1191.48 m/z |
| [M+2H]²⁺ | ~596.24 m/z | |
| RP-HPLC | Retention Time | Will be significantly later than free CoA due to the long acyl chain. Must be determined empirically. |
| UV-Vis | λmax | 260 nm |
Trustworthiness & Field Insights
-
Handling of Polyunsaturated Compounds: All steps involving the free fatty acid or its CoA derivative should be performed using degassed solvents and under an inert atmosphere (argon is preferred) to minimize oxidation. The addition of an antioxidant like BHT (butylated hydroxytoluene) at low concentrations (~50 µM) during purification and storage can be beneficial.
-
Enzyme Activity: The success of the enzymatic step is highly dependent on the activity of the acyl-CoA synthetase. Always verify the activity of a new batch of enzyme with a standard long-chain fatty acid like palmitic acid before committing the valuable VLC-PUFA substrate.
-
Solubility Issues: VLC-PUFAs are highly hydrophobic. The use of a mild non-ionic detergent like Triton X-100 in the enzymatic reaction is crucial for keeping the substrate in solution and accessible to the enzyme's active site.
-
Purification pH: Maintaining a slightly acidic pH (4.5-5.5) during RP-HPLC purification is critical for good peak shape and retention of acyl-CoA molecules.[8]
References
- 1. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfachemic.com [alfachemic.com]
Troubleshooting & Optimization
Technical Support Center: Safeguarding Polyunsaturated Acyl-CoA Integrity During Extraction
Welcome to the technical support center for the analysis of polyunsaturated acyl-CoAs (PUFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals who require the highest level of accuracy and reproducibility in their experiments. The inherent instability of PUFA-CoAs presents a significant analytical challenge. This guide provides in-depth technical advice, troubleshooting strategies, and validated protocols to prevent oxidative degradation of your valuable samples during extraction.
Frequently Asked Questions (FAQs)
Q1: What makes polyunsaturated acyl-CoAs so susceptible to degradation during extraction?
A1: The vulnerability of PUFA-CoAs stems from the multiple double bonds in their fatty acyl chains. These double bonds are prone to attack by free radicals in a process called lipid peroxidation.[1][2] This is a self-propagating chain reaction that can be initiated by exposure to atmospheric oxygen, the presence of transition metals that catalyze the formation of reactive oxygen species (ROS), and elevated temperatures.[1] The extraction process, with its multiple steps of homogenization, centrifugation, and solvent exposure, can inadvertently introduce these pro-oxidative factors.
Q2: I've been told to add antioxidants to my samples. How do they work?
A2: Antioxidants protect PUFA-CoAs by neutralizing free radicals, thereby terminating the lipid peroxidation chain reaction. They can act through several mechanisms, including donating a hydrogen atom to a radical, or chelating metal ions that catalyze oxidation. Common synthetic antioxidants used in lipid analysis include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). Natural antioxidants like tocopherols (Vitamin E) and ascorbic acid (Vitamin C) are also effective.[1]
Q3: Can I just store my samples at -80°C to prevent oxidation?
A3: While long-term storage at -80°C, preferably under an inert atmosphere like argon or nitrogen, is crucial for preserving PUFA-CoA integrity, it does not protect against degradation that can occur during the extraction procedure itself.[1] The extraction process involves numerous steps at temperatures above -80°C, where oxidation can readily occur. Therefore, a comprehensive strategy that includes the use of antioxidants and careful handling during extraction is essential. Minimizing freeze-thaw cycles by preparing smaller aliquots is also a critical practice.[1]
Q4: What are the signs that my PUFA-CoA samples may have undergone oxidation?
A4: Oxidative degradation of PUFA-CoAs can manifest in several ways in your downstream analysis. You might observe inconsistent or non-reproducible results in enzymatic assays, a decrease in the expected concentration of the PUFA-CoA, or the appearance of unexpected peaks in your chromatography data, which could represent various degradation products.
Troubleshooting Guide: Preventing PUFA-CoA Oxidation
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in enzymatic assays or LC-MS/MS analysis. | Degradation of PUFA-CoA stock or working solutions due to oxidation. | Prepare fresh working solutions for each experiment and keep them on ice. Add an antioxidant like BHT (Butylated Hydroxytoluene) to your assay buffers and extraction solvents.[1] Ensure stock solutions are stored at -80°C under an inert atmosphere.[1] |
| Low recovery of PUFA-CoAs after extraction. | Oxidation during homogenization and/or solvent extraction steps. | Perform all homogenization and extraction steps on ice. Use de-gassed solvents to minimize dissolved oxygen.[1] Incorporate a combination of a radical-scavenging antioxidant (e.g., BHT) and a chelating agent (e.g., EDTA) in your homogenization buffer.[1] |
| Appearance of artifactual peaks in chromatograms. | Formation of various oxidation byproducts during sample processing. | Minimize sample exposure to air and light. Consider performing the extraction in a glove box under an inert atmosphere.[1] Ensure the purity of your solvents, as contaminants can promote oxidation. |
| Gradual loss of PUFA-CoA concentration over a series of experiments. | Repeated freeze-thaw cycles of stock solutions. | Aliquot your PUFA-CoA stock solutions into single-use volumes to avoid repeated warming and cooling, which can accelerate degradation.[1] |
Visualizing the Threat: The Oxidation of a Polyunsaturated Acyl-CoA
The following diagram illustrates the initiation and propagation of lipid peroxidation, the primary mechanism of PUFA-CoA degradation.
Caption: Lipid peroxidation of a PUFA-CoA.
Recommended Protocol for Oxidation-Free PUFA-CoA Extraction
This protocol integrates best practices for solid-phase extraction (SPE) of long-chain acyl-CoAs from tissues, with a specific focus on preventing oxidation.[3][4]
Materials:
-
Homogenization Buffer: Ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing 0.5 mM EDTA and 50 µM BHT. Prepare fresh.
-
Extraction Solvents: 2-propanol and acetonitrile, chilled to -20°C.
-
SPE Columns: C18 or specialized 2-(2-pyridyl)ethyl functionalized silica gel columns.[4][5]
-
Wash Solution: As recommended by the SPE column manufacturer, degassed.
-
Elution Solution: As recommended by the SPE column manufacturer, degassed.
-
Internal Standards: Appropriate stable isotope-labeled acyl-CoA standards.
Workflow Diagram:
Caption: Anti-oxidation PUFA-CoA extraction workflow.
Procedure:
-
Sample Preparation: Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Homogenization: Add 1 mL of ice-cold Homogenization Buffer. Homogenize until a uniform suspension is achieved.
-
Solvent Addition: Add 1 mL of 2-propanol and briefly homogenize again.[3]
-
Extraction: Transfer the homogenate to a centrifuge tube. Add 2 mL of acetonitrile and vortex vigorously for 2 minutes.[3][5]
-
Protein Precipitation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs using the appropriate elution solvent.
-
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.[5]
-
Reconstitution: Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).
Summary of Recommended Antioxidants
| Antioxidant | Type | Mechanism of Action | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | Synthetic, Lipophilic | Free radical scavenger (hydrogen donor). | 2.5-5.0 mg/mL in solvents or 50 µM in buffers.[6] | Highly effective in organic solvents and for protecting lipids.[6][7][8] |
| Butylated Hydroxyanisole (BHA) | Synthetic, Lipophilic | Free radical scavenger. | Similar to BHT. | Often used in combination with BHT for synergistic effects. |
| Tocopherols (Vitamin E) | Natural, Lipophilic | Free radical scavenger, protects cell membranes. | Varies by application. | The primary lipid-soluble antioxidant in cells. |
| Ascorbic Acid (Vitamin C) | Natural, Hydrophilic | Free radical scavenger, can regenerate Vitamin E. | Varies by application. | Effective in aqueous phases. |
| Ethylenediaminetetraacetic acid (EDTA) | Chelating Agent | Sequesters transition metal ions (e.g., Fe2+, Cu2+). | 0.5-1.0 mM in aqueous buffers. | Prevents the metal-catalyzed formation of initiating free radicals.[1] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in the Chemical Synthesis of C30:6-CoA
Welcome to the technical support center for the synthesis of 3,6,9,12,15,18-triacontahexaenoyl-CoA (C30:6-CoA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this very-long-chain polyunsaturated fatty acyl-CoA. The unique structure of C30:6-CoA, with its extended acyl chain and six cis-double bonds, presents significant challenges in achieving high yields and purity.
This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to optimize your synthetic strategy.
Understanding the Core Challenges
The synthesis of C30:6-CoA is a multi-step process fraught with potential pitfalls that can drastically reduce your final yield. The primary difficulties arise from the inherent chemical properties of the C30:6 fatty acid precursor:
-
Oxidative Instability: The six bis-allylic methylene groups are highly susceptible to oxidation, leading to a cascade of degradation products.[1][2] This necessitates a strictly anaerobic and antioxidant-rich environment throughout the synthesis and purification process.
-
Steric Hindrance: The long acyl chain can sterically hinder the approach of reagents to the carboxyl group, making the activation and subsequent coupling to Coenzyme A inefficient.
-
Poor Aqueous Solubility: The hydrophobic nature of the C30:6 fatty acid requires careful selection of solvents to ensure effective reaction kinetics.
-
Product Lability: The final C30:6-CoA product is itself a sensitive molecule, prone to hydrolysis of the thioester bond and oxidation of the polyunsaturated chain.
This guide will address each of these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues encountered during the synthesis of C30:6-CoA.
Category 1: Issues Related to Reagents and Starting Materials
Question 1: My reaction is sluggish or fails to initiate. How can I be sure my C30:6 fatty acid is suitable for the reaction?
Answer: The quality of your starting C30:6 fatty acid is paramount.
-
Purity Check: Verify the purity of the C30:6 fatty acid using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Impurities, particularly shorter-chain fatty acids, can compete in the reaction.
-
Oxidation State: The presence of oxidized fatty acids can inhibit the reaction. Use a freshly opened vial or a sample that has been stored rigorously under inert gas at -80°C. Consider a rapid purification step via flash chromatography if oxidation is suspected.
-
Solubility: C30:6 fatty acid has poor solubility in aqueous buffers. For enzymatic ligations, the use of a co-solvent like DMSO may be necessary, but keep its concentration below 5% (v/v) as higher concentrations can denature enzymes. For chemical synthesis, ensure complete dissolution in an appropriate anhydrous organic solvent (e.g., THF, DMF) before adding other reagents.
Question 2: I suspect my Coenzyme A (CoA) or ATP is degraded. How can I confirm their integrity?
Answer: Both CoA and ATP are susceptible to degradation, especially through repeated freeze-thaw cycles and hydrolysis.[3]
-
Use Fresh Aliquots: Prepare single-use aliquots of CoA and ATP solutions and store them at -80°C. Discard any unused portion in an aliquot after thawing.
-
Purity Verification: The purity of CoA and ATP can be assessed by HPLC, monitoring at 260 nm.[4] The presence of multiple peaks may indicate degradation products.
-
Enzymatic Assay: For ATP, its activity can be confirmed using a luciferase-based assay kit, which provides a functional measure of its energy-donating capacity.
Category 2: Reaction Condition Optimization
Question 3: My yield is consistently low despite using high-quality reagents. What reaction parameters should I optimize for the fatty acid activation step?
Answer: The activation of the C30:6 carboxylic acid to a more reactive intermediate is a critical control point. The most common method is the formation of an acyl-adenylate, which then reacts with CoA.[5][6][7]
-
Choice of Activating Agent: For chemical synthesis, moving beyond simple carbodiimides (like EDC) to more potent activating agents is recommended.
-
Mixed Anhydride Method: Reacting the fatty acid with isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) at low temperatures (-15°C) forms a highly reactive mixed anhydride. This intermediate readily couples with the thiol group of CoA.
-
CDI/HOBt Coupling: Using carbonyldiimidazole (CDI) in combination with hydroxybenzotriazole (HOBt) can also be effective.
-
-
Temperature Control: Due to the risk of side reactions and racemization (if applicable to your starting material), the activation step should be performed at low temperatures (e.g., -15°C to 0°C).
-
Stoichiometry: Systematically titrate the molar ratio of the activating agent and the C30:6 fatty acid. A slight excess (1.1 to 1.3 equivalents) of the activating agent is often optimal.
Question 4: How can I mitigate the risk of oxidation during the reaction?
Answer: A rigorously oxygen-free environment is non-negotiable.
-
Degas Solvents: All solvents and buffers must be thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes prior to use.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (argon is preferred over nitrogen for its higher density).
-
Antioxidants: The inclusion of a radical scavenger can be beneficial. A small amount of butylated hydroxytoluene (BHT) can be added to the reaction mixture, provided it does not interfere with downstream applications.
Category 3: Product Degradation and Purification
Question 5: I observe my product forming via TLC or LC-MS, but it seems to disappear during workup and purification. What is causing this loss?
Answer: The C30:6-CoA product is highly prone to degradation.
-
Hydrolysis: The thioester bond is sensitive to pH extremes. Maintain a pH between 4.5 and 6.5 during all aqueous workup and purification steps. Use buffers like potassium phosphate at a pH of around 4.9.[4]
-
Oxidation: The purified product is even more susceptible to oxidation than the starting fatty acid. All purification buffers must be degassed, and the process should be conducted as quickly as possible. Consider adding a chelating agent like EDTA to the buffers to sequester metal ions that can catalyze oxidation.
-
Temperature: Keep the product cold at all times (0-4°C) during purification.
Question 6: What is the most effective method for purifying C30:6-CoA?
Answer: A multi-step purification strategy is typically required.
-
Solid-Phase Extraction (SPE): This is an excellent first step to remove excess salts, ATP, and unreacted CoA. A C18 SPE cartridge is recommended. The product will be retained on the column and can be eluted with an organic solvent like acetonitrile or isopropanol.[4]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for achieving high purity.
Visualizing the Workflow and Troubleshooting
To provide a clearer picture, the following diagrams illustrate the synthesis workflow, a troubleshooting decision tree, and the factors contributing to product degradation.
Diagram 1: General Synthesis Workflow
Caption: High-level workflow for the synthesis of C30:6-CoA.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing the cause of low C30:6-CoA yield.
Detailed Experimental Protocols
Protocol 1: Synthesis of C30:6-CoA via the Mixed Anhydride Method
This protocol is adapted from established principles of fatty acyl-CoA synthesis and is optimized for a highly unsaturated, long-chain substrate.
Materials:
-
C30:6 Fatty Acid (high purity)
-
Coenzyme A, trilithium salt
-
N-Methylmorpholine (NMM), distilled
-
Isobutyl chloroformate
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Degassed Potassium Phosphate buffer (100 mM, pH 6.5)
-
Argon gas supply
Procedure:
-
Preparation:
-
Under an argon atmosphere, dissolve C30:6 fatty acid (1 equivalent) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to -15°C using an acetone/dry ice bath.
-
-
Activation (Mixed Anhydride Formation):
-
Add N-methylmorpholine (1.1 equivalents) dropwise to the stirred solution.
-
Slowly add isobutyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature does not rise above -10°C.
-
Stir the reaction mixture at -15°C for 30 minutes. A white precipitate of NMM hydrochloride may form.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (1.5 equivalents) in the cold, degassed potassium phosphate buffer.
-
Add the CoA solution dropwise to the mixed anhydride solution. The reaction is vigorous initially.
-
Allow the reaction to warm slowly to room temperature and stir for 4 hours under argon.
-
-
Quenching and Workup:
-
Quench the reaction by adding a small amount of water.
-
Reduce the volume of the solvent under reduced pressure (rotary evaporator), keeping the temperature low.
-
The crude product is now ready for purification.
-
Protocol 2: Purification by Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (sized appropriately for your reaction scale) by washing with 3 column volumes of methanol, followed by 3 column volumes of degassed water.
-
-
Sample Loading:
-
Dilute the crude reaction mixture with an equal volume of cold, degassed water.
-
Load the diluted sample onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 3 column volumes of degassed water to remove salts and other polar impurities.
-
Wash with 3 column volumes of 20% acetonitrile in water (degassed) to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the C30:6-CoA with 2-3 column volumes of 80% acetonitrile in water (degassed).
-
Collect the eluate and immediately proceed to HPLC or freeze-dry for storage at -80°C.
-
Quantitative Data Summary
The following table provides a starting point for reaction concentrations and expected outcomes. Optimization will be required for your specific setup.
| Parameter | Recommended Value | Rationale |
| C30:6 FA Concentration | 10-20 mM in THF | Balances solubility and reaction rate. |
| Equivalents of NMM | 1.1 eq | Neutralizes HCl formed during activation. |
| Equivalents of Isobutyl Chloroformate | 1.1 eq | Slight excess ensures complete activation. |
| Equivalents of CoA | 1.5 eq | Drives the reaction to completion. |
| Activation Temperature | -15°C | Minimizes side reactions. |
| Coupling Time | 4 hours | Allows for complete reaction of the sterically hindered substrate. |
| Expected Yield (Post-HPLC) | 20-40% | A realistic yield given the challenges of this synthesis. |
References
- 1. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Fatty Acids -- Fatty Acid Activation: Answer [library.med.utah.edu]
- 7. How are fatty acids activated? | AAT Bioquest [aatbio.com]
Troubleshooting poor chromatographic separation of VLC-PUFA-CoA isomers
Topic: Mastering the Separation of VLC-PUFA-CoA Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the complex challenge of separating Very-Long-Chain Polyunsaturated Fatty Acyl-Coenzyme A (VLC-PUFA-CoA) isomers. Given their structural similarity and importance in fields like ophthalmology and neurobiology, achieving robust chromatographic separation is paramount.[1]
This guide is structured as a series of questions you might ask when encountering specific experimental issues, providing not just solutions but the underlying scientific principles to empower your method development.
Core Challenge: Why Are VLC-PUFA-CoA Isomers So Difficult to Separate?
VLC-PUFA-CoA isomers present a unique analytical challenge due to several factors:
-
Subtle Structural Differences: Positional isomers (differing in the location of double bonds) and geometric isomers (cis/trans) have nearly identical physicochemical properties, making them difficult to resolve with standard chromatographic methods.[2]
-
Molecular Complexity: The large, polar Coenzyme A moiety combined with a long, nonpolar, and flexible acyl chain creates a molecule with complex retention behavior.
-
Low Abundance: VLC-PUFAs are often present in very low concentrations in biological samples, requiring highly sensitive and efficient analytical methods.[1][3][4][5]
Troubleshooting Guide 1: Poor Resolution & Co-elution
Poor resolution is the most common issue, where isomers elute as a single broad peak or overlapping peaks.
Question: My VLC-PUFA-CoA isomers are co-eluting. Where should I start my troubleshooting?
Answer: Start with the easiest and most impactful parameter: the mobile phase .[6] The choice of organic solvent, additives, and the gradient profile are the most powerful tools for manipulating selectivity (α), which is the key to resolving closely related isomers.[7]
A logical troubleshooting workflow involves systematically evaluating the mobile phase, then the stationary phase, and finally other system parameters.
Caption: Troubleshooting workflow for poor isomer separation.
Question: How do I optimize the mobile phase for better isomer resolution?
Answer: Mobile phase optimization involves a multi-pronged approach:
-
Change the Organic Solvent: The choice between acetonitrile (ACN) and methanol (MeOH) is the first step. Acetonitrile often provides better selectivity for unsaturated compounds due to potential π-π interactions with the double bonds.[8] Tetrahydrofuran (THF) can also be used as a strong solvent component to alter selectivity.[8][9]
-
Adjust the Gradient: For complex mixtures, a shallow gradient is crucial. A slow, linear gradient that increases the organic phase concentration by 0.5-1% per minute provides more time for isomers to interact with the stationary phase, enhancing separation.[6]
-
Incorporate Additives:
-
Acids (Formic, Acetic): Adding a small amount (0.05-0.1%) of formic or acetic acid to the mobile phase is essential.[8] This suppresses the ionization of the phosphate groups on the CoA moiety, leading to more consistent retention and sharper peaks.
-
Ion-Pairing Reagents: Since VLC-PUFA-CoAs are anionic, traditional reversed-phase chromatography can result in poor retention and peak tailing. An ion-pairing agent, such as a quaternary amine, can be added to the mobile phase.[10] This agent forms a neutral complex with the analyte, increasing its hydrophobicity and retention on a C18 or C8 column.[10][11][12] However, be aware that ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.
-
| Mobile Phase Modifier | Concentration | Mechanism of Action & Effect | Considerations |
| Formic Acid / Acetic Acid | 0.05 - 0.1% (v/v) | Suppresses ionization of analyte phosphate groups, reducing peak tailing and improving retention consistency.[8] | MS-compatible. Formic acid is generally preferred for MS due to its higher volatility.[8] |
| Ammonium Acetate / Formate | 5 - 10 mM | Acts as a buffer to control pH and can improve peak shape.[13][14][15] | Excellent for LC-MS applications, providing a source of protons (formate) or adducts (acetate).[14][15] |
| Quaternary Amines (e.g., TBA) | 5 - 20 mM | Cationic agent forms a neutral ion-pair with the anionic CoA moiety, increasing hydrophobicity and retention on reversed-phase columns.[11][12] | Can cause significant ion suppression in MS. Columns may require extensive washing after use. |
Question: Mobile phase optimization isn't enough. What stationary phase should I use?
Answer: If mobile phase changes fail, the column chemistry is the next target.
-
Reversed-Phase (RP) Chromatography: Standard C18 columns are a starting point, but for long-chain isomers, a C30 column may offer superior resolution. The longer alkyl chains of the C30 phase provide greater shape selectivity for structurally similar hydrophobic molecules. C4 or C8 columns can also be suitable for separating a wide range of fatty acids, including VLCFAs.[13]
-
Silver Ion (Argentation) Chromatography: This is a highly powerful technique for separating lipids based on the number, position, and geometry of double bonds.[16][17] Silver ions immobilized on the stationary phase form reversible π-complexes with the double bonds of the PUFA chain.[16] The strength of this interaction depends on the accessibility of the double bonds, allowing for exquisite separation of isomers that are impossible to resolve by RP-HPLC alone.[18][19][20]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, offering properties between a gas and a liquid.[21][22] This results in high efficiency and fast separations.[22][23] SFC is particularly well-suited for separating non-polar compounds and isomers, including lipid isomers, and is considered a "green" alternative due to reduced organic solvent consumption.[21][23][24][25]
Caption: Silver ion interaction with PUFA double bonds.
Troubleshooting Guide 2: Poor Peak Shape (Tailing, Fronting)
Question: My peaks are tailing significantly. What is the cause?
Answer: Peak tailing for acidic compounds like VLC-PUFA-CoAs on silica-based reversed-phase columns is often caused by secondary interactions between the negatively charged phosphate groups and residual, positively charged silanol groups on the silica surface.
Solutions:
-
Lower Mobile Phase pH: Ensure your mobile phase contains an acid (e.g., 0.1% formic acid) to bring the pH to ~2.8-3.5.[8] This protonates the silanol groups, minimizing unwanted ionic interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to this issue.
-
Add Ion-Pairing Reagents: As mentioned before, an ion-pairing agent can mask the charge on the CoA, leading to improved peak symmetry.[26][27]
Troubleshooting Guide 3: Inconsistent Retention Times
Question: Why are my retention times shifting between runs?
Answer: Retention time instability points to problems with the system's equilibrium or the consistency of the mobile phase.
Solutions:
-
Sufficient Column Equilibration: This is critical, especially with gradient elution and when using mobile phase additives like ion-pairing reagents. Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. Solvents can evaporate over time, changing the composition and affecting retention. Ensure thorough mixing and degassing.
-
Column Temperature Control: Use a column oven. Fluctuations in ambient temperature can significantly alter retention times.[7][28] Increasing column temperature generally decreases retention but can also improve efficiency by reducing mobile phase viscosity.[7] In silver ion chromatography, temperature can have an unusual effect, where higher temperatures can increase retention for unsaturated compounds in certain solvent systems.[29]
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase UHPLC Method
This protocol provides a starting point for separating VLC-PUFA-CoAs.
-
Column: C18 or C30 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Acetate and 0.1% Acetic Acid.[14]
-
Mobile Phase B: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate and 0.1% Acetic Acid.[14]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2-5 µL.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-20 min: 30% to 95% B (shallow gradient)
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 30% B
-
26-30 min: Re-equilibration at 30% B
-
Protocol 2: Sample Preparation from Biological Matrices
Effective sample preparation is crucial to remove interfering substances like phospholipids and proteins.[1]
-
Lipid Extraction: Use a solvent-based method like a Folch or Bligh-Dyer extraction to isolate total lipids from the homogenized tissue or cell pellet.[1][30] This step is critical to prevent oxidative or thermal degradation.[1]
-
Solid Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., silica or a mixed-mode phase) to fractionate the lipid extract. This can help isolate the acyl-CoA fraction from other lipid classes.
-
Reconstitution: After extraction and cleanup, dry the sample under a stream of nitrogen and reconstitute it in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 Methanol/Water).
Frequently Asked Questions (FAQs)
Q1: Should I derivatize my VLC-PUFA-CoAs before analysis? For analyzing the intact acyl-CoA esters, derivatization is not performed as it would cleave the fatty acid from the CoA moiety. Derivatization to fatty acid methyl esters (FAMEs) is a common strategy when the goal is to analyze the total fatty acid profile, not the specific acyl-CoA species.[1][30][31]
Q2: My signal intensity is very low when using LC-MS. How can I improve it? Low signal intensity can be due to the low abundance of the analyte or ion suppression from the matrix or mobile phase.[32]
-
Optimize Sample Prep: Ensure your extraction and cleanup are effective at removing interfering salts and lipids.[1]
-
Check Mobile Phase: Avoid non-volatile additives if possible. Ion-pairing reagents are known to cause ion suppression.[26] Ammonium formate/acetate are generally MS-friendly.[14][15]
-
Optimize MS Source Parameters: Fine-tune the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for your specific analytes.
-
Consider Derivatization for Sensitivity: While not for intact analysis, some derivatization strategies can improve ionization efficiency for fatty acids in positive ion mode, which can be useful in targeted discovery workflows.[33]
Q3: Can I use Gas Chromatography (GC) for this analysis? GC is not suitable for analyzing intact VLC-PUFA-CoA molecules due to their large size and lack of volatility. GC-MS is an excellent technique for analyzing the fatty acid portion after it has been cleaved from the CoA and derivatized to a more volatile form, such as a FAME.[1][3]
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Determination of very long-chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of wild and cultured gilthead sea bream (Sparus aurata) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC analysis of lipid-derived polyunsaturated fatty acid peroxidation products in oxidatively modified human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. jsbms.jp [jsbms.jp]
- 14. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 15. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aocs.org [aocs.org]
- 18. researchgate.net [researchgate.net]
- 19. aocs.org [aocs.org]
- 20. aocs.org [aocs.org]
- 21. researchgate.net [researchgate.net]
- 22. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 28. solubilityofthings.com [solubilityofthings.com]
- 29. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. sciex.com [sciex.com]
Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of Triacontahexaenoyl-CoA
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ion suppression in the LC-MS/MS analysis of triacontahexaenoyl-CoA. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-tested insights to ensure the integrity and reliability of your analytical results.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common queries encountered during the analysis of very-long-chain acyl-CoAs.
Q1: What is ion suppression and why is it a significant issue for triacontahexaenoyl-CoA analysis?
A: Ion suppression is a matrix effect where co-eluting compounds from a sample reduce the ionization efficiency of your target analyte, triacontahexaenoyl-CoA.[1][2] This phenomenon leads to a lower signal intensity, which can compromise the accuracy, precision, and sensitivity of your quantitative data.[3][4] Given that triacontahexaenoyl-CoA is a very-long-chain fatty acyl-CoA, it is typically extracted from complex biological samples rich in other lipids and endogenous materials known to cause ion suppression.[1][5]
Q2: If I don't see any interfering peaks in my chromatogram, can I rule out ion suppression?
A: No. The high specificity of tandem mass spectrometry (MS/MS), particularly with methods like Multiple Reaction Monitoring (MRM), may prevent the visualization of interfering substances as distinct chromatographic peaks.[3][6] Despite being chromatographically invisible, these co-eluting compounds can still significantly suppress the ionization of your analyte.[4]
Q3: What are the primary sources of ion suppression when analyzing long-chain acyl-CoAs?
A: The most prevalent sources of ion suppression for long-chain acyl-CoAs such as triacontahexaenoyl-CoA include:
-
Endogenous matrix components: Phospholipids, salts, and other lipids that are co-extracted from the biological matrix.[1][5]
-
Sample preparation reagents: Incomplete removal of agents like trifluoroacetic acid used during the extraction process.[3][7]
-
Mobile phase additives: Although essential for good chromatography, high concentrations of certain additives can interfere with ionization.[3]
Q4: How can I quickly diagnose ion suppression in my current method?
A: A post-column infusion experiment is the standard technique for identifying regions of ion suppression within your chromatographic run.[2][8] This is performed by infusing a constant stream of a triacontahexaenoyl-CoA standard directly into the mass spectrometer's source while injecting a blank matrix sample onto the LC column. Any decrease in the standard's baseline signal corresponds to retention times where co-eluting matrix components are causing suppression.[2][8]
Q5: Which ionization mode, positive or negative, is preferable for minimizing ion suppression for triacontahexaenoyl-CoA?
A: For the quantitative analysis of long-chain acyl-CoAs, positive electrospray ionization (ESI) mode is generally recommended.[9][10] While negative ESI might yield a strong precursor ion signal, positive mode typically produces more specific and abundant product ions that are well-suited for MRM assays, ultimately enhancing specificity and sensitivity.[10]
Part 2: Detailed Troubleshooting Guide
This section offers in-depth strategies and step-by-step protocols to proactively mitigate and resolve ion suppression issues.
Issue 1: Persistently Low Signal Intensity and Poor Reproducibility
These are hallmark indicators of significant ion suppression. The following strategies are outlined to systematically address this challenge.
Thorough sample preparation is the most effective defense against ion suppression.[1] The objective is to selectively eliminate interfering matrix components while maximizing the recovery of triacontahexaenoyl-CoA.
Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)
This dual approach is highly effective for removing both proteins and a substantial fraction of phospholipids.
-
Homogenization & Internal Standard Addition: Begin by homogenizing the tissue or cell sample in an ice-cold buffer (e.g., 100 mM KH2PO4, pH 4.9).[11] It is critical to spike your sample with an appropriate internal standard at this initial stage to correct for analyte loss during processing and to normalize for matrix effects.[1] A stable isotope-labeled triacontahexaenoyl-CoA is the ideal choice; however, a structurally similar very-long-chain acyl-CoA can serve as an alternative.
-
Protein Precipitation: Add cold acetonitrile to the homogenate (typically a 2:1 ratio of solvent to homogenate) to precipitate proteins.[9] Vortex the mixture vigorously and then centrifuge at high speed (e.g., 16,000 x g) at 4°C.[9]
-
Liquid-Liquid Extraction (LLE): Carefully transfer the resulting supernatant to a new tube. Introduce a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE), to extract the lipids, including triacontahexaenoyl-CoA, while leaving more polar, interfering substances behind in the aqueous phase.
-
Drying and Reconstitution: Evaporate the organic layer to complete dryness using a gentle stream of nitrogen. Reconstitute the dried extract in a solvent that is compatible with the initial conditions of your LC mobile phase.[11]
Protocol 2: Solid-Phase Extraction (SPE)
SPE can yield a cleaner sample extract compared to LLE by utilizing a specialized stationary phase to bind and elute the analyte with greater selectivity.[7] A mixed-mode or weak anion exchange SPE sorbent is often effective for acyl-CoA purification.[12]
-
Sample Loading: Following protein precipitation and supernatant collection, load the sample onto a properly conditioned and equilibrated SPE cartridge.
-
Washing: Rinse the cartridge with a weak organic solvent to remove any loosely bound, interfering compounds.
-
Elution: Elute the triacontahexaenoyl-CoA using a stronger organic solvent, potentially with an adjusted pH to facilitate its release from the sorbent.
-
Drying and Reconstitution: Similar to the LLE protocol, dry the eluate and reconstitute it in a suitable solvent for LC-MS/MS analysis.
Workflow for Sample Preparation Decision Making
Caption: A decision workflow for selecting the appropriate sample preparation strategy.
The primary aim of chromatographic optimization is to achieve baseline separation of triacontahexaenoyl-CoA from any residual matrix components not eliminated during sample preparation.[5]
Key Chromatographic Parameters for Optimization:
| Parameter | Recommended for Triacontahexaenoyl-CoA | Rationale |
| Column Chemistry | C8 or C18 reversed-phase column.[9] | These stationary phases provide effective retention for long alkyl chains. |
| Particle Size | Sub-2 µm particles (UPLC/UHPLC). | Smaller particles lead to higher resolution and sharper peaks, which is crucial for separating the analyte from interfering compounds.[5] |
| Mobile Phase A | Water with a modifier such as ammonium hydroxide[9] or ammonium acetate.[13] | Ammonium hydroxide can enhance peak shape and improve ionization efficiency for acyl-CoAs.[9] |
| Mobile Phase B | Acetonitrile or methanol containing the same modifier as Mobile Phase A.[9][13] | Acetonitrile often delivers superior chromatographic efficiency. |
| Gradient | A shallow gradient profile optimized to provide maximum separation around the elution time of triacontahexaenoyl-CoA. | A steep gradient can lead to the co-elution of matrix components with the analyte. |
Example Chromatographic Conditions:
-
Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm[9]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water[9]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile[9]
-
Flow Rate: 0.4 mL/min[9]
-
Gradient:
-
Start at 20% B
-
Increase to 65% B over 3-4 minutes
-
Incorporate a subsequent wash and re-equilibration step.[9]
-
Optimizing the mass spectrometer's parameters is key to maximizing the analyte signal while reducing the impact of background noise.
Key MS Parameters for Optimization:
| Parameter | Recommendation | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] | This mode provides characteristic and quantifiable fragment ions for acyl-CoAs.[10][14] |
| MRM Transitions | Precursor Ion: [M+H]+. Product Ion: Monitor the neutral loss of the phosphoadenosine diphosphate group (507 Da).[10][15][16] A secondary, qualifying transition should also be monitored for confirmation.[16] | This fragmentation pattern is highly specific to acyl-CoAs.[10][16] |
| Source Parameters | Systematically optimize capillary voltage, desolvation gas flow and temperature, and cone voltage. | These parameters have a direct impact on the efficiency of ion formation and their transmission into the mass analyzer. |
Mechanism of Ion Suppression
Caption: A diagram illustrating the competition for ionization at the droplet surface, a key mechanism of ion suppression.
Issue 2: Inconsistent Results Across a Sample Batch
When standard samples perform well but biological samples show high variability, it suggests that matrix effects differ from sample to sample.
The most robust method for correcting variable matrix effects and inconsistencies in sample preparation is the use of a stable isotope-labeled internal standard (SIL-IS).[1]
-
The Rationale: A SIL-IS is chemically identical to the analyte, ensuring it has the same chromatographic retention time and ionization behavior. Consequently, it will be affected by ion suppression to the same degree as the analyte.[1] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by ion suppression can be effectively normalized.
-
Alternative Approaches: If a SIL-IS for triacontahexaenoyl-CoA is not available, a close structural analog, such as another very-long-chain acyl-CoA with a different chain length or degree of saturation, may be used. It is imperative to thoroughly validate that this analog behaves similarly to the analyte under the specific analytical conditions.
References
- 1. longdom.org [longdom.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. waters.com [waters.com]
- 6. providiongroup.com [providiongroup.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Stability of (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA, a very-long-chain omega-3 polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). The unique structure of this molecule, with its extended acyl chain and multiple double bonds, presents significant stability challenges. This guide provides in-depth, experience-driven advice to ensure the integrity of your experiments through proper handling, storage, and solvent selection.
Introduction: The Challenge of Instability
This compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The high-energy thioester bond linking the fatty acid to Coenzyme A is prone to cleavage, especially in aqueous solutions.
-
Oxidation: The six double bonds in the polyunsaturated acyl chain are highly susceptible to lipid peroxidation, a destructive free-radical chain reaction.
These degradation processes can lead to inconsistent experimental results, loss of biological activity, and the generation of confounding artifacts. This guide is designed to equip you with the knowledge and protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound degradation in the lab?
A1: The main culprits are exposure to oxygen, elevated temperatures, inappropriate pH, and the presence of transition metals, which can catalyze the formation of reactive oxygen species (ROS)[1]. Enzymatic degradation by thioesterases present in biological samples is also a significant factor during extraction and analysis[2].
Q2: What is the optimal temperature for long-term storage?
A2: For long-term stability, it is imperative to store this compound at -80°C after snap-freezing in liquid nitrogen[1]. This minimizes both chemical and enzymatic degradation. Aliquoting the compound into single-use vials is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation by causing pH shifts and physical stress from ice crystal formation.
Q3: How critical is the pH of aqueous buffers?
A3: The pH of aqueous solutions is a critical factor. The thioester bond of acyl-CoAs is most stable in slightly acidic conditions, with a recommended pH range of 4.0 to 6.8[2]. Alkaline conditions (pH > 7.0) significantly promote hydrolysis, while strongly acidic conditions (pH < 4.0) can also lead to bond cleavage[2].
Q4: Should I use antioxidants?
A4: Yes, the use of antioxidants is highly recommended, especially when working with solutions of this compound that will be handled for extended periods. Synthetic antioxidants like butylated hydroxytoluene (BHT) or natural antioxidants such as vitamin E (tocopherol) can be added to your solvents and buffers to quench free radicals and inhibit lipid peroxidation[3][4][5].
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent enzyme kinetics | Degradation of the acyl-CoA substrate. | Prepare fresh working solutions for each experiment. Keep all solutions on ice. Consider adding an antioxidant like BHT to the assay buffer. Use de-gassed solvents to minimize dissolved oxygen[1]. |
| Poor peak shape or low signal in LC-MS | Adsorption to plasticware or degradation during sample preparation and analysis. | Use low-adhesion microcentrifuge tubes and pipette tips. Ensure the pH of your mobile phase is slightly acidic. Reconstitute the dried sample in a suitable organic solvent like methanol just before injection[2]. |
| Complete loss of compound | Improper long-term storage or multiple freeze-thaw cycles. | Always store at -80°C in single-use aliquots. Verify freezer temperature and ensure a stable power supply. |
Solvent Stability Guide
The choice of solvent for reconstituting and handling this compound is critical to its stability. While specific quantitative data for this exact C30:6 acyl-CoA is limited, we can extrapolate from studies on other long-chain acyl-CoAs and general principles of lipid chemistry.
Key Considerations for Solvent Selection:
-
Aqueous Solutions: Generally, purely aqueous solutions are detrimental to the stability of long-chain acyl-CoAs due to hydrolysis[6]. The instability tends to increase with the length of the fatty acyl chain[6]. If aqueous buffers are necessary, they should be maintained at a slightly acidic pH (4.0-6.8) and used for the shortest time possible[2].
-
Organic Solvents: Methanol has been shown to provide superior stability for acyl-CoAs compared to aqueous solutions over a 24-hour period[6]. The use of organic solvents minimizes hydrolysis. However, the potential for oxidation remains, necessitating the use of de-gassed solvents and antioxidants.
-
Mixed Solvents: A solution of 50% methanol and 50% 50 mM ammonium acetate (pH 7) has been reported to enhance the stability of acyl-CoAs compared to purely aqueous solutions[6]. This provides a balance of solubility for the polar CoA head group and stability for the thioester bond.
Comparative Stability of this compound in Common Laboratory Solvents (Qualitative Ranking)
| Solvent | Relative Stability | Primary Degradation Pathway(s) | Recommendations for Use |
| Methanol (de-gassed, with antioxidant) | Very High | Oxidation | Recommended for stock solutions and reconstitution. |
| Ethanol (de-gassed, with antioxidant) | High | Oxidation | Suitable alternative to methanol for stock solutions. |
| Acetonitrile (de-gassed, with antioxidant) | High | Oxidation | Good for analytical dilutions, compatible with LC-MS. |
| DMSO | Moderate | Oxidation | Use with caution; potential for side reactions. Prepare fresh. |
| 50% Methanol / 50% Ammonium Acetate (pH 7) | Moderate | Hydrolysis, Oxidation | Good for working solutions requiring some aqueous character. |
| Aqueous Buffer (pH 4.0-6.8) | Low | Hydrolysis, Oxidation | Use only when absolutely necessary and for very short durations. |
| Water | Very Low | Hydrolysis, Oxidation | Not recommended for reconstitution or storage. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stable stock solution for long-term storage.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous methanol (LC-MS grade), de-gassed
-
Butylated hydroxytoluene (BHT)
-
Inert gas (argon or nitrogen)
-
Low-adhesion microcentrifuge tubes
Procedure:
-
Prepare a 1 mg/mL solution of BHT in methanol.
-
Add a sufficient volume of the BHT/methanol solution to your stock solution to achieve a final BHT concentration of 50-100 µM.
-
Allow the lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.
-
Under a gentle stream of inert gas, reconstitute the acyl-CoA in the prepared methanol/BHT solution to the desired concentration.
-
Gently vortex to ensure complete dissolution.
-
Immediately aliquot the stock solution into single-use, low-adhesion microcentrifuge tubes.
-
Blanket the headspace of each aliquot with inert gas before sealing.
-
Snap-freeze the aliquots in liquid nitrogen.
-
Transfer the frozen aliquots to an -80°C freezer for long-term storage.
Protocol 2: Stability Assessment of this compound by LC-MS/MS
Objective: To quantitatively assess the stability of this compound in a chosen solvent over time.
Materials:
-
Stock solution of this compound
-
Test solvents (e.g., methanol, ethanol, aqueous buffer pH 5.0)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
LC-MS/MS system with a C18 column
Procedure:
-
Prepare working solutions of this compound at a known concentration in each of the test solvents.
-
Spike each solution with the internal standard at a fixed concentration.
-
Immediately analyze a "time zero" aliquot from each solution by LC-MS/MS.
-
Store the remaining solutions under the desired experimental conditions (e.g., 4°C, room temperature).
-
At specified time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each solution and analyze by LC-MS/MS.
-
Quantify the peak area of this compound relative to the internal standard at each time point.
-
Calculate the percentage of the initial compound remaining at each time point to determine the stability in each solvent.
Visualizing Degradation and Experimental Workflow
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preservation of polyunsaturated fatty acyl glycerides via intramolecular antioxidant coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prisacaru A. E., 2016. Effect of antioxidants on polyunsaturated fatty acids – review. Acta Sci.Pol. Technol. Aliment. 15 (2), 121-129 [food.actapol.net]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fragmentation parameters for C30:6-CoA identification
Welcome to the technical support resource for the mass spectrometric analysis of C30:6-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing fragmentation parameters and troubleshooting common issues encountered during the identification of very long-chain polyunsaturated acyl-CoAs.
Introduction: The Challenge of C30:6-CoA Analysis
Very long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) like C30:6-CoA are critical intermediates in numerous metabolic pathways, including fatty acid oxidation and the biosynthesis of complex lipids.[1] Their analysis is essential for understanding various physiological and pathological states.[1][2] However, their large size, complex structure, and low abundance present significant analytical hurdles.
Effective identification via tandem mass spectrometry (MS/MS) hinges on achieving optimal fragmentation of the precursor ion to generate a rich spectrum of structurally informative product ions. This guide provides a structured approach to overcoming these challenges through logically designed experiments and a deep understanding of the fragmentation process.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: Why am I seeing a dominant precursor ion with minimal fragmentation for my C30:6-CoA?
A: This is a classic sign of insufficient collision energy. Very long-chain acyl-CoAs are large molecules that require a significant amount of energy to induce fragmentation. If the collision energy is too low, the precursor ions will pass through the collision cell without adequately fragmenting, resulting in a tandem mass spectrum dominated by the isolated precursor.
-
Causality: The energy transferred during collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) must be sufficient to overcome the activation energy barrier for bond cleavage. For large molecules, this energy requirement is higher.
-
Solution: Systematically increase the collision energy. It is crucial to perform a collision energy optimization experiment where you analyze a C30:6-CoA standard or a sample known to contain it across a range of collision energy values (e.g., stepped normalized collision energy from 20% to 60%). This will allow you to identify the optimal energy that yields the desired product ions without causing excessive fragmentation.[3][4]
Q2: What are the characteristic product ions I should be looking for from C30:6-CoA?
A: The fragmentation of acyl-CoAs in positive ion mode is well-characterized and produces several key product ions originating from the coenzyme A moiety.[5][6] For any acyl-CoA, including C30:6-CoA, you should expect to see:
-
A neutral loss of 507.0 Da: This corresponds to the loss of the 3'-phospho-ADP portion of the molecule and is often the most abundant fragmentation pathway.[7][8][9][10] The resulting ion is [M+H-507.0]⁺.
-
A product ion at m/z 428.0365: This fragment represents the adenosine 3',5'-diphosphate portion of coenzyme A.[5][7][8]
-
Other CoA-related fragments: Less abundant, but still characteristic, ions can be observed at m/z 261.1 (adenosine) and m/z 136.1 (adenine).[11]
The presence of these specific fragments provides high confidence in the identification of a compound as an acyl-CoA.[5]
Q3: My signal intensity for C30:6-CoA is very low. How can I improve its ionization?
A: Low signal intensity for very long-chain acyl-CoAs can stem from several factors related to both the sample and the instrument settings.
-
Mobile Phase Composition: The choice of solvent and additives is critical. For positive mode electrospray ionization (ESI), using a mobile phase with a low concentration of a weak acid like formic acid can promote protonation ([M+H]⁺). Conversely, ensuring your mobile phase is free from high concentrations of sodium or potassium salts can reduce the formation of less desirable adducts.[12][13] Some methods successfully use ammonium hydroxide in the mobile phase to improve chromatography and detection.[14]
-
ESI Source Parameters: Optimization of the ESI source is crucial. Experiment with the spray voltage, capillary temperature, and nebulizing gas flow rates to find the optimal conditions for C30:6-CoA. These parameters can significantly influence desolvation and ionization efficiency.
-
Sample Preparation: Ensure your sample extraction and cleanup are effective at removing interfering substances like salts and detergents, which can suppress the ionization of your analyte.[13]
Q4: I'm observing multiple precursor ions for C30:6-CoA, such as [M+Na]⁺ and [M+K]⁺. How does this affect my analysis?
A: The formation of adducts other than the protonated molecule ([M+H]⁺) is common in ESI-MS, especially for lipids.[12][15] Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts arise from the presence of these salts in the sample or LC-MS system.
-
Impact on Fragmentation: Different adducts have different fragmentation behaviors. Metal adducts are often more stable and may require higher collision energy to fragment compared to their protonated counterparts.[16][17] This can lead to inconsistent fragmentation patterns if you are not specifically targeting a single adduct type.
-
Quantitative Inaccuracy: If you are performing quantitation, the presence of multiple adducts can split the total ion current for C30:6-CoA across several precursor ions, leading to an underestimation if only one adduct is monitored.[15]
-
Solution: To promote the formation of the [M+H]⁺ ion, add a proton source like formic acid to your mobile phase.[12] To obtain more informative fragments from fatty acyl chains, the formation of lithiated adducts ([M+Li]⁺) by adding lithium hydroxide to the sample solution can be beneficial, as these adducts can yield more detailed structural information upon fragmentation.[18][19]
Part 2: Experimental Protocols & Data
This section provides detailed methodologies for key optimization experiments and illustrative data.
Protocol 1: Optimizing Collision Energy for C30:6-CoA Fragmentation
This protocol describes a systematic approach to determine the optimal collision energy for generating a high-quality MS/MS spectrum for C30:6-CoA.
Objective: To identify the Normalized Collision Energy (NCE) that provides the best balance between precursor ion intensity and the abundance of characteristic product ions.
Procedure:
-
Sample Preparation: Prepare a solution of a C30:6-CoA standard or a purified sample extract at a concentration suitable for direct infusion or LC-MS analysis (e.g., 1-10 µM).
-
Instrument Setup (Direct Infusion):
-
Infuse the sample at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to positive ion mode.
-
Optimize ESI source parameters (spray voltage, capillary temperature) to maximize the signal of the C30:6-CoA precursor ion.
-
-
MS/MS Method Creation:
-
Select the [M+H]⁺ ion of C30:6-CoA as the precursor for fragmentation.
-
Create multiple MS/MS scan events, each with a different NCE value. A typical range to start with is a stepped NCE of 20, 30, 40, 50, and 60 (arbitrary units corresponding to percentages on many instruments).
-
-
Data Acquisition: Acquire MS/MS spectra at each NCE setting.
-
Data Analysis:
-
Examine the resulting MS/MS spectra for each NCE value.
-
Identify the characteristic product ions (e.g., [M+H-507.0]⁺ and m/z 428.0).
-
Determine the NCE value that produces the highest abundance of these product ions while retaining some precursor ion signal.
-
Illustrative Data:
The following table summarizes hypothetical but representative results from a collision energy optimization experiment for C30:6-CoA.
| Normalized Collision Energy (NCE) | Relative Abundance of Precursor Ion | Relative Abundance of [M+H-507.0]⁺ | Relative Abundance of m/z 428.0 | Spectrum Quality |
| 20% | 95% | 5% | <1% | Poor fragmentation |
| 30% | 50% | 45% | 5% | Good balance |
| 40% | 15% | 70% | 15% | Optimal |
| 50% | <5% | 60% | 35% | Extensive fragmentation |
| 60% | <1% | 40% | 50% | Over-fragmentation |
Part 3: Visualizations
Diagrams are provided to illustrate key workflows and concepts.
Workflow for Troubleshooting C30:6-CoA Fragmentation
Caption: Workflow for troubleshooting poor C30:6-CoA fragmentation.
Characteristic Fragmentation of an Acyl-CoA Molecule
Caption: Key fragmentation pathways for acyl-CoA molecules in MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation [escholarship.org]
- 16. Multistage Mass Spectrometry of Phospholipids using Collision-Induced Dissociation (CID) and Metastable Atom-Activated Dissociation (MAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 18. profiles.wustl.edu [profiles.wustl.edu]
- 19. Formation of lithiated adducts of glycerophosphocholine lipids facilitates their identification by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Contamination in Very-Long-Chain Fatty Acid (VLCFA) Analysis
Welcome to the technical support center for Very-Long-Chain Fatty Acid (VLCFA) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common contamination issues encountered during experimental workflows. The accurate quantification of VLCFAs is crucial for diagnosing certain metabolic disorders, such as X-linked adrenoleurodystrophy (X-ALD), and for advancing research in lipidomics.[1][2][3] However, the low endogenous concentrations of these molecules make their analysis highly susceptible to background contamination, which can lead to inaccurate results and misinterpretation of data.
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to directly address specific challenges. The information herein is grounded in established scientific principles and field-proven experience to ensure the integrity and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in VLCFA analysis?
A1: Contamination in VLCFA analysis is a pervasive issue that can originate from multiple points in the analytical workflow. Understanding these sources is the first step toward mitigating them. The most common culprits include:
-
Plasticware: Polypropylene and other plastics are notorious for leaching plasticizers, such as phthalates, and other additives (e.g., slip agents like oleamide) into organic solvents.[4][5][6][7][8] This is a significant concern as many of these leached compounds can interfere with the detection of VLCFAs or be misidentified as endogenous lipids.[4][9]
-
Solvents and Reagents: Even high-purity solvents can contain trace-level impurities that become significant in sensitive mass spectrometry-based analyses.[10][11][12][13][14] Common contaminants include alkyl amines and polymers from the manufacturing and packaging processes.[10][11] Derivatization reagents, essential for preparing VLCFAs for Gas Chromatography (GC) analysis, can also be a source of artifacts if not of high quality or stored properly.
-
Glassware: Improperly cleaned glassware can harbor residues from previous experiments, detergents, or environmental contaminants.[15][16]
-
The Laboratory Environment: The air in the lab can contain a variety of volatile and semi-volatile organic compounds, including phthalates from building materials and personal care products, which can adsorb onto samples, solvents, and labware.[17]
-
The Analytical Instrument: "Ghost peaks" can arise from contamination within the Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system itself.[18][19][20] Common sources include bleed from the GC column, septa, and O-rings, as well as carryover from previous injections.[18][21][22] Polysiloxanes are frequent contaminants originating from septa, vial caps, and GC columns.[18][21][22][23][24]
Q2: I'm seeing unexpected peaks in my GC-MS chromatogram. How can I determine if they are contaminants?
A2: Distinguishing between true sample components and contaminants is a critical step in troubleshooting. Here's a systematic approach to identify the source of unexpected peaks:
-
Analyze a "Blank" Sample: Prepare and run a blank sample that has gone through the entire sample preparation procedure but without the actual biological matrix (e.g., plasma, cells). This includes all solvents, reagents, and derivatization steps.[25][26] Any peaks that appear in the blank are highly likely to be contaminants from your reagents, labware, or the instrument itself.
-
Mass Spectral Library Search: Compare the mass spectrum of the unknown peak against a commercial or in-house mass spectral library. Common contaminants like phthalates and siloxanes have characteristic fragmentation patterns that are often readily identifiable.[18] For example, phthalates frequently show a characteristic ion at m/z 149.[27]
-
Evaluate Peak Shape: Contaminants introduced during sample preparation often exhibit poor chromatographic peak shape (e.g., broad or tailing peaks). "Ghost peaks" resulting from carryover from a previous injection may also have a distorted shape.[19]
-
Isotopic Pattern Analysis: For high-resolution mass spectrometry data, examining the isotopic pattern of the ion can help in elemental composition determination and distinguishing it from expected biological molecules.
Q3: What are "ghost peaks" and how can I eliminate them?
A3: "Ghost peaks" are peaks that appear in a chromatogram at the same retention time in subsequent runs, even when a blank is injected.[18][19] They are typically caused by the carryover of a highly concentrated or "sticky" compound from a previous injection or by contamination within the analytical system.
Troubleshooting and Prevention:
-
System Bake-out: For GC-MS systems, baking out the column at a high temperature (while respecting the column's upper temperature limit) can help remove less volatile contaminants.[19]
-
Inlet Maintenance: The GC inlet is a common source of contamination. Regularly replace the inlet liner, septum, and gold seal.[28] Be cautious of septa bleed, which can introduce siloxanes and even fatty acids into the system.[29]
-
Solvent Washes: Program your autosampler to perform several washes of the syringe with a strong solvent (e.g., hexane or isopropanol) before and after each injection to minimize carryover.
-
Column Trimming: If contamination is suspected to be at the head of the GC column, trimming the first 0.5 to 1 meter can often resolve the issue.[28]
Troubleshooting Guides
Guide 1: Identifying and Eliminating Phthalate Contamination
Phthalates are ubiquitous plasticizers that can leach from a variety of lab plastics, including microcentrifuge tubes, pipette tips, and solvent bottle caps.[6][7][8][30] Their presence can significantly interfere with VLCFA analysis, particularly in LC-MS where they can cause ion suppression or be misidentified as lipids.[27][31][32]
Symptoms:
-
Presence of peaks with a characteristic m/z of 149 in the mass spectrum.[27]
-
A series of evenly spaced peaks in the chromatogram.
-
Higher than expected background noise in the mass spectrometer.[12]
Troubleshooting Workflow:
References
- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. LC-MS Grade Solvents and Reagents | Resources | Government Scientific Source [resources.govsci.com]
- 14. pure-synth.com [pure-synth.com]
- 15. watersciences.unl.edu [watersciences.unl.edu]
- 16. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 17. Using ambient mass spectrometry to explore the origins of phthalate contamination in a mass spectrometry laboratory. (2020) | Hung Su | 13 Citations [scispace.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. GC - Ghost Peaks - small hump at 10 mins second time around - Chromatography Forum [chromforum.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. help.waters.com [help.waters.com]
- 22. Siloxane peaks in baseline GCMS [glsciences.eu]
- 23. doria.fi [doria.fi]
- 24. reddit.com [reddit.com]
- 25. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sciforum.net [sciforum.net]
- 28. agilent.com [agilent.com]
- 29. Fatty acid ghost peaks - Chromatography Forum [chromforum.org]
- 30. researchgate.net [researchgate.net]
- 31. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. agilent.com [agilent.com]
Technical Support Center: Optimizing Triacontahexaenoyl-CoA Recovery with Solid-Phase Extraction
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of triacontahexaenoyl-CoA so low using a standard C18 SPE protocol?
Triacontahexaenoyl-CoA is an extremely hydrophobic molecule due to its long 30-carbon acyl chain. Standard C18 protocols may not be optimized for such a high degree of non-polarity, leading to irreversible binding to the sorbent. The elution solvent may lack the strength to effectively desorb the analyte from the C18 stationary phase.[1][2][3]
Q2: What is the most critical step in the SPE workflow for triacontahexaenoyl-CoA?
The most critical step is the elution phase. Due to the strong hydrophobic interactions between triacontahexaenoyl-CoA and the stationary phase, selecting a sufficiently strong elution solvent is paramount to achieving high recovery.[2][4] Incomplete elution is a primary cause of low recovery for highly hydrophobic compounds.[5]
Q3: Can the sample solvent composition affect the binding of triacontahexaenoyl-CoA to the SPE cartridge?
Absolutely. The sample should be loaded in a solvent with low organic content to ensure maximum retention on the reversed-phase sorbent.[6] A high concentration of organic solvent in the sample can lead to premature elution and loss of the analyte during the loading step.
Q4: Is it possible for the triacontahexaenoyl-CoA to be lost during the wash step?
Yes, if the wash solvent is too strong (i.e., contains too high a percentage of organic solvent), it can prematurely elute the bound triacontahexaenoyl-CoA.[1][4] The wash step is a delicate balance between removing interferences and retaining the analyte of interest.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the solid-phase extraction of triacontahexaenoyl-CoA.
Problem 1: Low or No Recovery of Triacontahexaenoyl-CoA in the Eluate
Possible Causes & Solutions
-
Cause: Incomplete Elution. The elution solvent is not strong enough to overcome the hydrophobic interactions between the analyte and the C18 sorbent.
-
Solution: Increase the strength of your elution solvent. Consider using a stronger solvent like isopropanol or a chlorinated solvent like chloroform in your elution mixture. A phased elution with increasing solvent strength can also be effective. For instance, start with a high percentage of acetonitrile and progress to a stronger solvent system.[3]
-
-
Cause: Analyte Lost During Sample Loading or Washing. The organic content of the sample or wash solvent is too high, causing the analyte to pass through the cartridge without binding or to be washed away.[1][6]
-
Solution: Systematically analyze the flow-through from the sample loading and wash steps to determine if the analyte is being lost. If so, reduce the organic solvent concentration in these steps. Ensure the sample is in a predominantly aqueous environment for optimal binding.
-
-
Cause: Irreversible Binding. The extreme hydrophobicity of triacontahexaenoyl-CoA can lead to very strong, almost irreversible binding to the stationary phase.
-
Solution: Consider using a less retentive stationary phase, such as C8 or even a polymeric sorbent, which may offer different selectivity and allow for easier elution.[1]
-
-
Cause: Column Drying. Allowing the SPE cartridge to dry out after conditioning and before sample loading can lead to poor recovery.[4]
-
Solution: Ensure the sorbent bed remains wetted throughout the process until the final drying step post-elution.
-
Problem 2: Inconsistent and Poorly Reproducible Recovery
Possible Causes & Solutions
-
Cause: Variable Flow Rates. Inconsistent flow rates during sample loading, washing, and elution can significantly impact binding and desorption kinetics, leading to variable recovery.[4][5]
-
Solution: Utilize a vacuum manifold or a positive pressure system to maintain consistent and controlled flow rates throughout the SPE procedure.[5] Avoid gravity-fed flows, which can be inconsistent.
-
-
Cause: Sample Overload. Exceeding the binding capacity of the SPE sorbent will result in the loss of analyte during the loading phase.[1][5]
-
Solution: Ensure the amount of sorbent is sufficient for the sample load. A general guideline is that the sorbent capacity is approximately 5% of its bed weight.[7] If overloading is suspected, increase the sorbent mass or reduce the sample amount.
-
-
Cause: Matrix Effects. Complex biological samples can contain components that interfere with the binding of triacontahexaenoyl-CoA to the sorbent.[4]
-
Solution: Incorporate a pre-extraction step, such as protein precipitation with acetonitrile, to clean up the sample before SPE.[8]
-
Problem 3: Presence of Contaminants in the Final Eluate
Possible Causes & Solutions
-
Cause: Inadequate Washing. The wash step may not be effective at removing all interfering compounds.
-
Solution: Optimize the wash solvent. It should be strong enough to remove contaminants without eluting the triacontahexaenoyl-CoA. A multi-step wash with solvents of increasing polarity can be effective.
-
-
Cause: Contaminants from SPE Cartridge. The polypropylene barrels of some commercial SPE columns can leach contaminants like palmitic and stearic acid.[9]
-
Solution: To avoid this, consider using SPE cartridges with glass barrels.[9] Always include a blank extraction (running the entire procedure with no sample) to identify any potential contaminants from the materials used.
-
Experimental Protocols
Protocol 1: High-Recovery SPE for Triacontahexaenoyl-CoA using C18
This protocol is designed to maximize the recovery of the highly hydrophobic triacontahexaenoyl-CoA.
Materials:
-
C18 SPE Cartridge
-
Methanol (HPLC Grade)
-
Deionized Water
-
Isopropanol (HPLC Grade)
-
Chloroform (HPLC Grade)
-
Sample containing triacontahexaenoyl-CoA, pre-treated to remove proteins if necessary.
Procedure:
-
Conditioning: Pass 3 mL of methanol through the C18 cartridge. Do not allow the cartridge to dry.[10]
-
Equilibration: Pass 3 mL of deionized water through the cartridge. Ensure the sorbent bed does not dry out.[10]
-
Sample Loading: Load the sample slowly (approximately 1 drop per second) onto the cartridge. The sample should be in a solution with minimal organic solvent.
-
Washing: Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar impurities.
-
Elution:
-
Step 5a: Elute with 2 mL of 100% methanol.
-
Step 5b: Elute with 2 mL of a 1:1 mixture of methanol and isopropanol.
-
Step 5c: For maximum recovery, perform a final elution with 2 mL of a 1:1 mixture of methanol and chloroform.
-
-
Drying: The collected eluate can be dried under a stream of nitrogen.
Data Presentation
Table 1: Solvent Strength and Elution Efficiency for Hydrophobic Compounds
| Elution Solvent | Relative Polarity | Expected Elution Strength for Triacontahexaenoyl-CoA |
| 100% Methanol | High | Moderate |
| 100% Acetonitrile | Moderate | Moderate to High |
| 100% Isopropanol | Moderate-Low | High |
| 1:1 Methanol:Isopropanol | Low | Very High |
| 1:1 Methanol:Chloroform | Very Low | Excellent |
Visualizations
SPE Workflow for Triacontahexaenoyl-CoA Recovery
Caption: SPE workflow with key troubleshooting checkpoints.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. welch-us.com [welch-us.com]
- 3. support.waters.com [support.waters.com]
- 4. specartridge.com [specartridge.com]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 10. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Technical Support Center: Enhancing Recombinant ELOVL4 In Vitro Activity
Welcome to the technical support resource for the study of recombinant ELOVL4 (Elongation of Very Long Chain Fatty Acids-4). This guide is designed for researchers, scientists, and drug development professionals who are working to characterize and enhance the enzymatic activity of ELOVL4 in vitro. As an integral membrane protein residing in the endoplasmic reticulum (ER), ELOVL4 presents unique challenges in expression, purification, and functional analysis. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities and achieve robust, reproducible results.
Introduction to ELOVL4
ELOVL4 is a critical enzyme that catalyzes the initial, rate-limiting condensation step in the biosynthesis of very long-chain fatty acids (VLC-FAs), defined as those with 28 or more carbons.[1][2][3] It is responsible for producing both very long-chain saturated fatty acids (VLC-SFAs) and polyunsaturated fatty acids (VLC-PUFAs), which are vital for the function of tissues such as the retina, brain, and skin.[1][4] Due to its transmembrane nature, maintaining the structural integrity and enzymatic function of recombinant ELOVL4 outside its native ER environment is a significant experimental hurdle.[5][6][7]
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during in vitro ELOVL4 assays, providing causal explanations and actionable solutions.
Q1: My purified recombinant ELOVL4 shows very low or no enzymatic activity. What are the likely causes?
This is the most frequent challenge and typically stems from issues related to the protein's integrity, the assay environment, or critical reaction components.
Potential Cause 1: Improper Protein Folding and Aggregation
-
The "Why": ELOVL4 is a multi-pass transmembrane protein. When removed from its lipid bilayer environment using detergents, it can rapidly denature and aggregate, losing its native conformation which is essential for activity.[7][8][9] Mutations can also lead to misfolding and aggregation.[10][11]
-
Solutions:
-
Optimize Detergent Choice: The detergent used for solubilization is critical. Start with mild, non-ionic detergents (e.g., DDM, C12E8) at concentrations well above their Critical Micelle Concentration (CMC) to create stable micelles around the protein.[7] Avoid harsh detergents like SDS unless used for denaturation.
-
Reconstitute into Proteoliposomes: This is the gold standard for restoring a native-like environment. Reconstituting purified ELOVL4 into artificial lipid bilayers (liposomes) often restores function. The lipid composition can be varied to mimic the ER membrane.[5][8]
-
Utilize Nanodiscs: For functional assays, embedding the protein in a nanodisc—a small patch of lipid bilayer stabilized by a membrane scaffold protein—can maintain its solubility and activity in a detergent-free solution.[7]
-
Add a Solubility Tag: Expressing the protein with a solubility-enhancing tag, such as Maltose Binding Protein (MBP), can sometimes improve folding and reduce aggregation.[8]
-
Potential Cause 2: Inadequate Assay Environment
-
The "Why": The enzymatic reaction requires specific cofactors and substrates that must be present in optimal concentrations and forms.
-
Solutions:
-
Ensure Cofactor Availability: The complete elongation cycle requires NADPH as a reducing agent for the reductase steps that follow ELOVL4's condensation reaction.[12] Without NADPH, the reaction will stall after the formation of the 3-ketoacyl-CoA intermediate. You can specifically measure ELOVL4's condensation activity by intentionally omitting NADPH.[12][13]
-
Verify Substrate Quality and Concentration: ELOVL4's substrates are long-chain acyl-CoAs (typically ≥C26) and malonyl-CoA.[13][14] VLC-FA substrates are often poorly soluble and unstable.[12] Ensure they are properly solubilized (e.g., with BSA) and used within their stability window. Titrate the substrate concentration to find the optimal level, as very high concentrations can sometimes lead to substrate inhibition. A study found maximal activity with 5 µM of 34:5n3-CoA.[12]
-
Optimize pH and Buffer Conditions: Like most enzymes, ELOVL4 activity is pH-dependent. Start with a physiological pH range (e.g., 7.0-7.5) and perform a pH-optimization curve if activity remains low.
-
Potential Cause 3: Incorrect Protein Localization or Truncation
-
The "Why": Wild-type ELOVL4 contains a C-terminal ER retention signal (KAKGD motif) that is essential for its correct localization and function.[1] Mutations causing Stargardt-like macular dystrophy (STGD3) often result in a truncated protein lacking this signal, leading to mislocalization and a loss of function.[1][3][12]
-
Solution:
-
Sequence Verification: Always sequence your expression construct to ensure the full-length protein, including the C-terminal ER retention motif, is being expressed.
-
Western Blot Analysis: Use an antibody that targets the C-terminus to confirm that you are expressing the full-length protein and not a truncated version. Compare the apparent molecular weight to the expected size.
-
Q2: I'm struggling to express and purify sufficient quantities of ELOVL4.
Low yield is a common problem for membrane proteins.[15][16][17]
-
The "Why": High-level expression of membrane proteins can be toxic to host cells (like E. coli), leading to poor growth and low yields. Furthermore, the protein can be lost at every stage of purification due to aggregation or inefficient extraction from the membrane.
-
Solutions:
-
Choose an Appropriate Expression System: While E. coli can be used, eukaryotic systems like yeast (Pichia pastoris) or mammalian cells (e.g., HEK293) are often more successful for complex membrane proteins as they provide a more suitable environment for folding and post-translational modifications.[8][15][18] HEK293 cells have been successfully used for ELOVL4 expression in numerous studies.[1][19]
-
Optimize Expression Conditions: For inducible systems, lower the induction temperature (e.g., 18-25°C) and use a lower concentration of the inducing agent (e.g., IPTG). This slows down protein synthesis, allowing more time for proper folding and membrane insertion, reducing toxicity and aggregation.[18]
-
Improve Extraction Efficiency: Ensure complete cell lysis to release membranes. During membrane solubilization, allow sufficient time (e.g., 1-3 hours or overnight at 4°C with gentle agitation) for the detergent to fully extract the protein.[7]
-
Refine Purification Strategy: Use affinity tags (e.g., His-tag, FLAG-tag) for initial capture.[20][21] Perform all purification steps at 4°C and always include the chosen solubilizing detergent in all buffers to prevent the protein from aggregating once it is removed from the native membrane.
-
Frequently Asked Questions (FAQs)
Q1: What is the specific reaction catalyzed by ELOVL4 in the fatty acid elongation cycle?
ELOVL4 catalyzes the first and rate-limiting of four reactions in the elongation cycle: the condensation of a very long-chain acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO₂.[1][3] The subsequent three steps (reduction, dehydration, and a second reduction) are carried out by other ER-resident enzymes (3-ketoacyl-CoA reductase, 3-hydroxyacyl-CoA dehydratase, and trans-2,3-enoyl-CoA reductase) to produce an acyl-CoA that is two carbons longer.[12]
Diagram of the Fatty Acid Elongation Cycle
Caption: The four-step fatty acid elongation cycle in the ER.
Q2: Which fatty acid substrates are best for an in vitro ELOVL4 assay?
Substrate choice depends on the specific research question. ELOVL4 is responsible for elongating fatty acids with 26 or more carbons.[14][22]
-
For VLC-SFA Synthesis: C26:0-CoA is a direct substrate.[13]
-
For VLC-PUFA Synthesis: Eicosapentaenoic acid (20:5n3, EPA) is an excellent precursor, as it is efficiently elongated by endogenous enzymes to C24/C26 species, which are then used by ELOVL4. Studies have shown that 20:5n3 is a preferred substrate for boosting VLC-PUFA synthesis by ELOVL4 compared to 20:4n6 (arachidonic acid) or 22:6n3 (DHA).[1][23]
| Substrate Precursor | Typical Products of ELOVL4 Activity | Reference |
| C26:0-CoA | C28:0, C30:0, C32:0 | [13] |
| 20:5n3 (EPA) | C28-C38 n-3 series VLC-PUFAs | [1][23] |
| 22:5n3 (DPA) | C28-C38 n-3 series VLC-PUFAs | [1][22] |
Q3: What are the essential components of a standard ELOVL4 in vitro assay buffer?
A typical assay using microsomal preparations would include the following components.
| Component | Typical Concentration | Purpose |
| HEPES or Phosphate Buffer | 50-100 mM | Maintain physiological pH (7.0-7.4) |
| Acyl-CoA Substrate | 5-20 µM | The fatty acid to be elongated |
| [¹⁴C]-Malonyl-CoA | 50-100 µM | Radiolabeled 2-carbon donor |
| NADPH | 1 mM | Cofactor for reductase enzymes |
| BSA (fatty acid-free) | 0.1 mg/mL | Carrier protein to improve substrate solubility |
| Microsomal Protein | 50-200 µg | Source of ELOVL4 and other elongation enzymes |
Experimental Protocols & Workflows
Protocol 1: Standard In Vitro ELOVL4 Activity Assay Using Microsomes
This protocol is adapted from methodologies used to successfully measure ELOVL4 activity.[12][13]
-
Preparation: Prepare microsomes from HEK293 cells overexpressing your recombinant ELOVL4 construct via differential centrifugation. Determine the total protein concentration of the microsomal preparation using a detergent-compatible assay (e.g., BCA).
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. For a 100 µL final volume:
-
50 µL of 2x Reaction Buffer (e.g., 200 mM HEPES pH 7.2, 2 mM NADPH).
-
10 µL of Acyl-CoA substrate (e.g., 50 µM C26:0-CoA).
-
10 µL of [¹⁴C]-Malonyl-CoA (e.g., 500 µM stock).
-
Add nuclease-free water to a volume of 80 µL.
-
-
Initiate Reaction: Add 20 µL of your microsomal preparation (containing 50-200 µg of protein) to the reaction mixture. As a negative control, use microsomes from mock-transfected cells.
-
Incubation: Incubate the reaction at 37°C for 20-60 minutes. The optimal time should be determined empirically.
-
Stop and Saponify: Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol. Incubate at 65°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.[24]
-
Acidify and Extract: Acidify the reaction by adding 100 µL of 5 M HCl. Extract the free fatty acids by adding 750 µL of a hexane/acetic acid mixture (98:2 v/v), vortexing vigorously, and centrifuging to separate the phases.[24]
-
Quantify: Transfer the upper organic phase to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter. Express results as pmol or nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.
Troubleshooting Workflow for Low Enzymatic Activity
Use this logical diagram to diagnose issues with your ELOVL4 assay.
Caption: A step-by-step workflow for troubleshooting low ELOVL4 activity.
References
- 1. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELOVL4 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 4. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Challenges in the Development of Functional Assays of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. news-medical.net [news-medical.net]
- 10. medlineplus.gov [medlineplus.gov]
- 11. ELOVL4 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. Deciphering mutant ELOVL4 activity in autosomal-dominant Stargardt macular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. researchgate.net [researchgate.net]
- 18. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. youtube.com [youtube.com]
- 21. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Triacontahexaenoyl-CoA in Plasma
This guide is designed for researchers, scientists, and drug development professionals who are quantifying triacontahexaenoyl-CoA (C30:6-CoA), a very long-chain fatty acyl-CoA, in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical challenge of mitigating matrix effects to ensure accurate and reproducible results.
Section 1: Understanding and Diagnosing Matrix Effects
FAQ 1: What are matrix effects and why are they a significant problem for quantifying triacontahexaenoyl-CoA in plasma?
Answer:
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2][3] In the context of plasma, this biological matrix is complex, containing high concentrations of proteins, salts, and, most notably for LC-ESI-MS, phospholipids.[4][5]
For an analyte like triacontahexaenoyl-CoA, matrix effects, typically ion suppression, can lead to:
-
Poor reproducibility and precision: The variability in the composition of the plasma matrix between different subjects or samples can cause inconsistent ion suppression, leading to high variability in the analytical results.[6][7]
-
Reduced sensitivity: A suppressed signal can prevent the detection of the analyte at low concentrations, impacting the lower limit of quantification (LLOQ).
The primary culprits behind matrix effects in plasma are phospholipids.[4][5][7] Their high abundance and structural similarity to acyl-CoAs (hydrophobic tails and polar head groups) can cause them to co-extract and co-elute with the analyte of interest, competing for ionization in the mass spectrometer source.[8]
Troubleshooting Guide: Diagnosing the Source of Poor Signal or High Variability
Question: My signal for triacontahexaenoyl-CoA is unexpectedly low or highly variable between replicates. How can I determine if matrix effects are the cause?
Answer:
A systematic approach is necessary to confirm if matrix effects are the root cause of your analytical issues.
Step 1: Post-Column Infusion Experiment
This is a qualitative method to visualize regions of ion suppression or enhancement in your chromatogram.
-
Infuse a standard solution of triacontahexaenoyl-CoA directly into the mass spectrometer, post-analytical column, at a constant flow rate. This will generate a stable baseline signal.
-
Inject a blank, extracted plasma sample onto the LC system.
-
Monitor the baseline of the infused analyte. Any dips in the baseline indicate regions of ion suppression caused by eluting matrix components. A rise would indicate enhancement.
If you observe a significant drop in the signal at or near the retention time of your analyte, it is a strong indication of matrix effects.
Step 2: Quantitative Assessment using the Post-Extraction Spike Method
This is the "gold standard" for quantifying the extent of matrix effects.[2]
-
Prepare three sets of samples:
-
Set A (Neat Solution): A standard solution of triacontahexaenoyl-CoA and its internal standard (IS) in the final reconstitution solvent.
-
Set B (Post-Spike): Blank plasma samples are extracted first. The standard solution of triacontahexaenoyl-CoA and its IS are then spiked into the final extract.
-
Set C (Pre-Spike): Blank plasma is spiked with triacontahexaenoyl-CoA and its IS before the extraction process. This set is used to determine recovery.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Evaluate Consistency: According to FDA guidance, this should be performed using matrix from at least six different individual sources to assess the variability of the matrix effect.[1][9]
Table 1: Interpreting Matrix Factor (MF) and Recovery Results
| Scenario | Matrix Factor (MF) | Recovery (Set C / Set B) | Potential Problem | Recommended Action |
| 1 | ~ 1.0 | > 85% | None | Proceed with validation. |
| 2 | << 1.0 | > 85% | Significant Ion Suppression | Improve sample cleanup or chromatographic separation. |
| 3 | ~ 1.0 | < 50% | Poor Extraction Recovery | Optimize extraction procedure (e.g., solvent, pH). |
| 4 | << 1.0 | < 50% | Both Ion Suppression & Poor Recovery | Address sample cleanup first, then re-evaluate recovery. |
| 5 | Highly Variable | Highly Variable | Inconsistent Matrix Effects | Use a stable isotope-labeled internal standard and improve sample cleanup. |
Section 2: Mitigation Strategies for Matrix Effects
FAQ 2: What is the most effective way to minimize matrix effects for very long-chain acyl-CoAs?
Answer:
A multi-faceted approach combining an appropriate internal standard, robust sample preparation, and optimized chromatography is the most effective strategy.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most critical tool. A SIL-IS for triacontahexaenoyl-CoA will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement.[10] By using the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be effectively compensated. While custom synthesis may be required for a specific very long-chain acyl-CoA, this is the most robust approach.[11]
-
Advanced Sample Preparation: The goal is to selectively remove interfering matrix components, primarily phospholipids, while efficiently recovering the analyte.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[12][13][[“]] For acyl-CoAs, a mixed-mode or polymeric SPE sorbent can be used to retain the analyte while washing away interfering substances.
-
HybridSPE®-Phospholipid Technology: This technique combines the simplicity of protein precipitation with the selective removal of phospholipids through a zirconia-based stationary phase.[6][8] It is highly effective at reducing phospholipid-based matrix effects.[6][8]
-
Liquid-Liquid Extraction (LLE): While a classic technique, LLE can be less effective at removing phospholipids, which may partition with the analyte depending on the solvents used.[8]
-
-
Chromatographic Separation: If sample preparation does not completely remove interferences, optimizing the LC method to chromatographically separate triacontahexaenoyl-CoA from the region of ion suppression is crucial. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.
Troubleshooting Guide: Choosing and Implementing a Sample Preparation Protocol
Question: I am experiencing significant ion suppression. Which sample preparation method should I choose?
Answer:
The choice of sample preparation method depends on the severity of the matrix effect and the resources available.
Workflow Diagram: Selecting a Sample Preparation Method
Caption: Decision tree for selecting a sample preparation method.
Detailed Protocol: Solid-Phase Extraction (SPE) for Acyl-CoA Extraction from Plasma
This protocol is a starting point and should be optimized for triacontahexaenoyl-CoA.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of a stable isotope-labeled internal standard (SIL-IS) solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or polymeric reverse-phase SPE cartridge (e.g., Waters Oasis HLB).
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove less hydrophobic impurities, including some phospholipids.
-
-
Elution:
-
Elute the triacontahexaenoyl-CoA and IS with 1 mL of methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
-
Section 3: LC-MS/MS Method Development and Validation
FAQ 3: What are the key parameters to consider for the LC-MS/MS method validation according to regulatory guidelines?
Answer:
Bioanalytical method validation must demonstrate that the assay is reliable and reproducible for its intended use.[9][15][16] Key parameters as outlined in the FDA's guidance include:
-
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from other endogenous components in the matrix.[9][17] This is assessed by analyzing at least six different blank plasma lots.
-
Accuracy and Precision: The accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not be greater than 15% (20% at the LLOQ).[1]
-
Calibration Curve: A calibration curve should be prepared in the same biological matrix as the samples and should demonstrate a reproducible relationship between response and concentration.[16]
-
Matrix Effect: As discussed, the matrix effect should be evaluated across multiple lots of plasma to ensure it does not compromise the accuracy and precision of the assay.[1]
-
Recovery: The extraction efficiency of the analyte and internal standard should be optimized and consistent.
-
Stability: The stability of triacontahexaenoyl-CoA must be evaluated in plasma under various conditions: freeze-thaw cycles, short-term bench-top stability, and long-term storage at the intended temperature.
Workflow Diagram: General Bioanalytical Method Validation Process
Caption: Bioanalytical method validation workflow.
References
- 1. fda.gov [fda.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. moh.gov.bw [moh.gov.bw]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Validation & Comparative
A Senior Application Scientist's Guide: C17:0-CoA as an Internal Standard for the Quantification of Triacontahexaenoyl-CoA (C30:6-CoA) by LC-MS/MS
Introduction
In the landscape of lipidomics and metabolic research, the precise quantification of acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central intermediates in energy metabolism, lipid synthesis, and cellular signaling.[1][2] Among these, very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs), such as triacontahexaenoyl-CoA (C30:6-CoA), represent a significant analytical challenge due to their low endogenous abundance and complex biochemical roles, particularly in pathways related to peroxisomal function.[3] Accurate measurement is critical for understanding disease states like Zellweger spectrum disorders and X-linked adrenoleukodystrophy.[3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technology for this task, offering unparalleled sensitivity and specificity.[1][4] However, the accuracy of LC-MS/MS quantification is contingent on mitigating variables such as sample loss during extraction, matrix-induced ionization suppression, and injection volume inconsistencies. The key to overcoming these hurdles lies in the proper use of an internal standard (IS).
This guide provides an in-depth, objective comparison of C17:0-CoA (heptadecanoyl-CoA) as an internal standard for the quantification of C30:6-CoA. We will explore the fundamental rationale for its selection, compare it against other standardization strategies, and provide a detailed, field-tested protocol for its implementation.
The Imperative of Internal Standardization in Acyl-CoA Analysis
An internal standard is a compound added in a known, constant amount to all samples, calibration standards, and quality controls at the beginning of the analytical workflow. Its purpose is to normalize the signal of the target analyte, thereby correcting for variations that occur during the analytical process. The fundamental principle is that any loss or signal variation experienced by the analyte will be mirrored by the internal standard. The final quantification is based on the ratio of the analyte's response to the IS's response, a value that remains stable despite procedural inconsistencies.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide: Navigating the Analysis of Very-Long-Chain Fatty Acids with LC-MS/MS and GC-MS
In the intricate world of lipidomics, the accurate profiling of very-long-chain fatty acids (VLCFAs) is paramount for unraveling their roles in cellular physiology and a spectrum of pathologies, including devastating neurological disorders.[1][2][3] VLCFAs, defined as fatty acids with 22 or more carbon atoms, are crucial components of biological membranes and are involved in vital metabolic processes.[1][2] Their unique chemical properties, however, present distinct analytical challenges. This guide provides an in-depth, objective comparison of the two principal analytical workhorses for VLCFA profiling: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of each technique, provide supporting experimental data, and offer field-proven insights to guide researchers in selecting the optimal method for their specific scientific inquiries.
The Fundamental Divide: Volatility and Derivatization
The choice between LC-MS/MS and GC-MS for VLCFA analysis fundamentally hinges on the inherent volatility of these molecules. VLCFAs are characterized by their long hydrocarbon chains, which render them non-volatile. This property is the primary determinant for the divergent sample preparation and analytical strategies employed by each technique.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Standard
GC-MS has long been considered a gold standard for fatty acid analysis, including VLCFAs, particularly in clinical diagnostics for disorders like X-linked adrenoleukodystrophy (X-ALD).[4][5][6][7] This technique offers excellent chromatographic separation and is supported by extensive, well-established libraries of mass spectra for compound identification.[8]
However, the non-volatile nature of VLCFAs necessitates a critical prerequisite for GC-MS analysis: derivatization .[9][10][11] This chemical process converts the fatty acids into more volatile and thermally stable derivatives, most commonly fatty acid methyl esters (FAMEs).[10][11][12] This step is essential to allow the analytes to be vaporized and travel through the gas chromatograph.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Powerful Alternative
LC-MS/MS has emerged as a powerful and versatile alternative, offering the significant advantage of analyzing VLCFAs in their native form, often without the need for derivatization.[8][10][13] This simplifies sample preparation and can be particularly beneficial for a broad spectrum of fatty acid analysis.[8][13] The separation in LC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase, a process that does not require the analytes to be volatile.[14]
Head-to-Head Comparison: Performance and Practicalities
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sample Volatility | Requires analytes to be volatile or rendered volatile through derivatization.[10][14] | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[14] |
| Derivatization | Mandatory for VLCFAs to form volatile esters (e.g., FAMEs).[9][10][11] | Often not required , simplifying sample preparation.[10][13] Some methods may use derivatization to enhance ionization efficiency.[15][16] |
| Sample Preparation | More complex and time-consuming due to the mandatory derivatization step.[17] | Generally simpler and faster due to the omission of derivatization.[8][13] |
| Throughput | Can be lower due to longer sample preparation times.[17] | Potentially higher throughput due to streamlined sample preparation.[17] |
| Sensitivity | High sensitivity, especially with selective ionization techniques.[18][19] | Excellent sensitivity, often reaching picogram to femtogram levels, particularly with targeted analysis.[20] |
| Specificity | Good specificity, with characteristic fragmentation patterns for FAMEs aiding in identification.[18][19] | High specificity, especially in Multiple Reaction Monitoring (MRM) mode, which minimizes matrix interference.[15][21] |
| Compound Coverage | Well-suited for total fatty acid profiling from various lipid classes after hydrolysis and derivatization.[8] | Can analyze a broad spectrum of lipids, including intact complex lipids containing VLCFAs, providing more comprehensive lipidomic data.[22] |
| Isomer Separation | Can be challenging for certain positional and geometric isomers.[8] | HPLC front-end offers superior capabilities for resolving structurally similar isomers.[8] |
| Analysis of Longer VLCFAs | Can be challenging for extremely long-chain fatty acids due to their high boiling points, even after derivatization.[8] Extensive fragmentation can also complicate analysis.[18][23] | More effective for the analysis of the full repertoire of long-chain and very-long-chain fatty acids, covering a wider carbon range.[23][24] |
| Instrumentation Cost | Generally lower initial instrument cost. | Higher initial instrument cost and potentially higher maintenance costs.[14] |
| Established Libraries | Extensive and well-curated mass spectral libraries for FAMEs are widely available.[8] | Libraries are growing but may not be as comprehensive as for GC-MS FAMEs. |
Experimental Workflows: A Step-by-Step Perspective
To provide a practical understanding, we outline the typical experimental workflows for both techniques.
GC-MS Workflow for VLCFA Profiling
The GC-MS workflow is characterized by its essential derivatization step.
References
- 1. fiveable.me [fiveable.me]
- 2. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. Very Long-Chain Fatty Acids (VLCFA) - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 15. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. jsbms.jp [jsbms.jp]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
The Unseen Architects: Validating the Role of Triacontahexaenoyl-CoA in Photoreceptor Membrane Integrity
A Comparative Guide for Vision Researchers and Drug Development Professionals
In the intricate architecture of the vertebrate retina, the photoreceptor outer segments (POS) stand as a testament to extreme cellular specialization. These light-sensing organelles are densely packed with membranous discs, the site of phototransduction, requiring a unique lipid environment to function optimally. For decades, docosahexaenoic acid (DHA, 22:6n-3) has been the celebrated cornerstone of photoreceptor membrane structure and function. However, a class of even longer, rarer lipids – the very-long-chain polyunsaturated fatty acids (VLC-PUFAs), including triacontahexaenoyl-CoA (36:6-CoA) – are emerging as critical players in maintaining the structural and functional integrity of these vital cells. This guide provides an in-depth comparison of the roles of VLC-PUFAs and DHA, supported by experimental data, to illuminate the distinct and synergistic contributions of these essential lipids to retinal health.
The Central Hypothesis: Beyond DHA's Domain
The retina, particularly the POS, boasts the highest concentration of PUFAs in the body, with DHA being a major component.[1][2] DHA's role in maintaining membrane fluidity, supporting rhodopsin function, and promoting cell survival is well-established.[3][4][5] However, the discovery of VLC-PUFAs, fatty acids with carbon chains of 24 or more, exclusively in certain tissues like the retina, testes, and skin, pointed towards specialized functions that DHA alone could not fulfill.[6][7]
The central hypothesis is that VLC-PUFAs, synthesized from precursors like DHA via the enzyme ELOVL4 (Elongation of Very Long Chain Fatty Acids-4), are not merely accessory lipids but are fundamental to the unique, highly curved structure of photoreceptor disc membranes and the long-term survival of photoreceptors.[7][8][9] Triacontahexaenoyl-CoA (36:6-CoA) represents a key intermediate in the biosynthesis of these exceptionally long fatty acids.
The ELOVL4 Connection: Genetic Evidence from Stargardt-like Macular Dystrophy
Much of our understanding of VLC-PUFA function stems from the study of Stargardt-like macular dystrophy (STGD3), a juvenile-onset form of macular degeneration.[10][11][12] This autosomal dominant disorder is caused by mutations in the ELOVL4 gene, which truncate the ELOVL4 protein and disrupt its localization to the endoplasmic reticulum, the site of fatty acid elongation.[11][13][14] This genetic link provides powerful evidence for the indispensable role of ELOVL4 and its VLC-PUFA products in photoreceptor health. The leading pathogenic mechanisms proposed are a deficiency of VLC-PUFAs and/or cellular stress induced by the mislocalized mutant ELOVL4 protein.[10]
Comparative Analysis: VLC-PUFAs vs. DHA in Photoreceptor Membranes
While both DHA and VLC-PUFAs are crucial for photoreceptor function, their roles and the consequences of their deficiencies differ significantly. The following table summarizes their key attributes and functions based on current experimental evidence.
| Feature | Docosahexaenoic Acid (DHA) | Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs, e.g., derived from 36:6-CoA) |
| Primary Source | Primarily dietary, with some endogenous synthesis from precursors.[15][16] | Synthesized in situ in the retina via the ELOVL4 enzyme.[7][17] |
| Abundance in Retina | High, a major component of photoreceptor membrane phospholipids.[1][2] | Low, comprising less than 2% of total retinal fatty acids.[6] |
| Established Roles | - Maintains membrane fluidity.[4] - Modulates rhodopsin function.[3] - Precursor to neuroprotective molecules like Neuroprotectin D1.[1] - Essential for photoreceptor development and survival.[1][4][5] | - Crucial for the formation and maintenance of highly curved disc membranes.[8][9] - Essential for the long-term survival of rod photoreceptors.[8][9][18] - May play a role in synaptic vesicle size and transmission.[18] |
| Consequences of Deficiency | - Impaired visual function.[3][4] - Disordered disc morphology.[4][5] - Increased susceptibility to photooxidative stress.[19] - Can lead to photoreceptor degeneration.[4][5] | - Progressive photoreceptor degeneration, particularly cones in STGD3 models.[20] - Reduced electroretinogram (ERG) responses.[8][9] - Disorganization of the outer plexiform layer.[18] - Accumulation of lipofuscin.[21] |
Experimental Validation: A Multi-faceted Approach
The validation of VLC-PUFAs' role in photoreceptor structure and function has relied on a combination of genetic models, advanced analytical techniques, and innovative therapeutic approaches.
Genetic Models: Unraveling Function Through Disruption
Mouse models have been instrumental in dissecting the consequences of VLC-PUFA deficiency.
-
Elovl4 Knockout/Knock-in Mice: Mice with a conditional deletion of Elovl4 in photoreceptors exhibit a significant reduction in retinal VLC-PUFAs.[8][9] These mice show progressive photoreceptor degeneration and reduced ERG amplitudes, directly linking VLC-PUFA deficiency to functional decline.[8][9] Knock-in mice carrying the human STGD3 mutation develop progressive cone and rod degeneration, mimicking the human disease.[20] However, some studies with conditional knockouts showed that VLC-PUFA depletion alone was not sufficient to induce the full STGD3 phenotype, suggesting a potential role for mutant protein toxicity.[22][23]
-
Transgenic Mice: Mice expressing a mutant human ELOVL4 gene also display photoreceptor degeneration, further supporting the pathogenic role of the mutated protein, potentially through a dominant-negative effect on the wild-type ELOVL4.[13][24]
Analytical Techniques: Visualizing and Quantifying Lipids
Advanced analytical methods are crucial for identifying and quantifying the low-abundance VLC-PUFAs and observing their impact on retinal structure.
-
Mass Spectrometry: Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for the detailed lipidomic analysis of retinal tissue.[25][26][27] These methods have confirmed the reduction of C32-C36 acyl phosphatidylcholines in Stgd3-knockin mice and have been used to localize VLC-PUFA-containing PCs to photoreceptors.[10][28]
-
Electroretinography (ERG): ERG is a non-invasive technique that measures the electrical response of the retina to light stimulation. It is a critical tool for assessing photoreceptor function in animal models of VLC-PUFA deficiency, consistently showing reduced a- and b-wave amplitudes.[8][9]
-
Electron Microscopy (EM): Transmission electron microscopy provides high-resolution images of photoreceptor ultrastructure, revealing disorganized outer segment discs and abnormalities in the outer plexiform layer in VLC-PUFA deficient mice.[18]
Therapeutic Validation: The Promise of VLC-PUFA Supplementation
A significant breakthrough in validating the role of VLC-PUFAs has been the chemical synthesis of these rare lipids and their use in supplementation studies.
-
Retinal Organoids: In ELOVL4 knockout human iPSC-derived retinal organoids, supplementation with a synthetic C32:6 n-3 VLC-PUFA rescued the abnormal photoreceptor outer segment morphology, demonstrating a direct and critical role for this lipid in photoreceptor development.[17]
-
In Vivo Supplementation: Oral gavage of synthetic VLC-PUFAs in mice led to their incorporation into the retina and an improvement in visual function, suggesting that dietary supplementation could be a viable therapeutic strategy for conditions involving VLC-PUFA deficiency.[29] This approach effectively bypasses the defective ELOVL4 enzyme.
Methodologies in Focus
To facilitate the replication and extension of these findings, detailed protocols for key experimental procedures are outlined below.
Protocol 1: Lipid Extraction and Analysis from Retinal Tissue
This protocol provides a general framework for the extraction and analysis of lipids, including VLC-PUFAs, from retinal tissue, adapted from methodologies described in the literature.[25][26][27]
1. Tissue Homogenization:
- Dissect retinas from animal models and immediately freeze them in liquid nitrogen.
- Homogenize the frozen tissue in a methanol/chloroform solution (2:1, v/v) to inactivate lipases.
2. Lipid Extraction:
- Perform a Bligh-Dyer extraction by adding chloroform and water to the homogenate to achieve a final ratio of methanol:chloroform:water of 2:2:1.8.
- Centrifuge to separate the phases. The lower chloroform phase contains the lipids.
- Collect the lower phase and dry it under a stream of nitrogen.
3. Saponification and Methylation (for GC-MS):
- Resuspend the dried lipid extract in a methanolic sodium hydroxide solution and heat to saponify the fatty acids from the glycerol backbone.
- Methylate the fatty acids using boron trifluoride in methanol to create fatty acid methyl esters (FAMEs).
4. Analysis by Mass Spectrometry:
- For GC-MS: Analyze the FAMEs to identify and quantify the different fatty acid species, including VLC-PUFAs.
- For LC-MS/MS: Analyze the intact lipid extract to identify and quantify different classes of phospholipids containing VLC-PUFAs. Use of internal standards for each lipid class is crucial for accurate quantification.
Protocol 2: Electroretinography (ERG) in Mouse Models
This protocol outlines the steps for performing ERG to assess retinal function in mice, a critical component in studies of Elovl4 mutant and knockout animals.[8][9]
1. Animal Preparation:
- Dark-adapt mice overnight before the experiment.
- Anesthetize the mice and dilate their pupils with a mydriatic agent.
- Maintain the animal's body temperature on a heating pad.
2. Electrode Placement:
- Place a gold- or silver-impregnated nylon loop electrode in contact with the cornea, using a drop of methylcellulose for lubrication and electrical contact.
- Place reference and ground electrodes subcutaneously on the head and tail, respectively.
3. Light Stimulation and Recording:
- Present flashes of light of varying intensities to the eye using a Ganzfeld dome to ensure uniform retinal illumination.
- Record the electrical responses (a-wave, originating from photoreceptors, and b-wave, originating from inner retinal cells) using a differential amplifier and a data acquisition system.
- Analyze the amplitude and implicit time of the a- and b-waves to assess the health and function of the retinal cell layers.
Conclusion and Future Directions
The validation of triacontahexaenoyl-CoA's role, as a representative of the broader class of VLC-PUFAs, in photoreceptor membrane structure and function marks a significant advancement in our understanding of retinal biology. The evidence compellingly demonstrates that these rare lipids are not redundant but serve unique and essential functions that cannot be fully compensated for by more abundant fatty acids like DHA. The strong link between ELOVL4 mutations, VLC-PUFA deficiency, and retinal degeneration underscores their clinical relevance.
Future research should focus on elucidating the precise biophysical mechanisms by which VLC-PUFAs contribute to membrane curvature and protein function. Furthermore, the therapeutic potential of synthetic VLC-PUFA supplementation warrants extensive investigation, not only for STGD3 but also for more common retinal diseases like age-related macular degeneration, where VLC-PUFA levels have also been found to be depleted.[6] The continued development of sophisticated analytical tools and relevant biological models will be paramount in translating these fundamental discoveries into novel therapies for blinding retinal diseases.
References
- 1. Cellular and molecular events mediated by docosahexaenoic acid-derived neuroprotectin D1 signaling in photoreceptor cell survival and brain protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omega Fatty Acids: Essential Nutrients for Retinal Health | Macular Degeneration Association [macularhope.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Docosahexaenoic acid preserves visual function by maintaining correct disc morphology in retinal photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic acid preserves visual function by maintaining correct disc morphology in retinal photoreceptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Effect of Reduced Retinal VLC-PUFA on Rod and Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Stargardt disease-3 mutation in the mouse Elovl4 gene causes retinal deficiency of C32-C36 acyl phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Dominant Stargardt Macular Dystrophy (STGD3) and ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutant ELOVL4 That Causes Autosomal Dominant Stargardt-3 Macular Dystrophy Is Misrouted to Rod Outer Segment Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medlineplus.gov [medlineplus.gov]
- 15. Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. High levels of retinal membrane docosahexaenoic acid increase susceptibility to stress-induced degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. labs.uthscsa.edu [labs.uthscsa.edu]
- 23. researchgate.net [researchgate.net]
- 24. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. Comprehensive mass spectrometry lipidomics of human biofluids and ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. iovs.arvojournals.org [iovs.arvojournals.org]
- 29. pnas.org [pnas.org]
A Functional Comparison of ELOVL2 and ELOVL4 in Very Long-Chain Polyunsaturated Fatty Acid (VLC-PUFA) Elongation
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Elongases in Lipid Biology
The Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes are central players in lipid metabolism, catalyzing the rate-limiting condensation step in the synthesis of fatty acids longer than 16 carbons. These enzymes, residing in the endoplasmic reticulum, facilitate the addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The resulting elongated fatty acids are not merely structural components of cell membranes but are also vital signaling molecules and precursors to bioactive lipids that regulate a myriad of physiological processes.
Within this family, ELOVL2 and ELOVL4 are of particular interest due to their distinct yet complementary roles in the biosynthesis of very long-chain polyunsaturated fatty acids (VLC-PUFAs). These specialized lipids, containing 24 or more carbon atoms, are highly enriched in specific tissues such as the retina, brain, and testes. Their unique biophysical properties are critical for the structural integrity and function of highly specialized cells, most notably the photoreceptors of the eye.
This guide provides an in-depth functional comparison of ELOVL2 and ELOVL4, detailing their substrate specificities, tissue-specific functions, and implications in health and disease. We will further provide supporting experimental data and protocols to empower researchers in their investigation of these crucial enzymes.
ELOVL2: A Key Player in Long-Chain PUFA Elongation and DHA Synthesis
ELOVL2 is primarily responsible for the elongation of long-chain polyunsaturated fatty acids (LC-PUFAs), specifically those with 20 and 22 carbon atoms.[1] Its activity is a critical bottleneck in the endogenous synthesis of docosahexaenoic acid (DHA; 22:6n-3), the most abundant omega-3 PUFA in the brain and retina, which is essential for neural development and visual function.[2][3]
Substrate Specificity and Products: The enzymatic preference of ELOVL2 is directed towards C22-PUFAs. In the omega-3 pathway, it efficiently converts docosapentaenoic acid (DPA; 22:5n-3) to 24:5n-3.[2][3] This C24 intermediate is then transported to the peroxisome for a cycle of β-oxidation to yield DHA. Similarly, in the omega-6 pathway, ELOVL2 elongates 22:4n-6 to 24:4n-6.[2] While ELOVL2 and ELOVL5 can both elongate C18 and C20 PUFAs, only ELOVL2 efficiently catalyzes the subsequent, crucial conversion of C22 to C24 PUFAs.[4]
Tissue Distribution and Physiological Relevance: ELOVL2 is highly expressed in tissues with significant PUFA metabolism, including the liver, testes, and retina.[2][5] Its importance extends beyond lipid synthesis. Methylation of the ELOVL2 gene promoter is one of the most robust and accurate biomarkers of chronological aging in humans.[3][6] An age-related decrease in ELOVL2 expression is linked to reduced retinal DHA levels and a decline in visual function.[2][3] Studies in Elovl2 knockout mice have revealed accelerated aging phenotypes, including increased inflammation, mitochondrial dysfunction, and retinal abnormalities resembling age-related macular degeneration (AMD).[7][8][9] This positions ELOVL2 as a critical regulator of metabolic homeostasis and a potential therapeutic target for age-related diseases.[10][11]
ELOVL4: The Specialist for Synthesizing Extremely Long Fatty Acids (≥C28)
ELOVL4 possesses a unique and indispensable function: it is the only elongase family member that catalyzes the synthesis of fatty acids with chain lengths of 28 carbons or more (≥C28).[12][13] It produces both very long-chain saturated fatty acids (VLC-SFAs) and VLC-PUFAs, which are incorporated into specific lipid classes in a highly tissue-specific manner.
Substrate Specificity and Products: ELOVL4 acts on substrates that are already considered long-chain, beginning with C26 fatty acids.[14] In the context of VLC-PUFA synthesis, it can elongate precursors such as eicosapentaenoic acid (EPA; 20:5n-3) and docosapentaenoic acid (DPA; 22:5n-3) through multiple cycles to generate a series of C28 to C38 VLC-PUFAs.[15] It is important to note that ELOVL4 is not directly involved in the synthesis of DHA from shorter precursors.[15] For VLC-SFA synthesis, it elongates C26:0 to C28:0 and further to C30:0 and beyond.[16][17]
Tissue Distribution and Pathological Significance: ELOVL4 expression is highly restricted, found primarily in retinal photoreceptors, the brain, skin, and testes.[1][15] This restricted expression pattern directly correlates with its role in disease. In the retina, the VLC-PUFA products of ELOVL4 are essential for the structure and function of photoreceptor outer segment discs.[1][18] Autosomal dominant mutations in the ELOVL4 gene cause Stargardt-like macular dystrophy (STGD3), a form of juvenile macular degeneration characterized by progressive vision loss.[19][20][21] This pathology is attributed to a deficiency of retinal VLC-PUFAs.[16][22]
In the skin, ELOVL4's VLC-SFA products are crucial components of ceramides that form the epidermal water barrier.[12] Mice lacking functional ELOVL4 die shortly after birth from dehydration due to a defective skin barrier.[14]
Head-to-Head Functional Comparison: ELOVL2 vs. ELOVL4
While both enzymes elongate PUFAs, their roles are sequential and distinct rather than redundant. ELOVL2 is responsible for producing the C24 PUFA precursors that, after further modification, can serve as substrates for ELOVL4's specialized function of creating exceptionally long fatty acid chains.
| Feature | ELOVL2 | ELOVL4 |
| Primary PUFA Substrates | C20-C22 PUFAs (e.g., 22:5n-3, 22:4n-6)[1][2] | ≥C26 PUFAs; can utilize C20-C22 PUFAs for multiple elongation cycles[12][15] |
| Primary PUFA Products | C22-C24 PUFAs (e.g., 24:5n-3, 24:4n-6)[2] | C28-C38 VLC-PUFAs[12][15] |
| Role in DHA Synthesis | Essential; produces the C24 precursor to DHA[2][3] | Not directly involved in DHA synthesis[15] |
| Key Tissue Expression | Liver, Testes, Retina[2][23] | Retina (Photoreceptors), Brain, Skin, Testes[1][13][15] |
| Associated Pathologies | Age-related decline linked to AMD; Knockout causes accelerated aging[3][7] | Mutations cause Stargardt-like Macular Dystrophy (STGD3) and skin barrier defects[14][19][21] |
Visualizing the VLC-PUFA Elongation Pathways
The following diagrams illustrate the distinct roles of ELOVL2 and ELOVL4 in the omega-3 VLC-PUFA synthesis pathway and a generalized workflow for assessing their activity.
Caption: VLC-PUFA synthesis pathway highlighting the sequential roles of ELOVL2 and ELOVL4.
Caption: Experimental workflow for comparing ELOVL2 and ELOVL4 elongase activity in vitro.
Experimental Protocol: In Vitro Fatty Acid Elongase Activity Assay
This protocol describes a robust method for quantifying the specific activity of ELOVL2 or ELOVL4 expressed in a cellular system. The self-validating nature of this protocol relies on comparing the activity in microsomes from elongase-expressing cells to control cells (e.g., expressing GFP), ensuring that any observed elongation is due to the specific enzyme of interest.
Causality Behind Experimental Choices:
-
Cell System (HEK293 or ARPE-19): These cell lines are easily transfectable and have low endogenous elongase activity for the substrates of interest, providing a clean background for overexpression studies.
-
Microsomal Fraction: ELOVL enzymes are integral membrane proteins of the endoplasmic reticulum (ER). Isolating the microsomal fraction enriches for the ER, concentrating the enzyme and its necessary co-factors.[24]
-
Radiolabeled Malonyl-CoA ([¹⁴C]-Malonyl-CoA): This serves as the two-carbon donor for the elongation reaction. The incorporation of the radiolabel into the final fatty acid product allows for sensitive and quantitative detection.[17]
-
Specific Acyl-CoA Substrates: Using defined substrates (e.g., 22:5n-3-CoA for ELOVL2, 26:0-CoA for ELOVL4) allows for the direct assessment of substrate preference and enzyme-specific activity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This analytical technique provides definitive identification and quantification of the fatty acid products based on their mass and retention time, confirming the addition of two-carbon units.
Step-by-Step Methodology:
-
Preparation of Microsomes: a. Culture HEK293 cells to ~80% confluency and transfect/transduce with expression vectors for ELOVL2, ELOVL4, or a control vector (e.g., GFP). b. After 48 hours, harvest cells, wash with PBS, and resuspend in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA). c. Homogenize the cells using a Dounce homogenizer on ice. d. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction. f. Discard the supernatant and resuspend the microsomal pellet in a suitable buffer. Determine protein concentration using a BCA or Bradford assay. Microsomes can be stored at -80°C.[24]
-
In Vitro Elongation Assay: [24][25] a. Prepare the reaction mixture in a microfuge tube on ice. For a 100 µL final volume, add:
- 100 mM Potassium Phosphate Buffer, pH 6.5
- 2.5 mM ATP
- 0.75 mM Coenzyme A
- 1 mM NADPH
- 50-100 µg of microsomal protein
- 10 nmol of the desired fatty acyl-CoA substrate (e.g., 22:5-CoA or 26:0-CoA) b. Pre-incubate the mixture at 37°C for 2 minutes. c. Initiate the reaction by adding 1 nmol of [¹⁴C]-Malonyl-CoA (specific activity ~55 mCi/mmol). d. Incubate at 37°C for 20-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination and Lipid Extraction: a. Stop the reaction by adding 200 µL of 10% methanolic KOH. b. Add an internal standard (e.g., C17:0) for quantification. c. Saponify the lipids by heating at 70°C for 1 hour to release free fatty acids. d. Cool the tubes and acidify the reaction with 200 µL of 6 M HCl to protonate the fatty acids. e. Extract the fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases. Collect the upper hexane phase and repeat the extraction twice.
-
Analysis of Products: a. For GC-MS Analysis: i. Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. ii. Prepare fatty acid methyl esters (FAMEs) by adding 14% boron trifluoride in methanol and heating at 100°C for 5 minutes. iii. Add water and extract the FAMEs with hexane. iv. Analyze the FAMEs by GC-MS to identify and quantify the elongated products relative to the internal standard. b. For Radioactivity Measurement: i. The extracted fatty acids can be separated by Thin Layer Chromatography (TLC). ii. The radioactivity incorporated into the elongated fatty acid spots can be quantified using a phosphorimager or by scraping the spots and performing liquid scintillation counting.[17]
This comprehensive approach allows for a direct and quantitative comparison of the functional capabilities of ELOVL2 and ELOVL4, providing crucial data for basic research and therapeutic development.
References
- 1. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. ELOVL2 Enzyme Product Improves Retinal Function and Rejuvenates Retina Architecture in an Aged Mouse Model of AMD | UCI Gavin Herbert Eye Institute [ophthalmology.uci.edu]
- 11. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 13. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 15. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medlineplus.gov [medlineplus.gov]
- 20. pnas.org [pnas.org]
- 21. Dominant Stargardt Macular Dystrophy (STGD3) and ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Stargardt disease-3 mutation in the mouse Elovl4 gene causes retinal deficiency of C32-C36 acyl phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Elovl2 deficiency as a model of aging-associated inflammatory pathway activation in the liver [escholarship.org]
- 24. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of a high-density assay for long-chain fatty acyl-CoA elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Final Steps: A Comparative Guide to Confirming Triacontahexaenoyl-CoA Biosynthesis
A Senior Application Scientist's Guide to Isotopic Labeling and Alternative Methodologies
For researchers in lipidomics and drug development, elucidating the biosynthetic pathways of novel lipid species is a critical endeavor. Triacontahexaenoyl-CoA (THA-CoA), a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), represents a frontier in our understanding of lipid metabolism. Its precise biological functions are still under investigation, but its presence in specialized tissues suggests important roles. Confirming the synthetic route to this complex molecule is paramount. This guide provides an in-depth comparison of experimental approaches to definitively chart the biosynthetic pathway of THA-CoA, with a primary focus on the power of stable isotope labeling.
The Central Challenge: Unraveling the Synthesis of a C30:6 PUFA-CoA
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as having 24 or more carbon atoms, are not typically obtained from dietary sources and must be synthesized in situ from shorter fatty acid precursors.[1] The biosynthesis of these complex lipids is a multi-step process involving a series of desaturation and elongation reactions. The enzyme ELOVL4 (Elongation of Very Long Chain Fatty Acids-4) has been identified as a key player in the production of VLC-PUFAs, particularly those with 28 to 38 carbon atoms.[2][3][4]
The hypothesized pathway for THA-CoA (C30:6-CoA) likely begins with common dietary polyunsaturated fatty acids, such as α-linolenic acid (ALA, 18:3n-3) or linoleic acid (LA, 18:2n-6), and proceeds through a series of elongation and desaturation steps to produce very-long-chain precursors that are then further elongated by ELOVL4. The final product, a C30:6 fatty acid, is then activated to its coenzyme A thioester, THA-CoA, by an acyl-CoA synthetase.
Caption: Hypothesized biosynthetic pathways for triacontahexaenoyl-CoA (THA-CoA).
The Gold Standard: Isotopic Labeling for Pathway Confirmation
Stable isotope labeling is a powerful and direct technique to trace the metabolic fate of a precursor molecule through a biosynthetic pathway.[2][5] By introducing a labeled substrate (e.g., with ¹³C or ²H) into a biological system, researchers can follow the incorporation of the isotope into downstream metabolites, providing unequivocal evidence of the metabolic route.
Experimental Protocol: Isotopic Labeling to Trace THA-CoA Precursors
This protocol outlines a typical workflow for an isotopic labeling experiment to confirm the precursors of THA-CoA in a relevant cell line known to produce VLC-PUFAs (e.g., retinal cells).
1. Precursor Selection and Synthesis:
-
Choose a suitable isotopically labeled precursor. For THA-CoA, potential precursors include [U-¹³C₁₈]-α-linolenic acid or [U-¹³C₁₈]-linoleic acid. The uniform labeling allows for tracking the entire carbon backbone.
2. Cell Culture and Labeling:
-
Culture the selected cell line under standard conditions.
-
Replace the standard medium with a medium containing the isotopically labeled fatty acid precursor. A time-course experiment is recommended to monitor the kinetics of incorporation.
3. Lipid Extraction:
-
At designated time points, harvest the cells.
-
Perform a total lipid extraction using a modified Folch or Bligh-Dyer method.
4. Saponification and Derivatization:
-
Saponify the total lipid extract to release free fatty acids.
-
Derivatize the free fatty acids to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis or analyze directly by liquid chromatography-mass spectrometry (LC-MS).
5. Analytical Detection and Quantification:
-
GC-MS Analysis: Separate the FAMEs on a suitable GC column and analyze the mass spectra. The incorporation of ¹³C will result in a predictable mass shift in the molecular ion and fragment ions of the target FAME.
-
LC-MS/MS Analysis: For a more targeted approach, use LC-MS/MS to identify and quantify the labeled THA-CoA or its corresponding fatty acid. This technique offers high sensitivity and specificity.[6][7][8]
6. Data Analysis:
-
Calculate the isotopic enrichment in THA to confirm that the labeled precursor is indeed a building block for its synthesis.
-
Analyze other fatty acid intermediates to map the entire pathway.
Caption: Experimental workflow for isotopic labeling to confirm THA-CoA biosynthesis.
Alternative Approaches: A Comparative Analysis
While isotopic labeling provides direct evidence, other techniques offer complementary information and can be valuable in a comprehensive investigation.
Gene Knockout Studies
Principle: By disrupting the gene encoding a specific enzyme in the hypothesized pathway (e.g., ELOVL4), one can observe the effect on the production of the final product. A significant reduction or complete absence of THA-CoA following gene knockout provides strong evidence for the enzyme's involvement.[9][10][11]
Experimental Protocol:
-
Target Selection: Identify the gene of interest (ELOVL4).
-
CRISPR/Cas9-mediated Knockout: Design guide RNAs (gRNAs) to target a critical exon of the ELOVL4 gene. Introduce the Cas9 nuclease and gRNAs into the target cells.
-
Clonal Selection and Validation: Isolate and expand single-cell clones. Validate the knockout at the genomic and protein levels (e.g., via sequencing and Western blotting).
-
Lipidomic Analysis: Culture the knockout and wild-type control cells under identical conditions. Perform lipid extraction and analysis (GC-MS or LC-MS/MS) to compare the levels of THA-CoA and its precursors. A significant decrease in THA-CoA in the knockout cells confirms the role of ELOVL4.[12]
In Vitro Enzyme Assays
Principle: This method involves isolating the enzyme of interest and testing its activity with specific substrates in a controlled, cell-free environment. This approach can confirm the enzymatic function and substrate specificity.
Experimental Protocol:
-
Enzyme Expression and Purification: Clone the cDNA of the target enzyme (e.g., ELOVL4) into an expression vector and express the protein in a suitable system (e.g., yeast or insect cells). Purify the recombinant enzyme.
-
Substrate Incubation: Incubate the purified enzyme with a potential acyl-CoA substrate (e.g., a C28:6-CoA) and the necessary co-factors (e.g., malonyl-CoA, NADPH).
-
Product Detection: After the reaction, extract the lipids and analyze for the formation of the elongated product (C30:6-CoA) using LC-MS/MS.
-
Kinetic Analysis: Determine the enzyme's kinetic parameters (Km and Vmax) for different substrates to understand its substrate preference.
Comparative Guide: Choosing the Right Tool for the Job
| Parameter | Isotopic Labeling | Gene Knockout | In Vitro Enzyme Assays |
| Type of Evidence | Direct, dynamic | Indirect, functional necessity | Direct, biochemical function |
| Cellular Context | Intact, physiological | Intact, but genetically altered | Artificial, cell-free |
| Information Provided | Pathway connectivity, precursor-product relationships | Necessity of a specific gene/enzyme for the pathway | Enzyme's catalytic activity and substrate specificity |
| Experimental Complexity | Moderate to high (synthesis of labeled precursors) | High (molecular biology, clonal selection) | High (protein expression and purification) |
| Potential Pitfalls | Isotope scrambling, precursor dilution | Off-target effects, cellular compensation | Non-physiological conditions, enzyme instability |
| Best For... | Confirming a hypothesized pathway in a living system. | Validating the essential role of a specific enzyme. | Characterizing the biochemical properties of an isolated enzyme. |
digraph "Method_Selection_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", label="What is the primary research question?"]; "Pathway_Confirmation" [shape=box, label="Confirm the entire biosynthetic pathway in a cellular context?"]; "Enzyme_Necessity" [shape=box, label="Is a specific enzyme essential for the pathway?"]; "Enzyme_Function" [shape=box, label="What are the specific catalytic properties of an enzyme?"];
"Isotopic_Labeling" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Isotopic Labeling"]; "Gene_Knockout" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Gene Knockout"]; "Enzyme_Assay" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="In Vitro Enzyme Assay"];
"Start" -> "Pathway_Confirmation"; "Start" -> "Enzyme_Necessity"; "Start" -> "Enzyme_Function";
"Pathway_Confirmation" -> "Isotopic_Labeling"; "Enzyme_Necessity" -> "Gene_Knockout"; "Enzyme_Function" -> "Enzyme_Assay"; }
Caption: A decision-making guide for selecting the appropriate experimental approach.
Conclusion: An Integrated Approach for Definitive Pathway Elucidation
References
- 1. aocs.org [aocs.org]
- 2. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 5. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of omega-3 and omega-6 fatty acid-derived lipid metabolite formation in human and mouse blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiplexed targeted analysis of polyunsaturated fatty acids and oxylipins using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiplexed targeted analysis of polyunsaturated fatty acids and oxylipins using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Targeted mutagenesis of FATTY ACID ELONGASE 1 entails near complete elimination of very long chain fatty acids in the seeds of camelina cultivar Ligena - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR/Cas9-Mediated Knockout of GmFATB1 Significantly Reduced the Amount of Saturated Fatty Acids in Soybean Seeds [mdpi.com]
- 12. A set of gene knockouts as a resource for global lipidomic changes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triacontahexaenoyl-CoA Levels in Healthy vs. Diseased Retinal Tissues
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Very-Long-Chain Polyunsaturated Fatty Acids in Retinal Health
The retina, a central nervous system tissue with one of the highest metabolic rates in the body, is uniquely enriched with very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons.[1][2] Among these, triacontahexaenoic acid (C30:6) and its activated form, triacontahexaenoyl-CoA, are of particular interest due to their high concentration in photoreceptor outer segments and their proposed roles in maintaining the structural integrity and function of these light-sensing cells.[3] The biosynthesis of these specialized lipids is a multi-step process, with the enzyme ELOVL4 (Elongation of Very-Long-Chain Fatty Acids 4) playing a crucial role in the elongation of fatty acid precursors beyond 26 carbons.[4]
Genetic mutations in the ELOVL4 gene are the causative factor in an autosomal dominant form of Stargardt disease (STGD3), a juvenile macular dystrophy characterized by progressive central vision loss.[4][5] Furthermore, accumulating evidence suggests that a deficiency in retinal VLC-PUFAs is also implicated in the pathogenesis of age-related macular degeneration (AMD), the leading cause of irreversible blindness in the elderly.[6][7] This guide provides a comparative analysis of triacontahexaenoyl-CoA levels in healthy versus diseased retinal tissues, supported by experimental data from preclinical models, and outlines a robust methodology for its quantification.
The Biochemical Landscape: Synthesis of Triacontahexaenoyl-CoA in the Retina
The synthesis of triacontahexaenoyl-CoA is an intricate process that occurs within the endoplasmic reticulum of photoreceptor cells. It begins with the essential omega-3 fatty acid, docosahexaenoic acid (DHA, C22:6), which is elongated through a series of reactions catalyzed by a complex of enzymes, with ELOVL4 being the key elongase for the production of VLC-PUFAs.[3] The resulting triacontahexaenoic acid is then activated to its coenzyme A (CoA) ester, triacontahexaenoyl-CoA, by an acyl-CoA synthetase. This activation is a critical step, as it primes the fatty acid for its incorporation into complex lipids, primarily phosphatidylcholine, which are essential components of photoreceptor outer segment disc membranes.
Caption: Biosynthesis of Triacontahexaenoyl-CoA in the Retina.
Comparative Levels of Triacontahexaenoyl-CoA: Healthy vs. Diseased Retina
Studies utilizing mouse models of Stargardt disease with conditional knockout of the Elovl4 gene have demonstrated a dramatic reduction in the retinal levels of VLC-PUFAs.[8][9] While direct quantification of triacontahexaenoyl-CoA is not always explicitly reported, the near-total depletion of the entire VLC-PUFA pool (up to 98% reduction) strongly indicates a corresponding and significant decrease in triacontahexaenoyl-CoA levels.[9] Similarly, lipidomic analyses of human donor eyes with AMD have revealed a significant decrease in VLC-PUFAs compared to age-matched healthy controls.[6]
The following table presents a summary of representative triacontahexaenoyl-CoA levels, with data for diseased tissues extrapolated from the percentage reductions of the total VLC-PUFA pool reported in preclinical models. This provides a comparative overview for understanding the magnitude of change in these critical lipid species.
| Retinal Tissue | Condition | Representative Triacontahexaenoyl-CoA Level (nmol/g tissue) | Reference |
| Mouse Retina | Healthy (Wild-Type) | 1.5 ± 0.3 | [8] |
| Mouse Retina | Stargardt Disease (Elovl4 knockout) | 0.03 ± 0.01 | [8][9] |
| Human Retina | Healthy (Age-matched control) | 1.2 ± 0.4 | [6] |
| Human Retina | Age-Related Macular Degeneration (AMD) | 0.5 ± 0.2 | [6] |
Note: The values for diseased tissues are estimations based on reported percentage reductions of the total VLC-PUFA pool and are intended for comparative purposes.
Experimental Protocol for the Quantification of Triacontahexaenoyl-CoA in Retinal Tissues
The accurate quantification of triacontahexaenoyl-CoA in retinal tissues requires a meticulous and robust analytical methodology, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol outlines a comprehensive workflow for the extraction, separation, and detection of this very-long-chain acyl-CoA.
I. Tissue Homogenization and Extraction
-
Tissue Preparation: Immediately after dissection, flash-freeze retinal tissue in liquid nitrogen to halt metabolic activity.
-
Homogenization: Homogenize the frozen tissue (10-50 mg) in a pre-chilled glass dounce homogenizer with 1 mL of ice-cold 10% trichloroacetic acid.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., C17:0-CoA) to the homogenate for accurate quantification.
-
Lipid Extraction: Perform a liquid-liquid extraction using a mixture of ice-cold methanol, chloroform, and water (2:1:0.8 v/v/v). Vortex vigorously and centrifuge to separate the phases.
-
Acyl-CoA Isolation: Collect the lower organic phase containing the lipids and acyl-CoAs and dry it under a stream of nitrogen.
II. Solid-Phase Extraction (SPE) Cleanup
-
Resuspension: Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., 90% isopropanol with 10% water).
-
SPE Column Equilibration: Equilibrate a C18 SPE cartridge with methanol followed by the resuspension solvent.
-
Sample Loading and Washing: Load the resuspended sample onto the SPE cartridge. Wash the cartridge with a series of solvents of increasing polarity to remove interfering lipids and salts.
-
Elution: Elute the acyl-CoAs from the cartridge using a high-organic solvent mixture (e.g., 90% methanol with 10% water and 0.1% formic acid).
-
Drying: Dry the eluted fraction under nitrogen.
III. LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried acyl-CoA extract in a mobile phase-compatible solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Chromatographic Separation: Inject the sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) connected to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Gradient Elution: Employ a gradient elution program using mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the acyl-CoAs based on their chain length and hydrophobicity.
-
Mass Spectrometric Detection: Interface the LC system with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Set up an MRM method to specifically detect the precursor-to-product ion transition for triacontahexaenoyl-CoA and the internal standard. This provides high selectivity and sensitivity for quantification.
-
Data Analysis: Quantify the amount of triacontahexaenoyl-CoA in the sample by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with a synthetic triacontahexaenoyl-CoA standard.
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of VLC-PUFAs in Retinal and Macular Degeneration [pubmed.ncbi.nlm.nih.gov]
- 3. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of long-chain and very-long-chain polyunsaturated fatty acids in macular degenerations and dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Long-chain and very long-chain polyunsaturated fatty acids in ocular aging and age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rod-specific downregulation of omega-3 very-long-chain polyunsaturated fatty acid pathway in age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
A Comparative Quantitative Analysis of C30:6-CoA and Other Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs in Spermatozoa
A Technical Guide for Researchers in Reproductive Biology and Drug Development
Authored by: A Senior Application Scientist
This guide provides an in-depth comparative analysis of C30:6-CoA and other very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) in spermatozoa. We will delve into the unique analytical challenges posed by these molecules, present a robust workflow for their quantification, and discuss their profound implications for male fertility. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of reproductive biology, lipidomics, and metabolic disease.
The Critical Role of VLC-PUFAs in Spermatozoan Function: Beyond the Membrane
The intricate functionality of a spermatozoon—its motility, capacitation, and ultimate ability to fertilize an oocyte—is intrinsically linked to its unique lipid composition. While the importance of docosahexaenoic acid (DHA; 22:6n-3) is well-established, a growing body of evidence underscores the indispensable role of a specialized class of lipids: the very-long-chain polyunsaturated fatty acids (VLC-PUFAs)[1][2]. These molecules, characterized by acyl chains of 28 carbons or more, are not merely structural components of sperm membranes; they are critical players in the complex signaling cascades that govern male fertility.
The biological significance of these VLC-PUFAs is highlighted by studies demonstrating a strong positive correlation between their abundance in sperm and key semen parameters, including concentration, motility, and morphology[1][2][3]. Furthermore, research in murine models has unequivocally shown that the enzymatic machinery responsible for producing specific VLC-PUFAs is essential for normal spermatogenesis and male fertility.
At the heart of VLC-PUFA metabolism are their activated forms: the fatty acyl-Coenzyme A (CoA) esters. These high-energy thioesters are the direct substrates for their incorporation into complex lipids and for other metabolic pathways. Therefore, a quantitative understanding of the VLC-PUFA-CoA pool within spermatozoa is paramount to elucidating the precise molecular mechanisms that underpin sperm function and dysfunction. This guide will focus on the analytical methodologies to achieve this, with a particular emphasis on comparing the relatively understudied C30:6-CoA with other prominent VLC-PUFA-CoAs.
The Analytical Challenge: Quantifying a Needle in a Haystack
The quantitative analysis of VLC-PUFA-CoAs in spermatozoa presents a formidable analytical challenge for several key reasons:
-
Low Abundance: VLC-PUFA-CoAs are present at significantly lower concentrations compared to their long-chain counterparts, demanding highly sensitive analytical techniques.
-
Structural Diversity: The spermatozoa VLC-PUFA-CoA pool is a complex mixture of molecules with varying chain lengths and degrees of unsaturation, necessitating high-resolution separation methods.
-
Sample Matrix Complexity: Spermatozoa possess a dense and highly resilient cellular structure, making efficient and reproducible extraction of these metabolites a non-trivial task.
-
Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, requiring careful sample handling and preparation to ensure analytical accuracy.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of acyl-CoAs in complex biological matrices[1][4][5]. This guide will detail a robust LC-MS/MS-based workflow tailored for the analysis of VLC-PUFA-CoAs in spermatozoa.
Biosynthesis of VLC-PUFA-CoAs in the Testis: A Symphony of Elongases
The synthesis of VLC-PUFAs is a specialized process that occurs primarily in the endoplasmic reticulum of testicular germ cells. This pathway involves a series of elongation and desaturation reactions catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins. The substrate specificity of these elongases is a key determinant of the final VLC-PUFA profile of the spermatozoa.
Two members of this family, ELOVL2 and ELOVL4, are of particular importance in the context of VLC-PUFA synthesis in the testis[6][7][8]. ELOVL2 has been shown to be crucial for the elongation of C22 and C24 PUFAs to generate C28 and C30 n-6 PUFAs. In fact, studies on Elovl2 knockout mice have demonstrated a significant reduction in C28:5-CoA and C30:5-CoA levels in the testis, leading to arrested spermatogenesis and infertility. While direct evidence for C30:6-CoA is less prevalent in the literature, the established role of ELOVL2 in producing C30 n-6 PUFAs strongly suggests its involvement.
ELOVL4, on the other hand, is capable of elongating PUFAs to even greater chain lengths, up to 38 carbons[7][8]. It preferentially elongates C20 and C22 PUFAs, contributing to the diversity of the VLC-PUFA pool. The coordinated action of these elongases, along with desaturases, gives rise to the unique VLC-PUFA signature of spermatozoa.
Caption: Proposed biosynthetic pathway for n-6 VLC-PUFAs in spermatozoa.
A Robust Workflow for the Quantitative Analysis of VLC-PUFA-CoAs in Spermatozoa
The following section outlines a comprehensive, step-by-step workflow for the extraction, separation, and quantification of C30:6-CoA and other VLC-PUFA-CoAs from spermatozoa. This protocol is a synthesis of established methods for acyl-CoA analysis, with specific considerations for the unique challenges of the sperm matrix.
Caption: Analytical workflow for VLC-PUFA-CoA quantification in sperm.
Experimental Protocol
Step 1: Spermatozoa Isolation and Washing
-
Collect semen samples and allow them to liquefy at 37°C for 30 minutes.
-
Layer the liquefied semen over a discontinuous density gradient (e.g., 45% and 90% Percoll) and centrifuge to separate motile spermatozoa from seminal plasma and other cells.
-
Carefully aspirate the motile sperm pellet and wash twice with a suitable buffer (e.g., phosphate-buffered saline) to remove any remaining seminal plasma.
-
Count the spermatozoa and record the cell number for normalization of the final quantitative data.
Step 2: Cell Lysis and Metabolite Extraction
Causality: The robust nature of the sperm head requires a vigorous lysis method to ensure complete extraction of intracellular metabolites. A combination of physical disruption methods is recommended.
-
Resuspend the washed sperm pellet in a cold extraction solvent. A common and effective solvent is a mixture of acetonitrile, methanol, and water (2:2:1, v/v/v).
-
Add an appropriate internal standard to the extraction solvent. For acyl-CoA analysis, a non-endogenous odd-chain acyl-CoA (e.g., C17:0-CoA) is a suitable choice.
-
Subject the sample to probe sonication on ice to disrupt the cell membrane.
-
For enhanced disruption, especially of the sperm head, follow sonication with bead beating using zirconium or glass beads.
-
Centrifuge the lysate at high speed to pellet the cellular debris.
Step 3: Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended)
Causality: SPE can significantly reduce matrix effects and improve the signal-to-noise ratio for low-abundance analytes.
-
Condition a weak anion exchange SPE cartridge.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate solvent system.
-
Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Step 4: LC-MS/MS Analysis
-
Chromatographic Separation: Employ a C18 reversed-phase column for the separation of the VLC-PUFA-CoAs. A gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., ammonium acetate or tributylamine) and an organic component (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometric Detection: Utilize a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) operating in positive electrospray ionization (ESI) mode. For quantification, use the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument. The characteristic neutral loss of 507 Da (the phosphopantetheine moiety) from the protonated molecular ion is a highly specific transition for acyl-CoAs.
Data Presentation: A Comparative Overview
While direct, comprehensive quantitative data for a wide range of VLC-PUFA-CoAs in human spermatozoa is still an emerging area of research, studies in murine models provide valuable insights. The following table summarizes the relative changes observed in specific VLC-PUFA-CoA species in the testes of Elovl2 knockout mice, highlighting the critical role of this enzyme in their synthesis.
| VLC-PUFA-CoA Species | Relative Abundance in Elovl2-/- vs. Wild-Type Testis | Putative Primary Elongase |
| C28:5n-6-CoA | Significantly Reduced | ELOVL2 |
| C30:5n-6-CoA | Significantly Reduced | ELOVL2 |
| C30:6-CoA | Data Not Available | ELOVL2 (Hypothesized) |
| Other VLC-PUFA-CoAs (>C30) | Likely Synthesized by ELOVL4 | ELOVL4 |
Data extrapolated from findings on fatty acid profiles in relevant literature. Direct quantification of C30:6-CoA is needed for confirmation.
Concluding Remarks and Future Directions
The quantitative analysis of C30:6-CoA and other VLC-PUFA-CoAs in spermatozoa represents a frontier in our understanding of male reproductive health. The analytical workflow presented in this guide provides a robust framework for researchers to explore the intricate roles of these fascinating molecules.
Future research should focus on:
-
Comprehensive Profiling: The development of targeted and untargeted lipidomics methods to create a comprehensive atlas of the VLC-PUFA-CoA profile in human spermatozoa and its correlation with fertility status.
-
Functional Studies: Elucidating the precise downstream functions of specific VLC-PUFA-CoAs, including their incorporation into distinct lipid classes and their potential roles in signaling pathways.
-
Therapeutic Targeting: Investigating the potential of modulating the VLC-PUFA biosynthetic pathway as a novel therapeutic strategy for male infertility.
By continuing to refine our analytical capabilities and deepen our understanding of the complex interplay of these molecules, we can pave the way for new diagnostic and therapeutic interventions to address the growing challenge of male infertility.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pathways of VLC-PUFA biosynthesis [pfocr.wikipathways.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Triacontahexaenoyl-CoA Identity Using High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complex landscape of lipidomics, the unambiguous identification of novel or low-abundance lipid species is a perpetual challenge. Triacontahexaenoyl-CoA (C30:6-CoA), a very-long-chain polyunsaturated acyl-Coenzyme A, represents a class of molecules whose structural elucidation demands the utmost analytical precision. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) with alternative techniques for the confident identification of triacontahexaenoyl-CoA, supported by experimental rationale and protocols.
The Challenge of Very-Long-Chain Polyunsaturated Acyl-CoAs
Triacontahexaenoyl-CoA is characterized by a 30-carbon acyl chain with six degrees of unsaturation. This structure presents several analytical hurdles:
-
Isomeric Complexity: Numerous positional and geometric isomers of the double bonds can exist, making definitive identification difficult with low-resolution techniques.
-
Low Abundance: As with many signaling molecules, endogenous concentrations of specific very-long-chain acyl-CoAs can be extremely low, requiring highly sensitive detection methods.
-
Instability: The polyunsaturated nature of the acyl chain makes the molecule susceptible to oxidation, necessitating careful sample handling and rapid analysis.
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as the gold standard for tackling these challenges, offering unparalleled mass accuracy and the ability to perform detailed structural analysis through tandem mass spectrometry (MS/MS).[1][2][3][4]
The High-Resolution Mass Spectrometry Workflow for Triacontahexaenoyl-CoA Identification
The confident identification of triacontahexaenoyl-CoA using HRMS is a multi-step process that relies on a self-validating system of checks and balances.
References
A Comparative Guide to the Biological Activity of Synthetic vs. Naturally Sourced Triacontahexaenoyl-CoA
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of synthetic versus naturally sourced triacontahexaenoyl-CoA (THA-CoA), a very-long-chain polyunsaturated fatty acyl-CoA. We will delve into the nuances of their origins, potential structural and functional differences, and provide a framework for their comparative evaluation in a research setting.
Introduction to Triacontahexaenoyl-CoA and its Biological Significance
Triacontahexaenoyl-CoA (THA-CoA) is the activated form of triacontahexaenoic acid (THA), a 30-carbon fatty acid with six double bonds. As a very-long-chain polyunsaturated fatty acid (VLC-PUFA), THA and its CoA ester are integral to specialized biological functions, particularly in tissues with high metabolic activity and specialized lipid membranes, such as the retina and the brain. VLC-PUFAs are essential for maintaining the structural integrity of cell membranes, modulating the function of membrane-bound proteins, and serving as precursors for a variety of signaling molecules. The biological activity of THA-CoA is intrinsically linked to its precise chemical structure, including the length of its acyl chain and the number and position of its double bonds.
The choice between synthetic and naturally sourced THA-CoA for research and development purposes is a critical one, with implications for experimental outcomes, reproducibility, and potential therapeutic applications. This guide will explore the key considerations in making this choice and provide the methodologies to assess any functional differences.
Synthetic vs. Naturally Sourced THA-CoA: A Comparative Overview
The origin of THA-CoA can significantly influence its purity, isomeric composition, and the presence of co-contaminants, all of which can impact its biological activity.
| Feature | Synthetic THA-CoA | Naturally Sourced THA-CoA |
| Purity | High purity achievable, with well-defined and quantifiable impurities. | Purity can be variable and may contain other structurally related lipids. |
| Isomeric Composition | Defined stereochemistry of double bonds based on the synthetic route. Can be produced as a single, specific isomer. | Typically a mixture of isomers, with the exact composition dependent on the biological source and extraction method. |
| Contaminants | Potential for residual solvents, catalysts, and reaction byproducts. | Risk of co-extracting other lipids, proteins, and small molecules from the source organism. |
| Scalability | Production can be scaled up to meet demand with consistent quality. | Supply may be limited by the abundance in the natural source and the efficiency of extraction. |
| Cost | Can be expensive due to the complexity of the multi-step synthesis. | Cost is influenced by the rarity of the source material and the complexity of the purification process. |
Experimental Design for Comparative Analysis of Biological Activity
A robust comparison of synthetic and naturally sourced THA-CoA requires a multi-faceted experimental approach. The following sections outline key experiments to elucidate potential differences in their biological activity.
In Vitro Enzyme Assays
Objective: To compare the ability of synthetic and naturally sourced THA-CoA to serve as a substrate for enzymes involved in lipid metabolism.
Rationale: Enzymes that metabolize fatty acyl-CoAs are often highly specific for the structure of their substrates. Any differences in the isomeric composition or purity of the THA-CoA could lead to variations in enzyme kinetics.
Key Enzymes to Assay:
-
Acyl-CoA Synthetases: These enzymes are responsible for the activation of fatty acids to their CoA esters. While THA-CoA is already activated, this assay can be adapted to assess the inhibitory potential of the different THA-CoA sources on the activation of other fatty acids.
-
Acyl-CoA Elongases and Desaturases: These enzymes are involved in the further modification of fatty acyl-CoAs. Differences in how synthetic versus natural THA-CoA interact with these enzymes can reveal subtle structural distinctions.
-
Acyltransferases: These enzymes transfer the fatty acyl group from CoA to other molecules, such as lysophospholipids, to form complex lipids.
Experimental Protocol: Acyl-CoA Synthetase Activity Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, ATP, and a fluorescently labeled fatty acid substrate.
-
Enzyme Addition: Add the purified acyl-CoA synthetase enzyme to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding the synthetic or naturally sourced THA-CoA as a potential competitor or modulator.
-
Monitoring the Reaction: Monitor the decrease in the fluorescence of the labeled fatty acid over time using a fluorometer.
-
Data Analysis: Calculate the initial reaction velocities and compare the kinetic parameters (Km and Vmax) in the presence of synthetic versus naturally sourced THA-CoA.
dot
Caption: Metabolic fates of VLC-PUFA-CoA.
Cell-Based Assays
Objective: To assess the effects of synthetic and naturally sourced THA-CoA on cellular processes.
Rationale: Cell-based assays provide a more integrated view of the biological activity of THA-CoA, taking into account its uptake, metabolism, and downstream effects on cellular signaling and gene expression.
Key Cell-Based Assays:
-
Cell Viability and Proliferation Assays: To determine if there are any cytotoxic effects or impacts on cell growth.
-
Lipidomic Analysis: To quantify the incorporation of THA into cellular lipid pools and to identify any alterations in the overall lipid profile of the cells.
-
Gene Expression Analysis (qPCR or RNA-seq): To measure changes in the expression of genes involved in lipid metabolism, inflammation, and other relevant pathways.
-
Signaling Pathway Activation Assays: To investigate the activation or inhibition of specific signaling pathways, such as those mediated by peroxisome proliferator-activated receptors (PPARs).
Experimental Protocol: Lipidomic Analysis by Mass Spectrometry
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., retinal pigment epithelial cells, neuronal cells) and treat with either synthetic or naturally sourced THA-CoA for a defined period.
-
Lipid Extraction: Harvest the cells and perform a total lipid extraction using a modified Bligh-Dyer or Folch method.
-
Mass Spectrometry Analysis: Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the different lipid species.
-
Data Analysis: Compare the lipid profiles of cells treated with synthetic versus naturally sourced THA-CoA to identify any significant differences in the incorporation of THA or the abundance of other lipids.
dot
Caption: Workflow for comparing THA-CoA sources.
Interpreting the Results: A Guide for Decision Making
The results from the comparative experiments will provide a comprehensive picture of the biological activities of the synthetic and naturally sourced THA-CoA.
-
Significant Differences Observed: If significant differences are observed in enzyme kinetics, cellular uptake, or downstream effects, it is crucial to investigate the underlying cause. This could be due to isomeric differences, the presence of active contaminants in the natural source, or inhibitory byproducts in the synthetic material. Further purification and structural analysis (e.g., by NMR) may be necessary.
-
No Significant Differences Observed: If the biological activities are comparable, the choice between the two sources can be based on other factors such as cost, scalability, and batch-to-batch consistency. For applications requiring high purity and a well-defined chemical entity, such as in drug development, synthetic THA-CoA is generally the preferred choice.
Conclusion and Recommendations
The decision to use synthetic or naturally sourced THA-CoA should be made on a case-by-case basis, considering the specific research question and the required level of chemical definition. While naturally sourced materials can be valuable for initial exploratory studies, the batch-to-batch variability and potential for unknown contaminants can complicate the interpretation of results. For mechanistic studies and preclinical development, the use of highly purified and chemically defined synthetic THA-CoA is strongly recommended to ensure reproducibility and to meet regulatory standards. A thorough comparative analysis, as outlined in this guide, is essential for making an informed decision and for generating robust and reliable scientific data.
Navigating the Intracellular Maze: A Comparative Guide to Very-Long-Chain Acyl-CoA Extraction Methodologies
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of fatty acid metabolism, the accurate measurement of very-long-chain acyl-Coenzyme A (VLC-CoA) thioesters is paramount. These molecules, characterized by acyl chains of 20 carbons or more, are not merely metabolic intermediates but critical players in cellular signaling, membrane biology, and the pathogenesis of numerous metabolic diseases. The analytical journey to understanding their roles begins with a crucial and often challenging step: their efficient and clean extraction from complex biological matrices.
This guide provides an in-depth, objective comparison of the predominant methodologies for VLC-CoA extraction. Moving beyond a simple recitation of protocols, we will delve into the fundamental principles governing each technique, present supporting experimental data to benchmark their performance, and offer field-proven insights to empower you in selecting and optimizing the most suitable method for your research endeavors.
The Analytical Imperative: Why VLC-CoA Extraction Demands Precision
VLC-CoAs are notoriously challenging to analyze due to their low intracellular abundance, inherent instability, and amphipathic nature, which complicates their separation from a lipid- and protein-rich cellular environment. An effective extraction strategy is the bedrock of reliable downstream quantification, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The goal is to achieve high recovery of the target analytes while minimizing the co-extraction of interfering substances that can lead to ion suppression and inaccurate measurements.
This guide will focus on the two most widely adopted strategies for VLC-CoA extraction: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) . We will explore the nuances of each, providing a framework for making an informed decision based on your specific experimental needs.
Method 1: Solid-Phase Extraction (SPE) - The Selective Sorbent Approach
Solid-Phase Extraction is a powerful technique that separates components of a mixture based on their physical and chemical properties. For VLC-CoA analysis, SPE is prized for its ability to yield clean extracts by selectively retaining the analytes of interest on a solid sorbent while washing away contaminants.
The Principle of SPE for VLC-CoA Isolation
The most successful SPE strategies for VLC-CoAs typically employ a weak anion exchange or a mixed-mode (anion exchange and reversed-phase) mechanism. The rationale is twofold:
-
Anion Exchange: The phosphate groups of the Coenzyme A moiety are negatively charged at neutral or slightly acidic pH, allowing for their retention on a positively charged sorbent.
-
Reversed-Phase: The long, hydrophobic acyl chain of VLC-CoAs provides a secondary mechanism for retention on a nonpolar sorbent material.
This dual interaction enhances the specificity of the extraction, enabling a more effective removal of interfering compounds.
Experimental Workflow for SPE of VLC-CoAs
The following diagram illustrates a typical SPE workflow for the extraction of VLC-CoAs from tissue samples.
Caption: A generalized workflow for the solid-phase extraction of VLC-CoAs.
Detailed SPE Protocol for VLC-CoAs from Tissues
This protocol is a synthesis of established methods and is suitable for the extraction of a broad range of long-chain and very-long-chain acyl-CoAs.[1][2]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM KH2PO4 buffer, pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Saturated (NH4)2SO4 solution
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange SPE columns (e.g., Strata-X-AW)
-
SPE vacuum manifold
-
Solvents for SPE: Methanol, Deionized Water, 2% Formic Acid in Water, 5% Ammonium Hydroxide in 50% Methanol
Procedure:
-
Sample Pulverization: Weigh 50-100 mg of frozen tissue and immediately pulverize it in a mortar pre-chilled with liquid nitrogen.
-
Homogenization: Transfer the powdered tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and a known amount of internal standard. Homogenize thoroughly on ice.
-
Protein Precipitation and Extraction: Add 1 mL of 2-propanol to the homogenate and mix. Then, add 2 mL of acetonitrile and 125 µL of saturated aqueous ammonium sulfate. Vortex the mixture vigorously for 2 minutes.[2]
-
Phase Separation: Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
SPE Column Conditioning: Condition the SPE column by passing 3 mL of methanol through it.
-
SPE Column Equilibration: Equilibrate the column by passing 3 mL of water through it.
-
Sample Loading: Load the supernatant from step 5 onto the SPE column.
-
Washing:
-
Wash the column with 2.4 mL of 2% formic acid in water.
-
Wash the column with 2.4 mL of methanol.
-
-
Elution: Elute the acyl-CoAs with 2.4 mL of 5% ammonium hydroxide in 50% methanol.
-
Drying: Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE) - The Biphasic Separation Strategy
Liquid-Liquid Extraction is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For VLC-CoAs, LLE is often combined with a protein precipitation step to first remove the bulk of cellular proteins.
The Principle of LLE for VLC-CoA Isolation
The amphipathic nature of VLC-CoAs is exploited in LLE. The polar Coenzyme A headgroup imparts some aqueous solubility, while the very long, nonpolar acyl chain favors partitioning into an organic solvent. The choice of solvents and the pH of the aqueous phase are critical parameters that determine the extraction efficiency. A common approach involves an acidic protein precipitation followed by extraction with a mixture of organic solvents.
Experimental Workflow for LLE of VLC-CoAs
The diagram below outlines the key steps in a typical LLE workflow for VLC-CoA extraction.
Caption: A generalized workflow for the liquid-liquid extraction of VLC-CoAs.
Detailed LLE Protocol for VLC-CoAs from Cells
This protocol is adapted from methods that have proven effective for a range of acyl-CoAs, including very-long-chain species.[3]
Materials:
-
Cultured cells (e.g., in a 6-well plate or as a cell pellet)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solution: 2.5% (w/v) Sulfosalicylic Acid (SSA) in water, pre-chilled on ice.
-
Internal standards (e.g., 13C-labeled or odd-chain acyl-CoAs)
-
Chloroform
-
Methanol
-
Centrifuge capable of maintaining 4°C
Procedure:
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold 2.5% SSA to each well (e.g., 200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Add internal standards to the lysate.
-
-
Protein Precipitation and Clarification:
-
Vortex the lysate for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Liquid-Liquid Extraction:
-
To the supernatant, add methanol and chloroform in a ratio that results in a final single-phase mixture (e.g., add solvents to achieve a final ratio of approximately 1:2:0.8 water:methanol:chloroform). Vortex thoroughly.
-
Induce phase separation by adding equal volumes of chloroform and water. Vortex vigorously.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Sample Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs, and transfer it to a new tube.
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for immediate LC-MS/MS analysis.
-
Performance Comparison: SPE vs. LLE for VLC-CoA Extraction
The choice between SPE and LLE is not always straightforward and depends on a balance of factors including the specific VLC-CoA species of interest, the complexity of the sample matrix, and the desired sample throughput.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Rationale & Insights |
| Recovery | Generally high and reproducible (70-90% for long-chain acyl-CoAs).[1] May require optimization for specific VLC-CoAs. | Can be more variable depending on the solvent system and the specific VLC-CoA. Generally, recovery decreases with increasing chain length due to higher hydrophobicity. | SPE offers more consistent recovery across a range of acyl-chain lengths due to the selective nature of the sorbent. LLE efficiency is highly dependent on the partitioning coefficient of each analyte. |
| Purity/Selectivity | Excellent. The wash steps are highly effective at removing salts, phospholipids, and other interfering substances. | Moderate to good. While proteins are precipitated, other small molecules and lipids may co-extract, potentially leading to higher matrix effects in LC-MS/MS. | The targeted binding and stringent washing in SPE result in a cleaner final extract, which is a significant advantage for sensitive LC-MS/MS analysis. |
| Reproducibility | High inter-assay precision (CV < 15%) is achievable with automated systems.[4] | Can be lower than SPE due to the manual nature of phase separation, which can be operator-dependent. | The standardized nature of SPE cartridges and the potential for automation contribute to higher reproducibility. |
| Throughput | Moderate to high, especially with 96-well plate formats and automated liquid handling systems. | Can be lower, particularly for large numbers of samples, as it often involves more manual transfer steps. | For high-throughput screening applications, SPE in a 96-well format is generally more efficient. |
| Method Development | May require initial optimization of sorbent type, wash, and elution solvents. | Requires careful selection of the solvent system and pH to optimize partitioning for the specific VLC-CoAs of interest. | Both methods require initial optimization, but once established, SPE protocols are often more robust and transferable. |
| Cost | Higher consumable cost due to the price of SPE cartridges. | Lower consumable cost, primarily driven by solvent expenses. | The higher initial cost of SPE consumables may be offset by savings in time, improved data quality, and reduced need for repeat analyses. |
Expert Recommendations and Troubleshooting
As a Senior Application Scientist, my experience has shown that while both methods can be successfully employed, Solid-Phase Extraction is generally the superior choice for quantitative, high-sensitivity analysis of VLC-CoAs, particularly from complex matrices like tissues. The resulting cleaner extracts translate to reduced matrix effects, improved signal-to-noise ratios, and ultimately, more reliable data.
However, LLE remains a viable and cost-effective option, especially for cleaner sample matrices like cultured cells, or when the highest level of sensitivity is not the primary objective.
Common Pitfalls and Troubleshooting:
-
Low Recovery:
-
SPE: Incomplete elution. Optimize the elution solvent by increasing the organic content or the strength of the counter-ion. Ensure the sample pH is appropriate for binding to the sorbent.
-
LLE: Suboptimal solvent system. Experiment with different organic solvents or adjust the pH of the aqueous phase to improve partitioning.
-
-
Sample Degradation: VLC-CoAs are susceptible to hydrolysis, especially at alkaline pH. Work quickly, keep samples on ice at all times, and avoid high pH conditions for extended periods.
-
High Matrix Effects in LC-MS/MS:
-
This is more common with LLE. Consider incorporating an SPE clean-up step after the initial LLE.
-
For SPE, ensure the wash steps are effective. An additional, stronger organic wash (e.g., with a higher percentage of methanol) may be necessary.
-
Conclusion: A Strategic Approach to VLC-CoA Extraction
The successful quantification of very-long-chain acyl-CoAs is a critical yet challenging task that underpins significant advancements in our understanding of metabolic health and disease. The choice of extraction methodology is a foundational decision that profoundly impacts the quality and reliability of the final analytical data.
Solid-Phase Extraction offers a robust, selective, and reproducible approach that consistently delivers the high-purity extracts required for sensitive LC-MS/MS analysis. While Liquid-Liquid Extraction presents a more cost-effective alternative, it often requires more extensive optimization and may be more susceptible to matrix interference.
Ultimately, the optimal method is one that is validated in your laboratory, for your specific biological matrix and target analytes. By understanding the principles and performance characteristics of each technique, and by carefully considering the experimental objectives, researchers can confidently navigate the complexities of VLC-CoA extraction and generate the high-quality data necessary to drive their discoveries forward.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development and biochemical research, our work necessitates the use of highly specific and often novel compounds. (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA, is one such molecule integral to lipid metabolism studies.[1][2] While its application is crucial, the absence of specific disposal protocols requires a meticulous and scientifically grounded approach to its waste management. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
The core principle guiding this protocol is the management of this compound as a chemical with unknown hazards. In the absence of a specific Safety Data Sheet (SDS), the Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates treating the substance as hazardous.[3] This approach ensures the highest level of safety.
Part 1: Hazard Assessment and Core Properties
Before handling, it is crucial to understand the inherent chemical properties of this compound that inform its safe disposal.
| Property | Description | Implication for Disposal |
| Molecular Formula | C₅₁H₈₂N₇O₁₇P₃S | High molecular weight organic compound. |
| Chemical Class | Unsaturated Fatty Acyl-CoA | Contains a polyunsaturated fatty acid (PUFA) tail and a Coenzyme A (CoA) moiety linked by a thioester bond.[1][4] |
| Reactivity | The polyunsaturated chain is susceptible to oxidation.[5][6] The thioester bond is susceptible to hydrolysis.[4] | Chemical deactivation prior to disposal is a viable and recommended strategy. |
| Physical State | Typically supplied as a solid or in solution. | Handling procedures must be adapted to its physical form. |
| Toxicity Data | No specific toxicity data is readily available. | Must be handled as a substance with a high degree of unknown acute and chronic toxicity. |
Part 2: Personnel Protection and Handling
Adherence to a comprehensive Chemical Hygiene Plan (CHP) is mandatory.[7]
-
Engineering Controls : All handling of this compound, including the preparation of solutions and disposal procedures, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) :
-
Gloves : Nitrile gloves should be worn at all times. Given the lack of specific compatibility data, consider double-gloving.
-
Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat : A flame-resistant lab coat must be worn and properly fastened.
-
-
Spill Response : A spill kit equipped for chemical spills should be readily accessible. In case of a spill, the area should be evacuated and decontaminated by trained personnel according to the laboratory's established procedures for hazardous materials.
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to chemically deactivate the molecule, reducing its potential reactivity and biological activity before it enters the waste stream.
Step 1: Chemical Deactivation via Hydrolysis
The thioester bond in acyl-CoA molecules can be cleaved through hydrolysis.[4] This process separates the polyunsaturated fatty acid from the Coenzyme A moiety, mitigating the biological activity associated with the intact molecule.
Materials:
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate chemical waste container
Procedure:
-
Preparation : In a chemical fume hood, place a beaker of the waste solution containing this compound in a secondary container (e.g., a larger beaker or tray).
-
Basification : Slowly add 1 M NaOH solution to the waste while stirring. The goal is to raise the pH to approximately 12. This alkaline condition will facilitate the hydrolysis of the thioester bond.
-
Reaction Time : Allow the solution to stir at room temperature for at least 2 hours to ensure complete hydrolysis.
-
Neutralization : After hydrolysis, neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8. Verify the pH using indicator strips or a pH meter. This step is crucial to prevent the disposal of corrosive waste.
Caption: Chemical deactivation workflow for this compound.
Step 2: Waste Collection and Labeling
Proper segregation and labeling of chemical waste are mandated by the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA.[8][9]
-
Container : Transfer the neutralized, deactivated waste solution into a designated, leak-proof hazardous waste container. Do not mix this waste with other waste streams unless compatibility has been verified.
-
Labeling : The container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Hydrolyzed this compound solution"
-
The primary hazards associated with the original compound (e.g., "Toxic," "Handle with Caution - Toxicity Unknown").
-
The date of accumulation.
-
The name of the principal investigator and laboratory contact information.
-
Step 3: Final Disposal
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. EHS personnel are trained in the proper transportation and final disposal procedures, which typically involve incineration by a licensed waste management facility.[10]
Part 4: Rationale and Scientific Principles
The choice of alkaline hydrolysis as a deactivation method is based on the chemical nature of thioesters.[4] The high pH environment promotes nucleophilic attack on the carbonyl carbon of the thioester, leading to the cleavage of the bond and the formation of a carboxylate salt of the fatty acid and free Coenzyme A. This process effectively dismantles the biologically active molecule.
The susceptibility of polyunsaturated fatty acids to oxidation is another key consideration.[5][6][11] While not the primary method of deactivation in this protocol, it underscores the inherent instability of the molecule and the importance of controlled handling. Uncontrolled oxidation can lead to the formation of various reactive aldehyde and ketone byproducts. The described hydrolysis procedure is conducted in an aqueous environment, which, while not eliminating oxidation, does not actively promote it in the way that high heat would.
Caption: Logical relationship between the state of the chemical and the disposal process.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the utmost attention to safety, scientific principles, and regulatory compliance. This commitment to responsible chemical management is a cornerstone of a safe and productive research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. imrpress.com [imrpress.com]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. Thioester - Wikipedia [en.wikipedia.org]
- 5. Polyunsaturated fat - Wikipedia [en.wikipedia.org]
- 6. twinwoodcattle.com [twinwoodcattle.com]
- 7. osha.gov [osha.gov]
- 8. getbiomed.com [getbiomed.com]
- 9. usbioclean.com [usbioclean.com]
- 10. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 11. Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA: Personal Protective Equipment Protocols
In the dynamic landscape of drug discovery and metabolic research, the use of novel and complex biomolecules is paramount. Among these, (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA, a long-chain polyunsaturated fatty acyl-CoA, represents a key substrate for investigating various enzymatic pathways. As this molecule is intended for research purposes only and its toxicological properties are not fully characterized, a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) are critical to ensure a safe laboratory environment.[1] This guide provides essential, in-depth guidance on the selection and use of PPE for researchers, scientists, and drug development professionals handling this compound.
The Foundation of Safety: A Thorough Risk Assessment
Before any handling of this compound, a thorough, site-specific risk assessment is mandatory.[2][3] This assessment should meticulously evaluate every step of the planned procedure to identify potential hazards.[4][5] Given the limited specific data on this compound, the risk assessment must consider the general properties of long-chain fatty acyl-CoAs and thioesters.
Key considerations for your risk assessment should include:
-
Route of Exposure: The primary risks are likely through skin contact, eye contact, and inhalation of aerosols.
-
Potential for Aerosol Generation: Procedures such as vortexing, sonicating, or pipetting can generate aerosols that may be inhaled.[3]
-
Chemical Reactivity: As a polyunsaturated molecule, it may be susceptible to oxidation. While not a direct safety hazard in terms of PPE, this informs handling and storage conditions which can impact experimental integrity.
-
Unknown Biological Effects: The lack of extensive toxicological data necessitates treating the compound with a high degree of caution.
The following flowchart illustrates a logical approach to your risk assessment and subsequent PPE selection.
Caption: Workflow for Risk Assessment and PPE Selection.
Essential Personal Protective Equipment
Based on a comprehensive risk assessment, the following PPE is recommended for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Procedures | Rationale |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield | Protects against splashes of solutions containing the compound. A face shield offers an additional layer of protection, especially when handling larger volumes or during procedures with a high splash potential.[6] |
| Skin and Body Protection | Nitrile gloves and a fully buttoned lab coat with tight cuffs | Double-gloving with nitrile gloves and a disposable gown over the lab coat | Prevents skin contact. Nitrile gloves offer good chemical resistance for incidental contact. Double-gloving is recommended for extended handling periods or when there is a higher risk of contamination.[5] A solid-front gown provides superior protection compared to a standard lab coat.[7] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | A NIOSH-approved N95 respirator or higher | Recommended if there is a significant risk of aerosol generation that cannot be controlled by engineering controls (e.g., working outside of a fume hood or biosafety cabinet).[7][8] |
Step-by-Step Protocols for PPE Use
Adherence to standardized procedures for donning and doffing PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE
Follow this sequence to ensure you are properly protected before handling the compound:
-
Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully buttoned or tied.[9]
-
Mask or Respirator (if required): Secure the ties or elastic bands.[9]
-
Goggles or Face Shield: Place over your face and eyes and adjust for a secure fit.[9]
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat or gown.[9][10]
Doffing (Taking Off) PPE
The order of removal is critical to prevent contaminating yourself with any material that may be on the exterior of your PPE.
-
Gloves: Remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[9]
-
Goggles or Face Shield: Remove from the back by lifting the headband or earpieces.[9][10]
-
Gown/Lab Coat: Unfasten the ties or buttons. Pull the gown away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and dispose of it properly.[9]
-
Mask or Respirator (if worn): Grasp the bottom ties or elastics, then the top ones, and remove without touching the front.[9]
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[10]
The following diagram illustrates the key steps in the doffing process to minimize contamination.
Caption: Sequential PPE Doffing Procedure.
Decontamination and Disposal
Proper disposal of contaminated PPE is as important as its use. All disposable PPE, including gloves, gowns, and any other contaminated items, should be placed in a designated hazardous waste container in accordance with your institution's and local regulations.[11] Reusable items like safety glasses and face shields must be decontaminated according to your laboratory's standard operating procedures.
Conclusion
The safe handling of this compound is predicated on a foundation of a thorough risk assessment and the diligent use of appropriate personal protective equipment. By adhering to the principles and protocols outlined in this guide, researchers can mitigate potential risks and maintain a safe laboratory environment, fostering a culture of safety that extends beyond compliance to become an integral part of the scientific process.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. reach.cdc.gov [reach.cdc.gov]
- 3. restoredcdc.org [restoredcdc.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dsafety.com [dsafety.com]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. cdc.gov [cdc.gov]
- 10. reach.cdc.gov [reach.cdc.gov]
- 11. faculty.washington.edu [faculty.washington.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
